Product packaging for Sphingolactone-24(Cat. No.:)

Sphingolactone-24

Cat. No.: B12340760
M. Wt: 323.4 g/mol
InChI Key: OCXQUITYSDKHLR-CMJZMVGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sphingolactone-24 is a useful research compound. Its molecular formula is C18H29NO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO4 B12340760 Sphingolactone-24

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

(2E,4E)-N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide

InChI

InChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/b6-4+,11-8+/t14?,15-,16+/m0/s1

InChI Key

OCXQUITYSDKHLR-CMJZMVGCSA-N

Isomeric SMILES

CCCCCCC1C[C@@H](OC1=O)[C@H](CO)NC(=O)/C=C/C=C/C

Canonical SMILES

CCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Intricacies of Sphingolactone-24: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Mechanism of Action of the Selective nSMase Inhibitor, Sphingolactone-24

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting sphingolipid signaling pathways.

Core Mechanism: Irreversible Inhibition of Neutral Sphingomyelinase

This compound exerts its biological effects through the direct and irreversible inhibition of neutral sphingomyelinase (nSMase). This enzyme plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine. By blocking nSMase activity, this compound effectively attenuates the downstream signaling cascades initiated by ceramide production.

The primary research underpinning our understanding of this compound's mechanism of action comes from a seminal study by Lin WC, et al. (2011), published in the Journal of Pharmacology and Experimental Therapeutics. This work demonstrated that this compound is a potent inhibitor of nSMase in the context of lipopolysaccharide (LPS)-induced inflammatory responses in neutrophils.[1][2][3][4]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data regarding the experimental use of this compound in cellular and in vivo models as described in the literature.

ParameterValueCell/Animal ModelExperimental ConditionReference
Concentration for in vitro inhibition 50 µMHuman Neutrophils30-minute pre-treatment before LPS stimulation[1]
In vivo dosage 1 mg/kgC3H/HeN miceIntraperitoneal injection 3 and 9 hours after LPS instillation[1]

Signaling Pathway of this compound in LPS-Stimulated Neutrophils

This compound has been shown to modulate the lipopolysaccharide (LPS)-induced signaling pathway in neutrophils, ultimately impacting apoptosis. The established sequence of events is as follows:

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, activates neutrophils.

  • nSMase Activation: This activation leads to an increase in the activity of neutral sphingomyelinase (nSMase).

  • This compound Inhibition: this compound selectively and irreversibly inhibits nSMase, preventing the subsequent hydrolysis of sphingomyelin.

  • Downstream Kinase Inhibition: The inhibition of nSMase by this compound leads to a reduction in the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4]

  • Apoptosis Regulation: The p38 MAPK pathway is implicated in the inhibition of neutrophil apoptosis. By preventing p38 MAPK phosphorylation, this compound antagonizes the anti-apoptotic effect of LPS, thereby promoting normal neutrophil apoptosis.[1][2][3][4]

The following diagram illustrates this signaling cascade:

Sphingolactone24_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS nSMase Neutral Sphingomyelinase (nSMase) LPS->nSMase Activates Sphingomyelin Sphingomyelin Ceramide Ceramide nSMase->Ceramide Catalyzes Sphingomyelin->Ceramide Hydrolysis p38_MAPK p38 MAPK Ceramide->p38_MAPK Leads to phosphorylation p_p38_MAPK Phospho-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation Apoptosis Neutrophil Apoptosis p_p38_MAPK->Apoptosis Inhibits Sph24 This compound Sph24->nSMase Irreversibly Inhibits

Figure 1: Signaling pathway of this compound in LPS-stimulated neutrophils.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, based on the work of Lin WC, et al. (2011).

Neutrophil Isolation and Culture
  • Source: Human neutrophils are isolated from the peripheral blood of healthy donors.

  • Isolation Technique: Neutrophils are purified by dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis to remove erythrocytes.

  • Purity: The purity of isolated neutrophils should be greater than 95% as determined by Wright-Giemsa staining.

  • Culture Conditions: Isolated neutrophils are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

Inhibition of Neutrophil Apoptosis Assay
  • Cell Treatment: Neutrophils are pre-incubated with this compound (50 µM) for 30 minutes.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS).

  • Apoptosis Analysis: After the incubation period, apoptosis is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Annexin V-positive, PI-negative cells are considered apoptotic.

The workflow for this experiment is depicted below:

Apoptosis_Workflow start Isolate Human Neutrophils pretreat Pre-treat with This compound (50 µM) for 30 min start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate stain Stain with Annexin V-FITC and Propidium Iodide incubate->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 2: Experimental workflow for the neutrophil apoptosis assay.
Western Blot Analysis for p38 MAPK Phosphorylation

  • Cell Lysis: Following treatment with this compound and/or LPS, neutrophils are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy in a Model of Acute Lung Injury

The therapeutic potential of this compound has been demonstrated in a murine model of LPS-induced acute lung injury (ALI). Administration of this compound (1 mg/kg, i.p.) at 3 and 9 hours after LPS challenge resulted in a significant reduction in the severity of ALI and an increased survival rate in mice.[1] This finding underscores the potential of nSMase inhibition as a therapeutic strategy for inflammatory conditions characterized by excessive neutrophil infiltration and delayed apoptosis.

Conclusion

This compound is a potent and specific tool for studying the role of neutral sphingomyelinase in cellular signaling. Its mechanism of action, centered on the irreversible inhibition of nSMase, leads to the modulation of the p38 MAPK pathway and the promotion of neutrophil apoptosis. These cellular effects translate to significant in vivo efficacy in a preclinical model of acute lung injury, highlighting the promise of this compound and similar molecules for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the therapeutic window and potential off-target effects of this compound.

References

Sphingolactone-24: A Selective and Irreversible Inhibitor of Neutral Sphingomyelinase for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingolactone-24 (SL-24) is a potent, selective, and irreversible inhibitor of neutral sphingomyelinase (nSMase), a key enzyme in the sphingolipid signaling pathway. By catalyzing the hydrolysis of sphingomyelin to ceramide, nSMase plays a critical role in various cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of nSMase activity has been implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological effects, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of nSMase inhibition.

Introduction to Neutral Sphingomyelinase (nSMase)

Neutral sphingomyelinases (nSMases) are a family of Mg2+-dependent enzymes that catalyze the hydrolysis of sphingomyelin into the bioactive lipid second messenger, ceramide, and phosphocholine.[1] There are several isoforms of nSMase, with nSMase2 being the most extensively studied. nSMase activation can be triggered by a variety of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), oxidative stress, and growth factors.[1][2] The resulting increase in ceramide levels initiates signaling cascades that regulate a wide range of cellular responses, from apoptosis and cell cycle arrest to inflammation and senescence.[1][3] Given its central role in these fundamental biological processes, aberrant nSMase activity has been linked to several pathological conditions, including acute lung injury, neurodegenerative diseases, and cancer.[4][5]

This compound: A Selective nSMase Inhibitor

Mechanism of Action

This compound acts as a mechanism-based inactivator of nSMase. It is presumed to bind to the active site of the enzyme, mimicking the natural substrate, sphingomyelin. Following binding, a reactive group within the SL-24 molecule is thought to form a covalent bond with a critical amino acid residue in the enzyme's active site, leading to its irreversible inactivation. This targeted and irreversible mode of action contributes to its potency and selectivity.

Biological Effects

The primary biological effect of this compound is the attenuation of cellular processes driven by nSMase-generated ceramide. Key reported effects include:

  • Inhibition of Neutrophil Apoptosis: In a model of acute lung injury (ALI), lipopolysaccharide (LPS) was shown to delay neutrophil apoptosis, a process that contributes to the persistence of inflammation. This compound was found to block this LPS-induced delay in neutrophil apoptosis.

  • Reduction of Pro-inflammatory Signaling: this compound has been demonstrated to inhibit the LPS-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key signaling molecule in the inflammatory response.[4]

  • Amelioration of Acute Lung Injury: In a murine model of LPS-induced ALI, treatment with this compound reduced the severity of lung injury and improved survival rates.[4]

Quantitative Data

While specific IC50 values for this compound are not widely reported in the public domain, the effective concentrations used in published studies provide an indication of its potency.

Parameter Value Assay System Reference
In Vitro Concentration 50 µMInhibition of LPS-induced p38 MAPK phosphorylation in human neutrophils[4]
In Vivo Dosage 1 mg/kg (i.p.)Reduction of LPS-induced acute lung injury in mice[4]

Signaling Pathways

The signaling pathway involving nSMase is complex and branches into several downstream cascades. This compound, by inhibiting nSMase, effectively blocks the initial step of this pathway.

nSMase_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TNFR Receptor (e.g., TNFR1) Stimuli->TNFR nSMase nSMase TNFR->nSMase Activation Sphingomyelin Sphingomyelin Ceramide Ceramide nSMase->Ceramide SL24 This compound SL24->nSMase Inhibition Sphingomyelin->Ceramide Hydrolysis p38_MAPK p38 MAPK Phosphorylation Ceramide->p38_MAPK Apoptosis_Inhibition Inhibition of Neutrophil Apoptosis p38_MAPK->Apoptosis_Inhibition Inflammation Inflammation Apoptosis_Inhibition->Inflammation ALI Acute Lung Injury Inflammation->ALI

Caption: nSMase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound could not be identified through extensive literature searches. It is likely a proprietary compound or its synthesis is described in specialized chemical literature not accessible through general searches. Researchers interested in obtaining this compound should consider commercial suppliers of biochemical reagents.

Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol describes a common method to measure nSMase activity in cell lysates or tissue homogenates.

Materials:

  • nSMase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% Triton X-100)

  • Sphingomyelin substrate (e.g., [N-methyl-14C]-sphingomyelin)

  • Cell or tissue homogenates

  • This compound or other inhibitors

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare cell lysates or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, add 20-50 µg of protein extract.

  • Add this compound at the desired concentrations and pre-incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the sphingomyelin substrate to a final concentration of 0.2 µCi/reaction.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein and unhydrolyzed substrate.

  • Transfer the supernatant containing the radiolabeled phosphocholine to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the nSMase activity as the amount of phosphocholine released per unit of protein per unit of time.

nSMase_Assay_Workflow Start Start Prepare_Lysate Prepare Cell/Tissue Lysate Start->Prepare_Lysate Add_Inhibitor Add this compound (Pre-incubation) Prepare_Lysate->Add_Inhibitor Add_Substrate Add [14C]-Sphingomyelin (Start Reaction) Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting End End Scintillation_Counting->End

Caption: Experimental workflow for the nSMase activity assay.

LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes a standard method for inducing ALI in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • 8-10 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Anesthetize the mice using an appropriate method.

  • Non-surgically intubate the trachea or perform a small incision to expose the trachea.

  • Administer LPS (typically 1-5 mg/kg) dissolved in sterile PBS via intratracheal instillation in a small volume (e.g., 50 µL).

  • Administer this compound (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection at specified time points before or after LPS administration.

  • Monitor the mice for signs of respiratory distress and survival over a period of 24-72 hours.

  • At the end of the experiment, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for further analysis (e.g., cell counts, cytokine levels, histology).

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK in cell lysates.

Materials:

  • Cell lysates from control and treated cells (e.g., neutrophils stimulated with LPS with or without this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

Conclusion

This compound is a valuable research tool for investigating the role of neutral sphingomyelinase in health and disease. Its selectivity and irreversible mechanism of action make it a potent inhibitor for dissecting the complexities of the sphingolipid signaling pathway. The demonstrated efficacy of this compound in a preclinical model of acute lung injury highlights the therapeutic potential of nSMase inhibition. Further research is warranted to fully elucidate the pharmacological properties of this compound and to explore its potential application in other nSMase-driven pathologies. This technical guide provides a foundational resource to aid researchers in these endeavors.

References

A Technical Guide to the Discovery and Synthesis of Novel Spirolactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirolactones are a class of compounds characterized by a lactone ring attached to another ring system at a single, shared carbon atom, creating a spirocyclic center. This structural motif imparts a rigid three-dimensional conformation that can lead to high-affinity and selective interactions with biological targets. Natural and synthetic spirolactones have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel spirolactone derivatives, with a focus on their potential as therapeutic agents.

Discovery of Novel Spirolactone Derivatives

The discovery of new spirolactone derivatives often stems from the modification of existing natural products or through synthetic approaches aimed at creating novel scaffolds. A notable example is the synthesis of derivatives of (±)-spongiolactone, which has led to the discovery of a regio- and stereoisomeric derivative with enhanced antiproliferative activity against leukemia (K562) cell lines.[5] Another avenue of discovery is the microbial transformation of existing drugs, such as spironolactone, to generate hydroxylated derivatives with potentially improved biological activity.[2][6]

Synthesis of Novel Spirolactone Derivatives

The synthesis of complex spirolactone frameworks often requires multi-step strategies. A common approach involves the diastereoselective nucleophile-catalyzed aldol lactonization (NCAL) to install the β-lactone pharmacophore.[5] For instance, an eleven-step synthesis of (±)-spongiolactone has been reported starting from 1,3-cyclohexanedione.[5]

General Experimental Protocol for Spirolactone Synthesis

The following is a generalized protocol for the synthesis of a spirolactone derivative, based on common synthetic strategies. Specific reaction conditions and reagents will vary depending on the target molecule.

Step 1: Synthesis of a Ketoacid Intermediate This step typically involves the construction of a key intermediate containing both a ketone and a carboxylic acid functionality necessary for the subsequent lactonization.

Step 2: Nucleophile-Catalyzed Aldol Lactonization (NCAL) The ketoacid intermediate is subjected to an NCAL reaction to form the characteristic β-lactone ring. This reaction is often catalyzed by a suitable nucleophile and proceeds via a diastereoselective aldol addition followed by intramolecular lactonization.

Step 3: Stereoselective Addition To introduce further complexity and control stereochemistry, a stereoselective addition of a nucleophile, such as an organozinc reagent, to a ketone can be employed to install vicinal stereocenters.[5]

Step 4: Purification and Characterization The final spirolactone derivative is purified using chromatographic techniques (e.g., column chromatography) and characterized by spectroscopic methods (e.g., NMR, IR, and mass spectrometry) to confirm its structure and purity.

Biological Activity and Data Presentation

Novel spirolactone derivatives have been evaluated for a range of biological activities. The following tables summarize key quantitative data from the literature.

Compound/DerivativeCell LineActivityIC50/EC50Reference
(±)-spongiolactone derivativeK562 (Leukemia)AntiproliferativeMore potent than parent compound[5]
Hypothemycin derivatives (74a-d)Various cancer cell linesAntiproliferativeSimilar to hypothemycin[3]
L-783277-MEK Inhibition4 nM[3]
12β-hydroxy-spironolactone-DiureticImproved vs. spironolactone[6]
2α-hydroxy-spironolactone-DiureticImproved vs. spironolactone[6]
9α,11α-epoxy-spironolactone-Aldosterone Antagonist1-2x potency of spironolactone[7]
9α,11α-epoxy-prorenone-Aldosterone Antagonist1-2x potency of spironolactone[7]
9α,11α-epoxy-mexrenone-Aldosterone Antagonist1-2x potency of spironolactone[7]
CompoundReceptorBinding Affinity (Decrease vs. Spironolactone)Reference
9α,11α-epoxy-derivativesAndrogen Receptor10- to 500-fold[7]
9α,11α-epoxy-derivativesProgesterone Receptor10- to 500-fold[7]

Signaling Pathways Modulated by Spirolactone Derivatives

Spirolactone derivatives can modulate various signaling pathways. For example, spironolactone and its derivatives are known to interact with mineralocorticoid receptors (MRs), thereby inhibiting the binding of aldosterone.[1] Aldosterone itself can activate both genomic and non-genomic signaling pathways. The non-genomic pathway can involve the G protein-coupled receptor 30 (GPER) and subsequent phosphorylation of ERK1/2.[8] Spironolactone has also been shown to exert protective effects in sepsis-induced cardiac injury, potentially through the BDNF signaling pathway.[9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER ERK_p p-ERK1/2 GPER->ERK_p Phosphorylates Aldosterone Aldosterone Aldosterone->GPER Activates MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spironolactone Spironolactone Spironolactone->MR Inhibits BDNF BDNF Spironolactone->BDNF Increases Genomic_Effects Genomic Effects MR->Genomic_Effects Translocates & Activates

Signaling pathways modulated by aldosterone and spironolactone.

Experimental Workflow: Microbial Transformation of Spironolactone

The following diagram illustrates a typical workflow for the microbial transformation of spironolactone to produce novel hydroxylated derivatives.

Microbial_Transformation_Workflow Start Start: Culture Cunninghamella elegans Fermentation Fermentation in appropriate medium Start->Fermentation Add_Substrate Add Spironolactone (substrate) and a cosolvent (e.g., ethanol) Fermentation->Add_Substrate Transformation Transformation reaction (e.g., 25-32°C, 150-300 rpm) Add_Substrate->Transformation Extraction Extraction of transformation products from the fermentation broth Transformation->Extraction Purification Purification of hydroxylated derivatives (e.g., chromatography) Extraction->Purification Characterization Structural characterization (NMR, MS, IR) Purification->Characterization End End: Obtain pure hydroxylated spironolactone derivatives Characterization->End

Workflow for microbial transformation of spironolactone.

Conclusion

The field of spirolactone chemistry continues to be a vibrant area of research, with ongoing efforts to discover and synthesize novel derivatives with improved therapeutic properties. The structural rigidity and stereochemical complexity of these molecules present both challenges and opportunities for medicinal chemists. The methodologies and data presented in this guide highlight the potential of spirolactones as a versatile scaffold for the development of new drugs targeting a range of diseases. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for translating these promising compounds into clinical candidates.

References

A Technical Guide to the Cellular Targets of Sphingolactone-24 and Methodologies for Target Deconvolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolactone-24 (SPL-24) is recognized as a potent, selective, and irreversible inhibitor of neutral sphingomyelinase (nSMase), a key enzyme in sphingolipid metabolism that catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine. While its primary target is well-established, the complete cellular interaction profile of SPL-24 remains largely uncharacterized in publicly available literature. The observation that SPL-24 can inhibit lipopolysaccharide (LPS)-induced p38 MAPK phosphorylation suggests the potential for additional targets or complex downstream signaling effects that warrant further investigation.[1] This guide provides an overview of SPL-24's known activity and presents a detailed framework of modern experimental methodologies for identifying and validating novel cellular targets of covalent inhibitors like SPL-24.

Introduction to this compound

This compound is a critical tool for studying the biological roles of nSMase and ceramide signaling. By irreversibly binding to and inhibiting nSMase, SPL-24 allows researchers to probe the downstream consequences of reduced ceramide production in various cellular contexts, including inflammation, apoptosis, and lung injury.[1] The irreversible nature of its binding makes it a powerful research tool but also underscores the importance of identifying any potential off-targets to ensure that observed biological effects are correctly attributed to the inhibition of nSMase.

Established Target: Neutral Sphingomyelinase (nSMase)

The primary and validated target of SPL-24 is neutral sphingomyelinase. This inhibition blocks the production of ceramide, a critical second messenger involved in numerous signaling pathways. The established pathway is the starting point for understanding the broader effects of SPL-24.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling spl24 This compound nsmase nSMase spl24->nsmase Irreversible Inhibition cer Ceramide nsmase->cer pc Phosphocholine nsmase->pc sm Sphingomyelin sm->nsmase Substrate p38 p38 MAPK Pathway (Modulation Observed) cer->p38 Leads to...

Figure 1: Known and Putative Signaling of this compound.

Identifying Novel Cellular Targets: A Methodological Approach

Given the limited data on SPL-24's off-targets, this section details robust, state-of-the-art experimental protocols that can be employed for target deconvolution. These methods are particularly suited for identifying the binding partners of covalent inhibitors.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy for identifying enzyme targets based on their functional state.[1] It uses active site-directed covalent probes to label and identify enzymes within a complex proteome. For an irreversible inhibitor like SPL-24, a competitive ABPP approach is highly effective.

  • Proteome Preparation: Prepare fresh cell or tissue lysates that retain enzymatic activity.

  • Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of this compound (and a vehicle control) for a specific duration to allow for covalent modification of its targets.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, "clickable" (e.g., alkyne-functionalized) covalent probe that targets a large family of enzymes (e.g., serine hydrolases). This probe will label the active sites of enzymes not already blocked by SPL-24.

  • Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., Biotin-Azide or a fluorescent dye like Rhodamine-Azide) to the probe-labeled enzymes.

  • Enrichment/Analysis:

    • If using Biotin: Enrich the probe-labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and identify proteins via LC-MS/MS.

    • If using a fluorescent dye: Separate proteins by SDS-PAGE and visualize them using an in-gel fluorescence scanner.

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of SPL-24 are identified as its potential targets.

G start Cell Lysate (Active Proteome) incubate Incubate with This compound start->incubate probe Add Clickable Broad-Spectrum Probe incubate->probe click Click Chemistry: Attach Biotin Tag probe->click enrich Streptavidin Pulldown & Tryptic Digest click->enrich ms LC-MS/MS Analysis enrich->ms end Identify Proteins with Reduced Probe Labeling ms->end

Figure 2: Workflow for Competitive Activity-Based Protein Profiling.

Affinity-Based Chemoproteomics (Pulldown Assay)

This classic method involves synthesizing a chemical probe based on the small molecule of interest, immobilizing it, and using it as "bait" to capture binding proteins from a lysate.[2][3]

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a purification handle, such as biotin. The linker should be attached at a position that does not disrupt binding to the known target (nSMase), which can be validated with an activity assay.

  • Immobilization: Incubate the biotinylated SPL-24 probe with streptavidin-coated agarose or magnetic beads to immobilize it.

  • Lysate Incubation: Incubate the beads with a native cell lysate. To distinguish specific from non-specific binders, run a parallel experiment with beads coated only in biotin or with a structurally similar but inactive molecule. A competition experiment, where the lysate is pre-incubated with excess free SPL-24, is also highly recommended.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the captured proteins.

  • Data Analysis: Candidate targets are proteins that are significantly enriched on the SPL-24 probe beads compared to the control beads and whose binding is competed away by free SPL-24.

G probe_syn Synthesize Biotinylated SPL-24 Probe immobilize Immobilize Probe on Streptavidin Beads probe_syn->immobilize incubate_lysate Incubate Beads with Cell Lysate immobilize->incubate_lysate wash Wash to Remove Non-Specific Binders incubate_lysate->wash elute Elute and Digest Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms end Identify Enriched Proteins as Potential Targets ms->end

Figure 3: Workflow for Affinity-Based Chemoproteomic Pulldown.

Label-Free Target Identification Methods

Label-free methods avoid chemical modification of the drug molecule, thereby eliminating the risk that a linker or tag might alter its binding properties. These methods rely on detecting the physical consequences of the drug-protein interaction.

  • Thermal Proteome Profiling (TPP): This method is based on the principle that when a small molecule binds to a protein, it typically increases the protein's thermal stability. TPP measures the change in melting temperature for thousands of proteins in response to drug treatment, allowing for the identification of direct targets in a cellular context.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the observation that small molecule binding can protect a target protein from proteolysis. In a DARTS experiment, cell lysate is treated with the drug and then subjected to limited digestion by a protease like pronase. Target proteins are identified as those that are protected from degradation in a drug-dependent manner.[3]

Quantitative Data Presentation

The experimental methods described above generate large datasets, typically from mass spectrometry. The results are analyzed to identify high-confidence hits. Below are examples of how quantitative data from these experiments would be structured for clear comparison.

Table 1: Hypothetical Results from a Competitive ABPP Experiment

Protein IDGene NameProtein FunctionFold Change (SPL-24 vs. Control)p-value
P04035SMPD2Neutral Sphingomyelinase 20.05< 0.001
Q9H2J2ABHD6Alpha/beta-hydrolase domain 60.45< 0.01
P51858FAAH2Fatty acid amide hydrolase 20.890.34
P23284PLA2G4ACytosolic phospholipase A20.950.78

Data represents the relative abundance of probe-labeled protein. A low fold change indicates significant competition by SPL-24.

Table 2: Hypothetical Results from an Affinity Pulldown-MS Experiment

Protein IDGene NameProtein FunctionPeptide Count (SPL-24 Probe)Peptide Count (Control)Specificity Ratio
P04035SMPD2Neutral Sphingomyelinase 242142.0
P08514MAPK11Mitogen-activated protein kinase 11 (p38ß)25212.5
P63104TUBB4BTubulin beta-4B chain15121.25
P02768ALBSerum albumin88751.17

Specificity Ratio = (Peptide Count on SPL-24 Probe) / (Peptide Count on Control Beads). High ratios indicate specific binding.

Conclusion

While this compound is firmly established as a selective, irreversible inhibitor of nSMase, its full cellular target profile is an area ripe for investigation. The observed modulation of the p38 MAPK pathway highlights the need for a deeper understanding of its mechanism of action.[1] For drug development professionals and researchers, confirming target engagement and identifying potential off-targets is a critical step in validating a chemical probe and advancing a lead compound. The chemoproteomic and label-free methodologies outlined in this guide—including Activity-Based Protein Profiling and Affinity-Based Pulldowns—provide a robust and systematic framework for the comprehensive deconvolution of the cellular targets of SPL-24 and other covalent inhibitors, paving the way for a more complete understanding of their biological effects.

References

Early-Stage In Vitro Evaluation of Sphingolactone-24: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolactone-24 is identified as a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase), an enzyme pivotal in the hydrolysis of sphingomyelin to ceramide.[1] Ceramide, a bioactive lipid, is a critical second messenger in various cellular processes, including apoptosis, cell growth, and stress responses. The inhibitory action of this compound on nSMase suggests its potential therapeutic application in pathologies where this enzyme is dysregulated, such as acute lung injury.[1] This technical guide provides a summary of the currently available in vitro data on this compound, alongside generalized experimental protocols and relevant signaling pathways associated with nSMase inhibition.

Quantitative Data Summary

The available quantitative in vitro data for this compound is currently limited. The primary reported activity is its effect on lipopolysaccharide (LPS)-induced signaling in cellular models.

CompoundCell LineTreatmentConcentrationEffectReference
This compoundNot Specified30 min pretreatment, followed by 24h co-treatment with LPS50 µMInhibition of LPS-induced p38 MAPK phosphorylation and antagonism of LPS-induced anti-apoptotic effects.[1]

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not extensively published. However, based on its mechanism of action as an nSMase inhibitor, the following standard assays would be appropriate for its characterization.

Neutral Sphingomyelinase (nSMase) Activity Assay

This assay is designed to quantify the inhibitory effect of this compound on nSMase enzyme activity.

Principle: The assay measures the hydrolysis of a fluorescently labeled sphingomyelin substrate by nSMase. Inhibition of the enzyme results in a decreased fluorescent signal.

Protocol:

  • Enzyme Preparation: Recombinant human nSMase2 is a common source for in vitro assays.

  • Substrate Preparation: A fluorescent sphingomyelin analog is reconstituted in an appropriate assay buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure: a. In a microplate, combine the nSMase enzyme, assay buffer, and varying concentrations of this compound or vehicle control. b. Pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the fluorescent sphingomyelin substrate. d. Incubate for a defined period (e.g., 60 minutes) at 37°C. e. Stop the reaction (e.g., by adding a stop solution or by heat inactivation). f. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of this compound on cell viability and determines its cytotoxic potential.

Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Protocol:

  • Cell Culture: Plate cells of interest (e.g., a relevant cell line for the disease model) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the MTT or MTS reagent to each well and incubate for the recommended time (typically 1-4 hours).

  • Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of changes in the phosphorylation status of p38 MAPK upon treatment with this compound in the presence of an inflammatory stimulus like LPS.

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated p38 MAPK, allowing for the assessment of pathway activation.

Protocol:

  • Cell Treatment: Plate cells and treat with this compound (e.g., 50 µM) for a short pre-incubation period (e.g., 30 minutes) before stimulating with LPS for a specified time (e.g., 30 minutes to 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to normalize the data.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.

Sphingolactone24_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingomyelin Sphingomyelin nSMase nSMase Ceramide Ceramide nSMase->Ceramide Hydrolysis p38_MAPK p38 MAPK Ceramide->p38_MAPK Activation p_p38_MAPK p-p38 MAPK (Activated) p38_MAPK->p_p38_MAPK Phosphorylation Apoptosis Apoptosis p_p38_MAPK->Apoptosis Induction Sphingolactone24 This compound Sphingolactone24->nSMase Inhibition

Caption: Proposed mechanism of this compound action.

InVitro_Workflow start Start: In Vitro Evaluation of this compound enzymatic_assay nSMase Enzymatic Assay start->enzymatic_assay cell_based_assays Cell-Based Assays start->cell_based_assays data_analysis Data Analysis and IC50/EC50 Determination enzymatic_assay->data_analysis viability Cell Viability/Cytotoxicity (e.g., MTT, MTS) cell_based_assays->viability signaling Signaling Pathway Analysis (e.g., Western Blot for p-p38) cell_based_assays->signaling apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_based_assays->apoptosis viability->data_analysis signaling->data_analysis apoptosis->data_analysis

Caption: General workflow for in vitro evaluation.

Conclusion

This compound is an intriguing molecule with a defined inhibitory action on nSMase. The preliminary in vitro data suggests its potential to modulate inflammatory signaling pathways, specifically the p38 MAPK cascade. However, a comprehensive understanding of its biological effects necessitates further in-depth studies. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously characterize the in vitro pharmacology of this compound and to further explore its therapeutic potential. As more research is conducted, a clearer picture of the efficacy and mechanisms of this compound will emerge, paving the way for potential preclinical and clinical development.

References

The Linchpin of Lipid Signaling: A Technical Guide to Neutral Sphingomyelinase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutral sphingomyelinase (nSMase), particularly the nSMase2 isoform, has emerged as a critical regulator in a myriad of cellular signaling pathways. By catalyzing the hydrolysis of sphingomyelin to the bioactive lipid second messenger ceramide, nSMase orchestrates cellular responses to a diverse array of stimuli, including inflammatory cytokines, oxidative stress, and chemotherapeutic agents. This technical guide provides an in-depth exploration of the function of nSMase in cellular signaling, with a focus on its activation mechanisms, downstream signaling cascades, and its role in physiological and pathological processes. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and therapeutic development targeting this pivotal enzyme.

Introduction to Neutral Sphingomyelinase

Sphingomyelinases (SMases) are a class of enzymes that hydrolyze the phosphodiester bond of sphingomyelin, yielding ceramide and phosphocholine.[1][2] Based on their optimal pH, SMases are categorized into acid, neutral, and alkaline subtypes.[3] Neutral sphingomyelinases (nSMases) are Mg2+-dependent enzymes that are considered key players in stress-induced ceramide production.[1][4] Among the identified mammalian nSMases, nSMase2 (encoded by the SMPD3 gene) is the most extensively studied and is recognized as the predominant isoform involved in cellular signaling.[3][5]

nSMase2 is a membrane-associated protein that is primarily localized to the inner leaflet of the plasma membrane and the Golgi apparatus.[4][6] Its activation leads to a rapid, localized increase in ceramide concentration, which then triggers downstream signaling events. Ceramide can modulate the activity of various proteins, including kinases and phosphatases, or alter the biophysical properties of membranes, leading to the formation of ceramide-rich platforms that facilitate protein-protein interactions.

Activation Mechanisms of nSMase2

The activation of nSMase2 is a tightly regulated process initiated by a wide range of extracellular and intracellular stimuli. Understanding these mechanisms is crucial for elucidating the role of nSMase2 in cellular signaling.

Receptor-Mediated Activation

Tumor Necrosis Factor-α (TNF-α): TNF-α is a potent pro-inflammatory cytokine that activates nSMase2 through its receptor, TNFR1.[1][6] Upon TNF-α binding, TNFR1 recruits a protein complex that includes the Factor Associated with Neutral Sphingomyelinase (FAN), which in turn binds to and activates nSMase2.[3] This leads to ceramide production, which is a key step in mediating some of the downstream effects of TNF-α, including inflammation and apoptosis.[1][7]

Interleukin-1β (IL-1β): Another major pro-inflammatory cytokine, IL-1β, also activates nSMase2.[3] This activation is implicated in inflammatory responses in various cell types, including hepatocytes.[8]

Stress-Induced Activation

Oxidative Stress: Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are potent activators of nSMase2.[9] The activity of nSMase2 is inversely correlated with intracellular levels of the antioxidant glutathione (GSH), suggesting that the cellular redox state is a critical regulator of nSMase2.[9] Oxidative stress-induced nSMase2 activation and subsequent ceramide production play a significant role in apoptosis.

Chemotherapeutic Agents: Various chemotherapeutic drugs, such as daunorubicin, have been shown to induce nSMase2 expression and activity, contributing to their apoptotic effects on cancer cells.

Downstream Signaling Pathways

The ceramide generated by nSMase2 acts as a second messenger, initiating a cascade of downstream signaling events that regulate a variety of cellular processes.

Apoptosis

One of the most well-characterized functions of nSMase2-derived ceramide is the induction of apoptosis, or programmed cell death.[10] Ceramide can promote apoptosis through multiple mechanisms, including:

  • Mitochondrial Pathway: Ceramide can directly act on mitochondria to induce the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Ceramide can lead to the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis.

  • Regulation of Bcl-2 Family Proteins: Ceramide can modulate the expression and activity of Bcl-2 family proteins, which are key regulators of apoptosis.

Inflammation

nSMase2 plays a central role in inflammatory responses.[3] The ceramide produced by nSMase2 can activate downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are critical for the production of pro-inflammatory cytokines and chemokines.[1][6]

Cell Growth and Differentiation

nSMase2-mediated ceramide production has also been implicated in the regulation of cell growth and differentiation.[3] In some contexts, ceramide can induce cell cycle arrest, thereby inhibiting proliferation.[3] In other instances, it can promote cellular differentiation.[3]

Exosome Biogenesis

Recent studies have highlighted a role for nSMase2 in the biogenesis of exosomes, which are small extracellular vesicles involved in intercellular communication.[11] nSMase2-dependent ceramide production in the limiting membrane of multivesicular bodies is thought to promote the inward budding of the membrane to form intraluminal vesicles, which are then released as exosomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to nSMase2 function.

Table 1: Kinetic Parameters of nSMase2

ParameterValueSubstrateSource
Km60 µMSphingomyelin[12]
Vmax1500 fmol/h/µLSphingomyelin[12]

Table 2: Pharmacological Inhibitors of nSMase2

InhibitorIC50Mechanism of ActionSource
GW48691 µMNon-competitive[3][5]
Cambinol-Potent inhibitor[13]

Table 3: Cellular Responses to nSMase2 Activation

StimulusCell TypeResponseFold ChangeSource
TNF-α (5 min)Jurkat cellsPlasma Membrane Ceramide1.5-fold increase[1]
Hyperglycemia (48h)HCAECsnSMase2 mRNASignificant upregulation[5]
Cuprizone Diet (26 days)Mouse pCCnSMase2 Activity41.0 ± 9.2% increase[13]
DTT (in vitro)Cell lysatesnSMase2 Activity5-fold increase[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study nSMase function.

Measurement of Neutral Sphingomyelinase Activity

Principle: This protocol describes a common method for measuring nSMase activity in cell lysates using a fluorescently labeled sphingomyelin substrate. The cleavage of the substrate by nSMase generates a fluorescent product that can be quantified.

Materials:

  • Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.1 mM PMSF, protease inhibitor cocktail)

  • Fluorescently labeled sphingomyelin (e.g., NBD-sphingomyelin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Methanol

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Lysis: Lyse cells by methods such as freeze-thawing or sonication in lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction: In a microfuge tube, mix a defined amount of protein lysate (e.g., 50 µg) with the assay buffer containing the fluorescent sphingomyelin substrate.[14]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[5]

  • Reaction Termination: Stop the reaction by adding an excess of cold methanol.[14]

  • Analysis: Separate the fluorescent product from the substrate using reverse-phase HPLC and quantify the fluorescence signal.[14]

  • Calculation: Calculate the nSMase activity based on the amount of fluorescent product generated per unit of protein per unit of time.

siRNA-Mediated Knockdown of nSMase2 and Apoptosis Assay

Principle: This protocol outlines the steps for silencing the expression of nSMase2 using small interfering RNA (siRNA) and subsequently assessing the effect on apoptosis.

Materials:

  • siRNA targeting nSMase2 (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., TNF-α, H₂O₂)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 60-80% confluency on the day of transfection.[15]

  • siRNA Transfection: Prepare the siRNA-transfection reagent complex according to the manufacturer's instructions and add it to the cells.[15] Incubate for the recommended time (e.g., 24-48 hours) to allow for gene silencing.

  • Induction of Apoptosis: After the knockdown period, treat the cells with an apoptosis-inducing agent for a specific duration.

  • Apoptosis Assay: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

  • Validation of Knockdown: In a parallel experiment, lyse the siRNA-treated cells and perform Western blotting or qPCR to confirm the successful knockdown of nSMase2 protein or mRNA levels.

Measurement of Ceramide Levels by Mass Spectrometry

Principle: This protocol describes the extraction and quantification of cellular ceramide species using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

  • Cell scrapers

  • Methanol

  • Chloroform

  • Internal standards (e.g., deuterated ceramide species)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: After experimental treatment, wash the cells with cold PBS and harvest them by scraping.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) using a mixture of chloroform and methanol to extract the cellular lipids.[16] Add internal standards at the beginning of the extraction for accurate quantification.

  • Sample Preparation: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the different ceramide species using a suitable chromatography column and detect and quantify them based on their specific mass-to-charge ratios.

  • Data Analysis: Calculate the concentration of each ceramide species by comparing its peak area to that of the corresponding internal standard.

Visualizing nSMase Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key nSMase signaling pathways and a general experimental workflow.

nSMase_Activation_and_Downstream_Signaling cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_downstream Downstream Cellular Responses TNF-alpha TNF-alpha IL-1beta IL-1beta nSMase2_inactive nSMase2 (inactive) IL-1beta->nSMase2_inactive Oxidative_Stress Oxidative_Stress Oxidative_Stress->nSMase2_inactive TNFR1 TNFR1 FAN FAN TNFR1->FAN recruits FAN->nSMase2_inactive activates nSMase2_active nSMase2 (active) nSMase2_inactive->nSMase2_active Sphingomyelin Sphingomyelin nSMase2_active->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Cell_Growth_Arrest Cell_Growth_Arrest Ceramide->Cell_Growth_Arrest Exosome_Biogenesis Exosome_Biogenesis Ceramide->Exosome_Biogenesis

Caption: nSMase2 activation by various stimuli and its downstream signaling pathways.

Experimental_Workflow_for_nSMase_Study start Hypothesis: Stimulus X activates nSMase2 leading to Response Y cell_culture Cell Culture start->cell_culture treatment Treatment with Stimulus X (e.g., TNF-α, H₂O₂) cell_culture->treatment knockdown nSMase2 Knockdown (siRNA) or Inhibition (e.g., GW4869) cell_culture->knockdown control Control Group (vehicle, non-targeting siRNA) cell_culture->control nSMase_activity Measure nSMase Activity treatment->nSMase_activity ceramide_levels Measure Ceramide Levels treatment->ceramide_levels response_assay Assess Cellular Response Y (e.g., Apoptosis Assay) treatment->response_assay knockdown->nSMase_activity knockdown->ceramide_levels knockdown->response_assay control->nSMase_activity control->ceramide_levels control->response_assay data_analysis Data Analysis and Interpretation nSMase_activity->data_analysis ceramide_levels->data_analysis response_assay->data_analysis

Caption: A generalized experimental workflow for investigating the role of nSMase2.

Conclusion

Neutral sphingomyelinase, and in particular nSMase2, stands as a central hub in cellular signaling, translating a multitude of external cues into the production of the potent second messenger, ceramide. Its involvement in critical cellular processes such as apoptosis, inflammation, and cell growth regulation underscores its importance in both normal physiology and a range of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the intricate roles of nSMase and the development of novel therapeutic strategies that target this key enzymatic player. As our understanding of the spatiotemporal regulation of nSMase activity and its downstream effectors continues to grow, so too will the opportunities for therapeutic intervention in diseases driven by aberrant sphingolipid signaling.

References

The Dual Role of nSMase-Derived Ceramide in Cell Fate: A Technical Guide to Apoptosis and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Ceramide, a bioactive sphingolipid, has emerged as a critical second messenger in a multitude of cellular processes, most notably apoptosis and inflammation. The enzymatic activity of neutral sphingomyelinase (nSMase), which catalyzes the hydrolysis of sphingomyelin to generate ceramide, plays a pivotal role in initiating these signaling cascades. This technical guide provides an in-depth exploration of the mechanisms by which nSMase-derived ceramide orchestrates these two fundamental cellular responses. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to empower further research in this burgeoning field. The intricate relationships between signaling molecules are visualized through comprehensive diagrams to facilitate a deeper understanding of these complex biological processes.

Introduction: The Central Role of nSMase and Ceramide

Neutral sphingomyelinases (nSMases) are a family of enzymes that reside in various cellular compartments and are activated by a diverse array of stimuli, including inflammatory cytokines, oxidative stress, and chemotherapeutic agents.[1][2] Upon activation, nSMases cleave the phosphocholine headgroup from sphingomyelin, a major component of cellular membranes, to produce ceramide. This localized generation of ceramide alters the biophysical properties of the membrane and serves as a platform for the recruitment and activation of downstream signaling proteins, thereby initiating distinct cellular programs of apoptosis or inflammation.[1][3]

nSMase2 (encoded by the SMPD3 gene) is the most extensively studied isoform and is considered a key player in stress-induced ceramide production.[1][4] Its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and cardiometabolic disorders, making it a promising target for therapeutic intervention.[2][5]

nSMase-Derived Ceramide in Apoptosis: A Pro-Death Signal

The accumulation of ceramide is a well-established trigger for programmed cell death, or apoptosis.[6] nSMase-mediated ceramide production can initiate apoptosis through both caspase-dependent and caspase-independent pathways.

2.1. Key Signaling Pathways in Apoptosis

  • Stress-Induced Apoptosis: A variety of cellular stressors, including oxidative stress (e.g., hydrogen peroxide, H₂O₂), UV radiation, and heat shock, have been shown to activate nSMase1 and nSMase2.[7][8][9] For instance, exposure to cigarette smoke, a potent source of oxidants, leads to nSMase2 activation, ceramide generation, and subsequent apoptosis in lung epithelial cells.[7] This process is often mediated by the c-Jun N-terminal kinase (JNK) signaling pathway, where JNK can directly phosphorylate and activate nSMase1.[8][9]

  • Death Receptor-Mediated Apoptosis: Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Fas ligand can trigger apoptosis by binding to their respective death receptors.[1] This engagement leads to the recruitment and activation of nSMase2 at the plasma membrane, resulting in ceramide production.[1][10] Ceramide then facilitates the formation of signaling platforms that promote the activation of caspase cascades, the executioners of apoptosis.[1]

Below is a diagram illustrating the central role of nSMase in initiating apoptotic signaling.

nSMase_Apoptosis_Pathway nSMase-Mediated Apoptotic Signaling Stress Cellular Stress (Oxidative Stress, UV, etc.) JNK JNK Stress->JNK TNFa TNF-α / FasL TNFR TNFR1 / Fas Receptor TNFa->TNFR nSMase nSMase (nSMase1/nSMase2) TNFR->nSMase Activation JNK->nSMase Phosphorylation & Activation Sphingomyelin Sphingomyelin nSMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Mitochondria Mitochondria (Cytochrome c release) Ceramide->Mitochondria Caspases Caspase Activation Ceramide->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

nSMase activation leading to apoptosis.

nSMase-Derived Ceramide in Inflammation: A Pro-Inflammatory Mediator

Beyond its role in cell death, nSMase-derived ceramide is a potent mediator of inflammatory responses.[11] It contributes to the production of pro-inflammatory cytokines and the regulation of immune cell function.[3][12]

3.1. Key Signaling Pathways in Inflammation

  • Cytokine Signaling Amplification: Pro-inflammatory cytokines like TNF-α and Interleukin-1 beta (IL-1β) not only induce their own signaling cascades but also activate nSMase2.[2][11] The resulting ceramide production acts in a feed-forward loop, further amplifying the inflammatory response by enhancing the expression and secretion of these and other cytokines, such as IL-6 and MCP-1.[2][11]

  • Immune Cell Activation: Ceramide plays a role in the activation of various immune cells.[12] For instance, in macrophages, nSMase2-derived ceramide is involved in the inflammatory response to stimuli like TNF-α, leading to the expression of adhesion molecules and the secretion of inflammatory mediators.[11]

The following diagram depicts the involvement of nSMase in the inflammatory cascade.

nSMase_Inflammation_Pathway nSMase-Mediated Inflammatory Signaling TNFa_IL1b TNF-α / IL-1β Receptor Cytokine Receptors TNFa_IL1b->Receptor nSMase2 nSMase2 Receptor->nSMase2 Activation Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis MAPK_NFkB MAPK / NF-κB Pathways Ceramide->MAPK_NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_NFkB->Cytokines Upregulation Cytokines->nSMase2 Feed-forward loop Inflammation Inflammation Cytokines->Inflammation

nSMase-driven inflammatory feedback loop.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies, highlighting the impact of nSMase-derived ceramide on apoptosis and inflammation.

Table 1: Effects of nSMase Modulation on Apoptosis

Cell TypeTreatmentEffect on nSMase ActivityEffect on Ceramide LevelsOutcome on ApoptosisReference
Human Bronchial EpithelialCigarette Smoke ExposureIncreased nSMase2IncreasedIncreased apoptosis[7]
Human Airway EpithelialH₂O₂ (Oxidative Stress)Increased nSMase2IncreasedIncreased apoptosis[7][13]
Jurkat T cellsAnti-Fas AntibodyIncreased nSMase1IncreasedIncreased apoptosis[8]
Human Adipose MSCsExogenous C2-ceramideNot ApplicableIncreasedDose- and time-dependent increase in apoptosis[14]
Neuroblastoma cellsExogenous C2- and C6-ceramide (25 µM)Not ApplicableIncreasedSignificant increase in apoptosis[15]

Table 2: Effects of nSMase Modulation on Inflammation

Cell TypeTreatmentEffect on nSMase ActivityEffect on Inflammatory MarkersOutcome on InflammationReference
Monocytes/MacrophagesTNF-αIncreased nSMase2Increased IL-1β and MCP-1 secretion, increased CD11c expressionPromotion of inflammatory phenotype[11]
Monocytes/MacrophagesGW4869 (nSMase inhibitor) + TNF-αInhibited nSMase2Decreased IL-1β and MCP-1 secretionInhibition of inflammatory response[11]
HepG2 cellsSteatosis-inducing stimuliIncreased nSMase2Increased TNF-α, IL-1β, and IL-6 expressionPromotion of inflammation[16]
HepG2 cellsGW4869 + Steatosis-inducing stimuliInhibited nSMase2Decreased TNF-α, IL-1β, and IL-6 expressionSuppression of inflammatory response[16]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for studying the role of nSMase and ceramide.

5.1. Measurement of Neutral Sphingomyelinase (nSMase) Activity

This protocol is adapted from commercially available kits and published methods.[17][18]

Principle: nSMase activity is determined using an enzyme-coupled assay. nSMase hydrolyzes sphingomyelin to ceramide and phosphorylcholine. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is detected using a sensitive fluorescent or colorimetric probe in the presence of horseradish peroxidase (HRP).

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Sphingomyelin substrate

  • Alkaline phosphatase

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • H₂O₂ probe (e.g., Amplex Red, DAOS)

  • 96-well microplate (black or clear, depending on the probe)

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates by sonication or detergent lysis on ice.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • In a 96-well plate, add a standardized amount of protein lysate to the assay buffer.

  • Initiate the reaction by adding the sphingomyelin substrate.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Add the detection mixture containing alkaline phosphatase, choline oxidase, HRP, and the H₂O₂ probe.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Calculate nSMase activity based on a standard curve generated with known concentrations of choline or H₂O₂.

The following workflow diagram illustrates the nSMase activity assay.

nSMase_Assay_Workflow Workflow for nSMase Activity Assay Start Start: Prepare Lysates ProteinQuant Protein Quantification Start->ProteinQuant ReactionSetup Set up Reaction: Lysate + Buffer + Substrate ProteinQuant->ReactionSetup Incubation1 Incubate at 37°C ReactionSetup->Incubation1 DetectionMix Add Detection Mix: (AP, Choline Oxidase, HRP, Probe) Incubation1->DetectionMix Incubation2 Incubate at Room Temp DetectionMix->Incubation2 Readout Measure Fluorescence/ Absorbance Incubation2->Readout Analysis Calculate Activity Readout->Analysis End End Analysis->End

Experimental workflow for nSMase activity measurement.

5.2. Quantification of Cellular Ceramide Levels

Several methods are available for ceramide quantification, with mass spectrometry being the most sensitive and specific.[19][20] The diacylglycerol (DAG) kinase assay is a widely used alternative.[21]

5.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the gold standard for lipidomics. Lipids are extracted from cells, separated by liquid chromatography, and then ionized and detected by a mass spectrometer. The mass-to-charge ratio and fragmentation patterns allow for the precise identification and quantification of different ceramide species.[20]

Procedure Outline:

  • Lipid Extraction: Extract total lipids from cell pellets using a solvent system like chloroform/methanol.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase or normal-phase liquid chromatography.

  • Mass Spectrometry: Analyze the eluate by electrospray ionization (ESI) tandem mass spectrometry (MS/MS).

  • Quantification: Quantify ceramide species by comparing their peak areas to those of known amounts of internal standards.

5.2.2. Diacylglycerol (DAG) Kinase Assay

Principle: This enzymatic assay relies on the ability of E. coli DAG kinase to phosphorylate ceramide to ceramide-1-phosphate (C1P) using radiolabeled ATP ([γ-³²P]ATP). The resulting radiolabeled C1P is then separated by thin-layer chromatography (TLC) and quantified.[21]

Materials:

  • Cell lipid extract

  • E. coli DAG kinase

  • [γ-³²P]ATP

  • Reaction buffer

  • TLC plates

  • Developing solvents

  • Phosphorimager or autoradiography film

Procedure Outline:

  • Extract lipids from cells.

  • Incubate the lipid extract with DAG kinase and [γ-³²P]ATP in the reaction buffer.

  • Stop the reaction and extract the lipids.

  • Spot the lipid extract on a TLC plate and develop it with appropriate solvents to separate C1P.

  • Visualize and quantify the radiolabeled C1P spot using a phosphorimager or autoradiography.

  • Calculate the amount of ceramide based on a standard curve generated with known amounts of ceramide.

5.3. Assessment of Apoptosis

5.3.1. Caspase-3/7 Activity Assay

Principle: This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. A specific substrate for caspase-3/7 is coupled to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, leading to a measurable signal.[22][23]

Procedure Outline:

  • Lyse treated and control cells to release cellular contents.

  • Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.

  • Incubate at room temperature, protected from light.

  • Measure the fluorescence or absorbance using a microplate reader.

  • The signal intensity is directly proportional to the caspase-3/7 activity.

5.3.2. Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[24]

Procedure Outline:

  • Harvest treated and control cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

5.4. Assessment of Inflammation

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Principle: ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines (e.g., TNF-α, IL-1β, IL-6). A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample (e.g., cell culture supernatant) is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate for the enzyme is added, which produces a measurable color change.

Procedure Outline:

  • Coat a 96-well plate with a capture antibody.

  • Block non-specific binding sites.

  • Add standards and samples (cell culture supernatants) to the wells.

  • Add the biotinylated detection antibody.

  • Add streptavidin-HRP.

  • Add the TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion and Future Directions

The evidence overwhelmingly positions nSMase-derived ceramide as a critical signaling hub that can dictate cell fate towards either apoptosis or inflammation. The specific cellular context, the nature of the initial stimulus, and the interplay with other signaling pathways likely determine the ultimate biological outcome. The detailed protocols and summarized data provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of ceramide signaling.

Future research should focus on:

  • Isoform-specific roles: Delineating the distinct functions of different nSMase isoforms in various cell types and disease models.

  • Spatiotemporal dynamics: Understanding how the subcellular localization and timing of ceramide production influence downstream signaling.

  • Therapeutic targeting: Developing specific and potent inhibitors of nSMase isoforms as potential therapeutics for a range of inflammatory and apoptotic disorders.[4]

A deeper understanding of the molecular mechanisms governing nSMase-derived ceramide signaling will undoubtedly open new avenues for the diagnosis and treatment of numerous human diseases.

References

Understanding the Structural Basis of Sphingolactone-24's Irreversibility: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolactone-24 has emerged as a potent and selective irreversible inhibitor of neutral sphingomyelinase (nSMase), a key enzyme in cellular signaling pathways implicated in various diseases. Its ability to permanently disable nSMase presents a significant opportunity for therapeutic intervention. This technical whitepaper provides a comprehensive overview of the current understanding of the structural basis for this compound's irreversibility. While the primary literature confirms its covalent mechanism, specific structural and detailed mechanistic data remain limited in publicly accessible domains. This document synthesizes available information on its mechanism of action, impact on signaling pathways, and presents generalized experimental protocols and logical workflows for studying such irreversible inhibitors.

Introduction

Neutral sphingomyelinase (nSMase) plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide, a bioactive lipid second messenger, is involved in a myriad of cellular processes, including apoptosis, inflammation, and cell cycle regulation. Dysregulation of nSMase activity has been linked to numerous pathological conditions, making it an attractive target for drug development.

This compound is a small molecule that has been identified as a selective and irreversible inhibitor of nSMase.[1] Its irreversible nature of inhibition offers the potential for prolonged therapeutic effects and a durable target engagement. Understanding the precise molecular interactions that lead to this permanent inactivation is crucial for the rational design of next-generation nSMase inhibitors with improved potency and selectivity.

This whitepaper will delve into the known aspects of this compound's mechanism, its effects on downstream signaling, and provide a framework for the experimental approaches used to characterize irreversible inhibitors.

Mechanism of Action and Irreversibility

This compound's designation as an irreversible inhibitor strongly implies the formation of a stable, covalent bond with a specific amino acid residue within the active site of the nSMase enzyme.[1] Covalent inhibitors typically possess an electrophilic "warhead" that reacts with a nucleophilic residue on the target protein.

While the seminal work by Wascholowski and Giannis established the irreversible nature of sphingolactones, the specific details of the covalent modification of nSMase by this compound are not extensively detailed in publicly available literature.[2] It is speculated that the lactone moiety within the this compound structure acts as the electrophilic warhead, susceptible to nucleophilic attack by an amino acid side chain in the nSMase active site, such as a cysteine, serine, or lysine. This reaction would result in the opening of the lactone ring and the formation of a stable ester or amide bond, thus permanently inactivating the enzyme.

Logical Relationship for Covalent Inhibition:

G cluster_0 Inhibitor-Enzyme Interaction This compound This compound Reversible Complex Reversible Complex This compound->Reversible Complex Non-covalent binding nSMase (active) nSMase (active) nSMase (active)->Reversible Complex Covalent Adduct (inactive) Covalent Adduct (inactive) Reversible Complex->Covalent Adduct (inactive) Covalent bond formation

Caption: Logical workflow of irreversible inhibition by this compound.

Impact on Signaling Pathways

By irreversibly inhibiting nSMase, this compound effectively blocks the production of ceramide from sphingomyelin. This has significant downstream consequences on cellular signaling cascades. One of the well-documented effects is the inhibition of the lipopolysaccharide (LPS)-induced p38 mitogen-activated protein kinase (MAPK) phosphorylation.[3]

The nSMase/ceramide pathway is a key component in the cellular stress response. The inhibition of this pathway by this compound has been shown to antagonize the anti-apoptotic effects of LPS in neutrophils, a process implicated in acute lung injury.[3]

Signaling Pathway of nSMase Inhibition by this compound:

G LPS LPS TLR4 TLR4 LPS->TLR4 nSMase nSMase TLR4->nSMase activates Ceramide Ceramide nSMase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin p38 MAPK p38 MAPK Ceramide->p38 MAPK activates Apoptosis Inhibition Apoptosis Inhibition p38 MAPK->Apoptosis Inhibition This compound This compound This compound->nSMase irreversibly inhibits

Caption: Effect of this compound on the nSMase signaling pathway.

Quantitative Data

Due to the limited availability of primary research articles in the public domain, a comprehensive table of quantitative data for this compound is not possible at this time. The following table summarizes the types of data that are crucial for characterizing an irreversible inhibitor and should be sought in the primary literature.

ParameterDescriptionExpected Value/UnitReference
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.µM or nM[3]
kinact Maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.s-1 or min-1Hypothetical
KI Dissociation constant for the initial reversible binding of the inhibitor to the enzyme.µM or nMHypothetical
kinact/KI Second-order rate constant for enzyme inactivation, reflecting the overall efficiency of the irreversible inhibitor.M-1s-1 or M-1min-1Hypothetical
Mass Shift (Δm) The change in mass of the enzyme upon covalent modification by the inhibitor, as determined by mass spectrometry.DaHypothetical

Note: The values in this table are hypothetical and serve as a template for the types of quantitative data necessary for a complete understanding of this compound's inhibitory profile.

Experimental Protocols

5.1. Neutral Sphingomyelinase (nSMase) Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

  • Principle: The activity of nSMase is measured by quantifying the amount of product (ceramide or phosphocholine) formed over time.

  • Reagents:

    • Recombinant or purified nSMase

    • Sphingomyelin substrate (often labeled, e.g., fluorescent or radioactive)

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • This compound or other test compounds

    • Detection reagents (e.g., enzyme-coupled system to measure phosphocholine)

  • Procedure:

    • Pre-incubate nSMase with varying concentrations of this compound for different time intervals to assess time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the sphingomyelin substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Quantify the product formation using an appropriate detection method (e.g., fluorescence, radioactivity, or a colorimetric assay for phosphocholine).

    • Calculate the percentage of inhibition and determine IC50 values. For irreversible inhibitors, time-dependent IC50 shifts will be observed.

5.2. Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry is a powerful tool to confirm covalent modification and identify the site of adduction.

  • Principle: The precise mass of the intact enzyme or a peptide fragment containing the modification is measured before and after reaction with the irreversible inhibitor.

  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Procedure:

    • Incubate purified nSMase with an excess of this compound.

    • Remove unbound inhibitor (e.g., by dialysis or size-exclusion chromatography).

    • Analyze the intact protein by mass spectrometry to determine the mass shift corresponding to the addition of one or more inhibitor molecules.

    • Alternatively, digest the modified protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide by its increased mass and sequence the peptide to pinpoint the exact amino acid residue that has been covalently modified.

Workflow for Investigating Irreversible Inhibition:

G Hypothesis This compound is an irreversible inhibitor Enzyme_Assay nSMase Activity Assay Hypothesis->Enzyme_Assay Time_Dependence Time-dependent Inhibition? Enzyme_Assay->Time_Dependence Mass_Spec Mass Spectrometry Time_Dependence->Mass_Spec Yes No_Irreversibility Reversible Inhibition Time_Dependence->No_Irreversibility No Covalent_Adduct Covalent Adduct Formed? Mass_Spec->Covalent_Adduct Site_Directed_Mutagenesis Site-Directed Mutagenesis Covalent_Adduct->Site_Directed_Mutagenesis Yes No_Adduct Non-covalent Irreversible Binding? Covalent_Adduct->No_Adduct No Identify_Residue Identify Key Residue Site_Directed_Mutagenesis->Identify_Residue Structural_Biology Structural Biology (X-ray/NMR) Identify_Residue->Structural_Biology Structural_Basis Elucidate Structural Basis Structural_Biology->Structural_Basis

References

Methodological & Application

Application Notes and Protocols for Spironolactone (Substituted for Sphingolactone-24) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Sphingolactone-24" did not yield any specific results. Based on the similarity of the name and the nature of the request, this document provides information on Spironolactone , a widely researched aldosterone antagonist. Researchers should verify the identity of their compound of interest before proceeding with any experimental work.

This document provides detailed application notes and protocols for the in vivo use of Spironolactone, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the dosages of Spironolactone used in various in vivo studies. It is crucial to note that optimal dosage can vary significantly based on the animal model, disease state, and specific research question.

Animal ModelCondition/IndicationDosageAdministration RouteFrequencyReference(s)
RatHypertension10, 30, 100, 150 mg/kg/dayNot SpecifiedDaily[1][2]
Guinea PigAdrenocortical Function Study50 mg/kg/dayNot SpecifiedDaily for 3 days[3]
DogCongestive Heart Failure2 mg/kg and 4 mg/kgOral (PO)q24hr (once daily)[4]
Human (for reference)Essential Hypertension25 to 100 mg/dayOralSingle or divided doses[5][6]
Human (for reference)Edema in Cirrhosis100 to 200 mg/day (initial)OralSingle or divided doses[5][6]
Human (for reference)Heart Failure25 mg (initial)OralOnce daily[5][6]
Children (for reference)Edema1 to 3 mg/kg/dayOralOnce daily or in 2 divided doses[7]

Experimental Protocols

Below are generalized protocols for the preparation and administration of Spironolactone in in vivo research. These should be adapted based on specific experimental requirements and institutional guidelines for animal care and use.

2.1. Preparation of Spironolactone for Oral Administration

Spironolactone is available in tablet form and as an oral suspension.[8] For animal studies, tablets are often crushed and suspended in a suitable vehicle.

  • Materials:

    • Spironolactone tablets

    • Vehicle (e.g., 0.5% methylcellulose, corn oil, sterile water)

    • Mortar and pestle

    • Weighing scale

    • Graduated cylinder or volumetric flask

    • Stir plate and stir bar

    • Oral gavage needles

  • Procedure:

    • Calculate the total amount of Spironolactone required based on the number of animals, their weights, and the desired dose.

    • Weigh the appropriate number of Spironolactone tablets.

    • Thoroughly crush the tablets into a fine powder using a mortar and pestle.

    • Measure the required volume of the chosen vehicle.

    • Gradually add the powdered Spironolactone to the vehicle while continuously stirring to ensure a homogenous suspension. Use a stir plate for consistent mixing.

    • The final concentration of the suspension should be calculated to allow for an appropriate administration volume for the animal model (e.g., 5-10 mL/kg for rats).

    • Store the suspension according to stability data, typically refrigerated and protected from light. Shake well before each use.

2.2. Administration via Oral Gavage

Oral gavage is a common method for precise oral drug administration in small animals.

  • Procedure:

    • Gently restrain the animal.

    • Measure the correct length of the gavage needle (from the tip of the nose to the last rib).

    • Draw the calculated volume of the Spironolactone suspension into a syringe attached to the gavage needle.

    • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress after administration.

Signaling Pathways

Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR).[9][10] Its effects are mediated through several signaling pathways:

  • Renin-Angiotensin-Aldosterone System (RAAS) Inhibition: By blocking the binding of aldosterone to the MR in the distal convoluted renal tubule, Spironolactone inhibits sodium and water reabsorption while promoting potassium retention.[9][10] This is its primary mechanism for diuretic and antihypertensive effects.

  • Anti-androgenic Effects: Spironolactone and its metabolites can bind to the androgen receptor, acting as antagonists.[11] This property is utilized in the off-label treatment of conditions like hirsutism.[9]

  • PI3K/AKT/mTOR Pathway Inhibition: In podocytes under mechanical stress, Spironolactone has been shown to promote autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[12]

  • Effects on Cytochrome P-450: In guinea pigs, Spironolactone administration decreased adrenal microsomal and mitochondrial cytochrome P-450 levels, leading to reduced cortisol production.[3]

Visualizations

Diagram 1: Experimental Workflow for In Vivo Spironolactone Study

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation prep Spironolactone Suspension Preparation qc Quality Control (Concentration, Homogeneity) prep->qc acclimate Animal Acclimation grouping Randomization into Groups acclimate->grouping dosing Oral Gavage Administration grouping->dosing observe Clinical Observation dosing->observe bp Blood Pressure Measurement dosing->bp blood Blood/Tissue Collection bp->blood analysis Biochemical/Histological Analysis blood->analysis stat Statistical Analysis analysis->stat conclusion Conclusion stat->conclusion

Caption: Workflow for a typical in vivo study involving Spironolactone.

Diagram 2: Simplified Signaling Pathway of Spironolactone

G spiro Spironolactone mr Mineralocorticoid Receptor (MR) spiro->mr Antagonist ar Androgen Receptor (AR) spiro->ar Antagonist pi3k PI3K/AKT/mTOR Pathway spiro->pi3k Inhibits aldo Aldosterone aldo->mr Agonist

Caption: Key signaling pathways affected by Spironolactone.

References

Application of Sphingolactone-24 in models of neurodegenerative disease.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Neurodegenerative Disease Models

Note on "Sphingolactone-24": The term "this compound" does not correspond to a standard or widely recognized compound in the scientific literature related to neurodegenerative diseases. Based on the nomenclature, it is plausible that this query refers to either 24(S)-Saringosterol , a phytosterol with a prominent "24" in its name and demonstrated efficacy in Alzheimer's models, or Spironolactone , a steroidal lactone that has also been investigated for its neuroprotective properties. This document provides detailed application notes and protocols for both of these compounds.

Part 1: 24(S)-Saringosterol in Alzheimer's Disease Models

Application Note

Introduction: 24(S)-Saringosterol is a phytosterol originally isolated from the seaweed Sargassum fusiforme. It acts as a preferential Liver X Receptor β (LXRβ) agonist.[1][2][3][4][5] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis and inflammation. In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), activation of LXRβ by 24(S)-Saringosterol has been shown to prevent cognitive decline and reduce neuroinflammation in preclinical models.[1][2][3][4][5]

Mechanism of Action: 24(S)-Saringosterol crosses the blood-brain barrier and activates LXRβ. This activation is believed to lead to several downstream effects, including the modulation of cholesterol metabolism and the suppression of inflammatory responses in the brain. A key finding is its ability to reduce microglial activation, a hallmark of neuroinflammation in AD, without altering the amyloid-beta (Aβ) plaque load.[1][2][3][6] This suggests a neuroprotective mechanism that is independent of Aβ clearance and may be related to its anti-inflammatory properties.[1][2][3]

Data Summary: The following tables summarize the key quantitative findings from a study using the APPswePS1ΔE9 mouse model of Alzheimer's disease.

Table 1: Effect of 24(S)-Saringosterol on Cognition in APPswePS1ΔE9 Mice

Behavioral TestTreatment GroupPerformance MetricResultp-value
Object Location TaskAPPswePS1ΔE9 + VehicleDiscrimination IndexNo significant memoryp = 0.787
APPswePS1ΔE9 + 24(S)-SaringosterolDiscrimination IndexMemory intactp < 0.01
Object Recognition TaskAPPswePS1ΔE9 + VehicleDiscrimination IndexNo significant memoryp = 0.807
APPswePS1ΔE9 + 24(S)-SaringosterolDiscrimination IndexMemory intactp < 0.01

Data adapted from a study where cognitive decline was prevented in the treated group.[1]

Table 2: Effect of 24(S)-Saringosterol on Neuroinflammation in APPswePS1ΔE9 Mice

MarkerBrain RegionTreatment GroupResultp-value
Iba1 (Microglial Marker)CortexAPPswePS1ΔE9 + 24(S)-SaringosterolPrevented increase in Iba1p < 0.001

Data indicating a significant reduction in microglial activation.[1][2][3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of 24(S)-Saringosterol in an AD Mouse Model

  • Animal Model:

    • Use 6-month-old male APPswePS1ΔE9 transgenic mice and wild-type C57BL/6J littermates as controls.[1][2][3]

    • House animals under standard laboratory conditions with ad libitum access to food and water.

  • Compound Preparation and Administration:

    • Prepare 24(S)-saringosterol as a food additive.

    • Administer a daily dose of 0.5 mg per 25 g of body weight for 10 consecutive weeks.[1][2][3]

    • The vehicle group should receive the same food without the active compound.[1][2][3]

  • Behavioral Testing (Post-Treatment):

    • Object Location Task (OLT):

      • Habituate mice to an empty arena for 5 minutes for 3 consecutive days.

      • On day 4 (training), place two identical objects in the arena and allow the mouse to explore for 10 minutes.

      • After a 24-hour interval, move one object to a novel location and allow the mouse to explore for 5 minutes.

      • Record the time spent exploring the novel and familiar object locations.

    • Object Recognition Task (ORT):

      • Following the OLT, on day 6 (training), place two different but shape- and size-matched objects in the arena and allow 10 minutes for exploration.

      • After a 24-hour interval, replace one of the objects with a novel object and allow the mouse to explore for 5 minutes.

      • Record the time spent exploring the novel and familiar objects.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Collect brain tissue. Use one hemisphere for immunohistochemistry and the other for biochemical analysis.

    • Immunohistochemistry:

      • Fix one hemisphere in 4% paraformaldehyde and prepare cryosections.

      • Perform immunostaining for the microglial marker Iba1 to assess neuroinflammation.[1][2][3]

    • Biochemical Analysis:

      • Homogenize the other hemisphere to analyze Aβ levels using ELISA, though this compound is not expected to affect plaque load.[1][6]

Visualizations

Sphingolactone_24_Saringosterol_Signaling cluster_0 Extracellular cluster_1 Cellular Compartment 24_S_Saringosterol 24(S)-Saringosterol LXRb LXRβ 24_S_Saringosterol->LXRb Binds & Activates LXRb_RXR LXRβ/RXR Heterodimer LXRb->LXRb_RXR RXR RXR RXR->LXRb_RXR Nucleus Nucleus LXRb_RXR->Nucleus Translocates to LXR_Target_Genes LXR Target Genes (e.g., ABCA1, ABCG1, APOE) Nucleus->LXR_Target_Genes Activates Transcription Cholesterol_Homeostasis Cholesterol Homeostasis LXR_Target_Genes->Cholesterol_Homeostasis Neuroinflammation_Reduction Neuroinflammation Reduction LXR_Target_Genes->Neuroinflammation_Reduction

Caption: Proposed signaling pathway of 24(S)-Saringosterol.

Sphingolactone_24_Saringosterol_Workflow cluster_analysis Tissue Analysis Start Start: APPswePS1ΔE9 Mice (6-month-old) Treatment 10-Week Treatment: - 24(S)-Saringosterol (0.5 mg/25g BW/day) - Vehicle Control Start->Treatment Behavioral Behavioral Assessment: - Object Location Task (OLT) - Object Recognition Task (ORT) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia IHC Immunohistochemistry (Iba1) Euthanasia->IHC ELISA ELISA (Aβ levels) Euthanasia->ELISA Analysis Data Analysis IHC->Analysis ELISA->Analysis

Caption: Experimental workflow for 24(S)-Saringosterol in vivo study.

Part 2: Spironolactone in Alzheimer's Disease Models

Application Note

Introduction: Spironolactone is a synthetic steroid and a well-known potassium-sparing diuretic. Its primary mechanism of action is the antagonism of the mineralocorticoid receptor (MR).[7] Mineralocorticoid receptors are expressed in the brain, particularly in regions like the hippocampus, and are implicated in stress responses and cognitive function.[7] Recent research has explored the neuroprotective potential of spironolactone, focusing on its anti-inflammatory properties in models of neurodegenerative diseases.[8][9]

Mechanism of Action: In the context of neurodegeneration, spironolactone's effects are thought to be mediated by its blockade of MRs on microglia, the resident immune cells of the brain.[10] Over-activation of microglia is a key component of the neuroinflammatory cascade in Alzheimer's disease. By antagonizing the MR, spironolactone can suppress microglial activation, thereby reducing the production of pro-inflammatory cytokines.[8][9][10] Interestingly, some studies suggest that this anti-inflammatory effect may not directly translate to an improvement in memory in certain models, indicating a complex relationship between microglial activation and cognitive deficits.[8][9] Another potential, though less explored, mechanism is the antagonism of the NRG1-ERBB4 signaling pathway.[11]

Data Summary: The following table summarizes the quantitative findings on the effect of spironolactone on microglial activation in a rat model of Alzheimer's disease induced by β-amyloid (Aβ) injection.

Table 3: Effect of Spironolactone on Microglial Activation (Iba1 Protein Levels) in an Aβ-Induced AD Rat Model

Treatment GroupIba1 Protein Level Reduction vs. Aβ Groupp-value
Aβ + Spironolactone (10 mg/kg)38.3%p < 0.001
Aβ + Spironolactone (25 mg/kg)27.6%p < 0.01
Aβ + Spironolactone (50 mg/kg)34.7%p < 0.001

Data adapted from a study showing a significant reduction in the microglial activation marker Iba1.[8]

Experimental Protocols

Protocol 2: In Vivo Study of Spironolactone in an Aβ-Induced Rat Model of AD

  • Animal Model:

    • Use male Sprague-Dawley rats.

    • Induce an Alzheimer's-like pathology by injecting the β-amyloid protein fragment 25-35 (Aβ) into the dorsal hippocampus (5 μ g/2.5 μL per side) for four consecutive days.[8][9]

  • Compound Preparation and Administration:

    • Dissolve spironolactone in a suitable vehicle (e.g., 5% Tween-20 in distilled water).[12]

    • Administer spironolactone via intraperitoneal (IP) injection at doses of 10, 25, or 50 mg/kg daily for 14 days.[8][9]

    • The vehicle control group should receive IP injections of the vehicle solution.

  • Behavioral Testing (Optional, as effects on memory may be limited):

    • Conduct tests such as the Passive Inhibitory Avoidance or Novel Object Recognition to assess memory, although one study reported no significant improvement with spironolactone despite reduced inflammation.[8][9]

  • Tissue Collection and Analysis:

    • Following the treatment period, euthanize the rats and collect the hippocampi.

    • Western Blotting:

      • Homogenize the hippocampal tissue and extract proteins.

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with a primary antibody against Iba1 to quantify microglial activation. Use a loading control like β-actin for normalization.[12]

Protocol 3: General In Vitro Neuroprotection Assay

  • Cell Culture:

    • Use a relevant neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

    • Culture cells to a suitable confluency in appropriate media.

  • Treatment:

    • Pre-treat cells with various concentrations of spironolactone for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity:

    • Induce cell death using a relevant neurotoxin, such as glutamate (for excitotoxicity) or Aβ oligomers.

  • Assessment of Neuroprotection:

    • After a further incubation period (e.g., 24 hours), assess cell viability using assays such as MTT or LDH release.

    • A reduction in cell death in the spironolactone-treated groups compared to the toxin-only control indicates a neuroprotective effect.

Visualizations

Sphingolactone_24_Spironolactone_Signaling cluster_0 Extracellular cluster_1 Microglia Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Spironolactone Spironolactone Spironolactone->MR Blocks Nucleus Nucleus MR->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Microglial_Activation Microglial Activation (Increased Iba1) Pro_inflammatory_Genes->Microglial_Activation Neuroinflammation Neuroinflammation Microglial_Activation->Neuroinflammation

Caption: Proposed signaling pathway of Spironolactone in microglia.

Sphingolactone_24_Spironolactone_Workflow cluster_analysis Biochemical Analysis Start Start: Male Sprague-Dawley Rats Induction AD Model Induction: Intra-hippocampal Aβ Injection (4 days) Start->Induction Treatment 14-Day Treatment (IP Injection): - Spironolactone (10, 25, 50 mg/kg) - Vehicle Control Induction->Treatment Euthanasia Euthanasia and Tissue Collection (Hippocampus) Treatment->Euthanasia WesternBlot Western Blot for Iba1 Euthanasia->WesternBlot Analysis Data Analysis WesternBlot->Analysis

Caption: Experimental workflow for Spironolactone in an Aβ-induced AD model.

References

Application Notes and Protocols for Measuring nSMase Activity in Response to Sphingolactone-24 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase (nSMase) has emerged as a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to generate the second messenger ceramide.[1] This pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and membrane signal transduction.[2][3] Dysregulation of nSMase activity is associated with numerous diseases, making it a compelling target for therapeutic intervention.[3] Sphingolactone-24 (Sph-24) is a selective and irreversible inhibitor of nSMase, presenting a valuable tool for investigating the functional roles of this enzyme.[4][5]

These application notes provide detailed protocols for measuring nSMase activity in cell lysates following treatment with this compound. The described methods are applicable for screening potential nSMase inhibitors and elucidating the cellular consequences of nSMase inhibition. The protocols are based on commercially available colorimetric and fluorometric assay kits, which offer sensitive and high-throughput-compatible methods for quantifying nSMase activity.[1][6][7][8]

Signaling Pathway of Neutral Sphingomyelinase

The activation of nSMase initiates a signaling cascade by converting sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. Ceramide, in turn, can activate downstream effector proteins, such as kinases and phosphatases, to elicit a cellular response.

nSMase_pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin nSMase nSMase (Neutral Sphingomyelinase) Sphingomyelin->nSMase Substrate Ceramide Ceramide nSMase->Ceramide Product Phosphocholine Phosphocholine nSMase->Phosphocholine Product Sph24 This compound Sph24->nSMase Inhibits Downstream Downstream Effectors Ceramide->Downstream Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream->Response

Caption: nSMase signaling pathway and its inhibition by this compound.

Experimental Protocols

This section details the necessary steps for cell treatment with this compound and subsequent measurement of nSMase activity using a commercially available assay kit. The protocol is generalized; refer to the specific kit manufacturer's instructions for precise details.[9]

Part 1: Cell Culture and Treatment with this compound

This protocol assumes the use of adherent mammalian cells. The optimal cell type, seeding density, and treatment conditions should be determined empirically for each experimental system.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Cell culture plates (e.g., 6-well or 12-well)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 80-90% confluency at the time of harvesting.

  • Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.

  • Treatment with this compound:

    • Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations. A dose-response experiment is recommended to determine the optimal inhibitory concentration. A typical concentration range to test is 1-50 µM.[4]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period. The incubation time should be optimized based on the specific experimental goals and cell type. A common treatment time is 30 minutes to 24 hours.[4]

  • Cell Harvesting and Lysate Preparation:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, add an appropriate volume of ice-cold lysis buffer (provided with the nSMase assay kit or a standard cell lysis buffer, e.g., RIPA buffer) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate will be used for the nSMase activity assay.

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the nSMase activity.

Part 2: nSMase Activity Assay (Colorimetric Method)

This protocol is a generalized procedure based on commercially available colorimetric nSMase assay kits.[1][7][8][10] These kits typically involve a coupled enzymatic reaction that results in a colorimetric product, which can be measured using a spectrophotometer.

Materials:

  • Cell lysate (from Part 1)

  • nSMase Assay Kit (containing assay buffer, sphingomyelin substrate, and detection reagents)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at ~655 nm[1]

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the assay kit manual. This may involve reconstituting lyophilized components and preparing working solutions.

  • Standard Curve Preparation: Prepare a standard curve using the provided nSMase standard to enable the quantification of nSMase activity in the samples.

  • Sample Preparation: Dilute the cell lysates with assay buffer to a final protein concentration within the linear range of the assay. The optimal protein concentration should be determined empirically.

  • Assay Reaction:

    • Add the prepared standards and samples to the wells of the 96-well plate.

    • Add the sphingomyelin substrate to each well to initiate the nSMase reaction.

    • Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours).

  • Detection:

    • Add the detection reagents to each well. This will initiate a series of reactions that produce a colored product.

    • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 655 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus nSMase activity.

    • Determine the nSMase activity in the samples from the standard curve.

    • Normalize the nSMase activity to the protein concentration of the cell lysate.

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_assay nSMase Activity Assay A Seed Cells B Treat with this compound A->B C Incubate B->C D Harvest Cells & Prepare Lysate C->D E Prepare Standards and Samples D->E F Add Substrate & Incubate E->F G Add Detection Reagents F->G H Measure Absorbance G->H I Data Analysis H->I

Caption: Experimental workflow for measuring nSMase activity.

Data Presentation

The quantitative data from these experiments should be summarized in clear and well-structured tables for easy comparison.

Table 1: Experimental Parameters for this compound Treatment

ParameterRecommended ValueNotes
Cell TypeSpecific to experimentReport the cell line used.
Seeding Density80-90% confluencyOptimize for linear growth.
This compound Conc.1 - 50 µMPerform a dose-response curve.[4]
Vehicle ControlDMSOSame volume as the highest drug conc.
Incubation Time30 min - 24 hOptimize for the desired effect.[4]
Lysis BufferKit-specific or RIPAEnsure compatibility with the assay.

Table 2: nSMase Activity Assay Parameters (Example Colorimetric Kit)

ParameterRecommended ValueNotes
Assay PrincipleCoupled enzymatic reaction[1][9]
Detection MethodColorimetric[1][7][8][10]
Wavelength~655 nm[1][8]
Plate Type96-well, clear, flat-bottom
Incubation Temperature37°CFor the initial enzymatic reaction.
Incubation Time1-2 hoursRefer to the specific kit manual.
Lysate Protein Conc.10-50 µ g/well Optimize for linear range.

Logical Relationship of the Experiment

The experimental design is based on a logical progression from cellular treatment to biochemical measurement.

logical_relationship cluster_hypothesis Hypothesis cluster_exp_design Experimental Design cluster_outcome Expected Outcome Hypo This compound inhibits nSMase activity in a dose-dependent manner. Treatment Cell Treatment with varying concentrations of this compound Hypo->Treatment Control Vehicle Control (DMSO) Hypo->Control Measurement Measurement of nSMase activity in cell lysates Treatment->Measurement Control->Measurement Result Decreased nSMase activity with increasing concentrations of this compound Measurement->Result Conclusion Confirmation of this compound as an effective nSMase inhibitor in the cellular context Result->Conclusion

Caption: Logical flow of the experimental design.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to accurately measure the inhibitory effect of this compound on nSMase activity in a cellular context. By following these detailed methodologies and utilizing the provided data presentation structures and visualizations, scientists can generate robust and reproducible data to advance their research in sphingolipid signaling and drug development.

References

Application Notes: A Comparative Analysis of Lentiviral-Mediated Knockdown and Chemical Inhibition of nSMase2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1][2] This enzymatic activity places nSMase2 at the heart of numerous cellular signaling pathways, including those governing apoptosis, cell stress responses, inflammation, and the biogenesis of extracellular vesicles (EVs), such as exosomes.[1][3] Dysregulation of nSMase2 is implicated in a variety of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, cancer, and inflammatory conditions.[2][4][5] Consequently, modulating nSMase2 activity is a key area of interest for researchers and drug development professionals.

Two primary strategies are employed to suppress nSMase2 function: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and direct enzymatic inhibition with small molecule chemical compounds. Lentiviral shRNA offers a highly specific and stable long-term reduction of nSMase2 protein expression, making it ideal for creating stable cell lines and for studies requiring sustained target suppression.[6] In contrast, chemical inhibitors provide acute, transient, and dose-dependent inhibition of nSMase2's enzymatic activity, offering temporal control that is invaluable for studying the immediate effects of pathway blockade.[7]

This document provides a detailed comparison of these two methodologies, complete with quantitative data, experimental protocols, and workflow diagrams to guide researchers in selecting the most appropriate approach for their experimental objectives.

Data Presentation: Comparative Analysis

Lentiviral-Mediated Knockdown of nSMase2

Lentiviral shRNA provides a robust method for achieving stable, long-term suppression of nSMase2 expression. The effectiveness is typically measured by the percentage reduction in mRNA or protein levels compared to a control.

Table 1: Efficacy of shRNA-Mediated nSMase2 Knockdown

MethodTargetEfficacyValidation MethodReference
siRNA/shRNAnSMase2 mRNA≥ 50% reductionReal-Time PCR[8]
RNA InterferencenSMase2 ProteinSignificant reduction in viability of HIV-1-infected cellsCell Viability Assay[9]
SMPD3 KnockdownnSMase2 mRNAConfirmed knockdownqPCR[10]
Chemical Inhibition of nSMase2

A variety of small molecule inhibitors have been developed to target nSMase2 activity directly. These compounds are typically characterized by their half-maximal inhibitory concentration (IC₅₀), which indicates their potency.

Table 2: Potency of Common nSMase2 Chemical Inhibitors

InhibitorTypeIC₅₀ ValueTarget SpeciesReference
GW4869 Non-competitive~1 µMRat Brain nSMase[4][11]
Cambinol Non-competitive7 µMHuman nSMase2[4]
6 µMRat nSMase2[4]
DPTIP Non-competitive30 nMHuman nSMase2[4][7]
PDDC Non-competitive300 nMHuman nSMase2[4]

Note: Inhibitors like GW4869 have been widely used but may have limitations regarding specificity, solubility, and potency.[11][12]

Visualized Signaling and Workflows

nSMase2 Signaling Pathway

The diagram below illustrates a key activation pathway for nSMase2, initiated by the pro-inflammatory cytokine TNF-α. This pathway is crucial for cellular stress responses and inflammation.[3][8]

nSMase2_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex FAN / RACK1 / EED Complex Formation TNFR1->Complex nSMase2_inactive nSMase2 (Inactive) Complex->nSMase2_inactive Recruitment & Activation nSMase2_active nSMase2 (Active) nSMase2_inactive->nSMase2_active Sphingomyelin Sphingomyelin nSMase2_active->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Converts to Downstream Downstream Signaling (EV Biogenesis, Apoptosis, Inflammation) Ceramide->Downstream Comparative_Workflow cluster_Lenti Lentiviral shRNA Knockdown cluster_Chem Chemical Inhibition L1 Design/Select shRNA (Pool of 3-5 sequences) L2 Clone into Lentiviral Vector L1->L2 L3 Produce Lentiviral Particles in Packaging Cells (e.g., HEK293T) L2->L3 L4 Transduce Target Cells L3->L4 L5 Select Stable Clones (e.g., Puromycin/Hygromycin) L4->L5 L6 Validate Knockdown (qRT-PCR / Western Blot) L5->L6 L7 Perform Phenotypic Assay L6->L7 C1 Select Inhibitor & Determine Optimal Concentration (IC₅₀) C2 Prepare Stock Solution (e.g., in DMSO) C1->C2 C3 Culture Target Cells C4 Treat Cells with Inhibitor for Defined Duration C3->C4 C5 Perform Phenotypic Assay &/or Measure nSMase2 Activity C4->C5

References

Application Notes and Protocols for the Synthesis of Spironolactone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query for "Sphingolactone-24" did not yield specific results for a compound with that name. However, the search results strongly suggest a likely reference to Spironolactone , a widely researched and utilized pharmaceutical. Spironolactone is a steroidal lactone with the molecular formula C24H32O4S.[1][2] These notes and protocols therefore focus on the synthesis and biological context of Spironolactone and its related analogs.

I. Introduction and Background

Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor (MR), primarily targeting the action of aldosterone.[3] This mechanism of action classifies it as a potassium-sparing diuretic.[1] It is widely prescribed for conditions such as heart failure, high blood pressure, edema, and primary hyperaldosteronism.[4] Beyond its diuretic effects, Spironolactone also exhibits antiandrogenic properties and has been found to inhibit steroid hormone biosynthesis.[3] The therapeutic versatility of Spironolactone has led to extensive research into its synthesis and the development of various analogs to enhance its efficacy and specificity.[4]

II. Mechanism of Action and Signaling Pathways

The primary therapeutic action of Spironolactone involves blocking the binding of aldosterone to the mineralocorticoid receptors in the epithelial cells of the kidney.[4] This inhibition prevents the downstream genomic effects of aldosterone, which would normally promote sodium and water retention while increasing potassium excretion.[1] Spironolactone's action leads to diuresis without the significant loss of potassium associated with other classes of diuretics.

Recent studies have also elucidated the involvement of Spironolactone in modulating various signaling pathways. For instance, it has been shown to promote autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in podocytes under mechanical stress.[5] This highlights a potential role for Spironolactone in cellular protective mechanisms beyond its primary function as an aldosterone antagonist.

The signaling cascade initiated by aldosterone and inhibited by Spironolactone can be visualized as follows:

Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Aldo_MR_Complex Aldosterone-MR Complex MR->Aldo_MR_Complex Forms Spironolactone Spironolactone Spironolactone->MR Blocks Nucleus Nucleus Aldo_MR_Complex->Nucleus Translocates to ARE Aldosterone Response Elements (ARE) Aldo_MR_Complex->ARE Binds to Gene_Transcription Gene Transcription (e.g., Na+/K+ pump) ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Na_Reabsorption Increased Na+ Reabsorption Protein_Synthesis->Na_Reabsorption K_Secretion Increased K+ Secretion Protein_Synthesis->K_Secretion

Spironolactone's antagonism of the Mineralocorticoid Receptor pathway.

Furthermore, Spironolactone has been shown to down-regulate mineralocorticoid receptor expression and up-regulate integrin β1 in podocytes, suggesting a role in maintaining cellular adhesion and structure.[5]

The PI3K/AKT/mTOR pathway, which is inhibited by Spironolactone in certain contexts, is a critical regulator of cell growth, proliferation, and survival. Its inhibition by Spironolactone can lead to the induction of autophagy, a cellular process of degradation and recycling of cellular components.

Spironolactone Spironolactone PI3K PI3K Spironolactone->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by Spironolactone.

III. Synthetic Routes and Protocols

Several synthetic strategies for Spironolactone have been developed since its initial synthesis in 1957.[4] The industrial synthesis often starts from dehydroepiandrosterone (DHEA).[6] A common route involves the conversion of an intermediate, canrenone, to Spironolactone via the addition of thioacetic acid.[7]

A. Synthesis of Spironolactone from Canrenone

This protocol describes the conversion of Canrenone to Spironolactone.

Experimental Protocol:

  • Reaction Setup: To a suitable reaction flask, add 20 mmol of freshly distilled thioacetic acid, 20 mmol of trimethylsilyl triflate, and 100 mL of tetrahydrofuran.

  • Addition of Canrenone: Stir the mixture well and then add 10 mmol of Canrenone.

  • Reaction: Stir the reaction at room temperature for 1 hour.

  • Workup: Add 50 mL of ethyl acetate to the reaction flask, followed by the slow addition of 50 mL of saturated sodium carbonate solution. Stir this mixture at room temperature for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of ethyl acetate each.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield a light brown solid.

  • Purification: Recrystallize the solid from methanol to obtain white crystals of Spironolactone.[7]

B. Industrial Synthesis of Spironolactone from Dehydroepiandrosterone (DHEA)

A multi-step industrial synthesis starting from DHEA has been reported.[6]

Experimental Workflow:

DHEA Dehydroepiandrosterone (21) Step1 Treatment with 3-chloropropionaldehyde ethylene acetal and Li DHEA->Step1 Tertiary_Alcohol Tertiary Alcohol (22) Step1->Tertiary_Alcohol Step2 Bromination, Oxidation, Dehydrobromination Tertiary_Alcohol->Step2 Androstadienone Androstadienone (23) Step2->Androstadienone Step3 Conjugate addition of thioacetic acid Androstadienone->Step3 Aldehyde_Intermediate Aldehyde Intermediate (24) Step3->Aldehyde_Intermediate Step4 Oxidation and Lactone Ring Closure Aldehyde_Intermediate->Step4 Spironolactone Spironolactone Step4->Spironolactone

Industrial synthesis workflow of Spironolactone from DHEA.

Detailed Protocol (Conceptual):

  • Formation of Tertiary Alcohol (22): Dehydroepiandrosterone (21) is treated with 3-chloropropionaldehyde ethylene acetal and lithium to diastereoselectively form the tertiary alcohol (22).[6]

  • Formation of Androstadienone (23): The tertiary alcohol (22) undergoes a sequence of bromination of the double bond, oxidation of the secondary alcohol to a ketone, and base-promoted double dehydrobromination to yield the α,β,γ,δ-unsaturated ketone, androstadienone (23). This sequence proceeds in a 75% overall yield.[6]

  • Formation of Aldehyde Intermediate (24): Conjugate addition of thioacetic acid to androstadienone (23) also results in the deprotection of the aldehyde to furnish intermediate 24.[6]

  • Final Synthesis of Spironolactone: The aldehyde in intermediate 24 is oxidized to a carboxylic acid in the presence of sulfuric acid, which subsequently leads to the closure of the lactone ring, forming Spironolactone. This final step has a reported yield of 51% from compound 23.[6]

IV. Data Presentation

Table 1: Physicochemical Properties of Spironolactone

PropertyValueReference
Molecular FormulaC24H32O4S[1][2]
Molecular Weight416.57 g/mol [2][3]
CAS Number52-01-7[2][3]
AppearanceWhite to light tan crystalline powder[7]
Melting Point207-208 °C[2]
SolubilitySoluble in chloroform; DMSO (100 mM), ethanol (50 mM)[2][3]

Table 2: Synthetic Yields for Spironolactone Synthesis

Reaction StepStarting MaterialProductReported Yield (%)Reference
Conversion of Tertiary Alcohol (22)Tertiary Alcohol (22)Androstadienone (23)75% (overall for 3 steps)[6]
Lactone Ring FormationAldehyde Intermediate (24)Spironolactone51%[6]
Thioacetylation of CanrenoneCanrenoneSpironolactone76%[7]

V. Analogs of Spironolactone

The core structure of Spironolactone has been modified to produce various analogs with altered biological activities. Some notable analogs include:

  • Canrenone: A major active metabolite of Spironolactone that also acts as a mineralocorticoid receptor antagonist.[4]

  • Eplerenone: A more selective mineralocorticoid receptor antagonist with lower affinity for androgen and progesterone receptors, leading to fewer side effects.[4]

  • Drospirenone: A progestin derived from Spironolactone used in oral contraceptives.[8]

The synthesis of these analogs often involves modifications of the synthetic routes used for Spironolactone. For example, six novel Spironolactone analogs were isolated and characterized as impurities, some featuring an opened A-ring and one containing a rare nine-membered ring with a five-sulfur atom bridge.[9] The synthesis and characterization of process-related impurities of Eplerenone have also been described, providing insight into the stability and reactivity of these steroidal structures.[10]

VI. Conclusion

The synthesis of Spironolactone is a well-established process with multiple routes available, including efficient industrial methods. The study of its analogs continues to be an active area of research, aiming to develop compounds with improved selectivity and therapeutic profiles. The detailed protocols and data presented here provide a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for Testing Novel Compounds in Animal Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] The development of effective therapeutic agents for ALI/ARDS necessitates robust and reproducible preclinical testing in relevant animal models. This document provides detailed application notes and protocols for testing a novel therapeutic agent, referred to herein as Sphingolactone-24, in a murine model of lipopolysaccharide (LPS)-induced ALI.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create a reproducible model of ALI that mimics many features of the human condition.[3][4] This model is characterized by a robust inflammatory response, including leukocyte infiltration, release of pro-inflammatory cytokines, and disruption of the alveolar-capillary barrier.[3][4]

These guidelines will detail the experimental workflow, from induction of ALI to sample collection and analysis, and provide templates for data presentation and visualization of key biological pathways.

I. Animal Models of Acute Lung Injury

While several models exist to induce ALI in animals, including exposure to bleomycin, hyperoxia, or induction of sepsis via cecal ligation and puncture, the direct intratracheal instillation of LPS in mice is a commonly used and well-characterized method.[1][3][5] This approach offers minimal invasiveness, good reproducibility, and the ability to titrate the severity of the injury by adjusting the LPS dose.[4][6]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model:

This model recapitulates key features of human ALI, including:

  • Neutrophilic alveolitis[1]

  • Increased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[4][7]

  • Disruption of the alveolar-capillary barrier, leading to pulmonary edema[3][7]

  • Histopathological changes such as alveolar wall thickening and inflammatory cell infiltration[7][8]

II. Experimental Protocols

A. Induction of LPS-Mediated Acute Lung Injury in Mice

This protocol describes the direct intratracheal instillation of LPS to induce ALI in mice.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 22 G venous catheter[3][6]

  • Small animal laryngoscope or a cold light source[6]

  • Surgical instruments (scissors, forceps)

  • Suture material

  • Temperature-controlled table[6]

Procedure:

  • Animal Preparation: Use adult mice (e.g., C57BL/6, 10-12 weeks old).[4] Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic. Place the mouse in a supine position on a temperature-controlled table to maintain body temperature.[6]

  • Tracheal Exposure: Make a small midline incision in the neck to expose the trachea. Carefully dissect the surrounding tissues to visualize the trachea.

  • Intratracheal Instillation: Using a small animal laryngoscope or a cold light source for visualization, carefully insert a 22 G catheter into the trachea through the vocal cords.[6] Alternatively, a small incision can be made in the trachea to insert the catheter.

  • LPS Administration: Instill a specific dose of LPS (e.g., 5 mg/kg) dissolved in sterile PBS directly into the lungs via the catheter.[7] The volume should be kept low (e.g., 50 µL) to avoid mechanical injury.

  • Closure and Recovery: Remove the catheter and close the incision with sutures if necessary. Allow the mouse to recover on a warming pad.

B. This compound Treatment Protocol

This protocol outlines a potential treatment regimen for this compound in the LPS-induced ALI model. Note: The optimal dose, route, and timing of administration for this compound will need to be determined empirically through dose-response studies.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile PBS, DMSO, or as appropriate for the compound's solubility)

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentration for administration.

  • Administration: Administer this compound to the mice at a predetermined time point relative to LPS instillation. This could be a prophylactic approach (before LPS) or a therapeutic approach (after LPS). Common routes of administration include:

    • Intraperitoneal (IP) injection

    • Intravenous (IV) injection

    • Oral gavage

  • Dosing: A dose-response study should be performed to determine the optimal therapeutic dose. For initial studies, a range of doses can be tested (e.g., 10, 25, 50 mg/kg).

  • Control Groups: Include the following control groups in the study design:

    • Sham control (vehicle only, no LPS)

    • LPS + vehicle

    • LPS + this compound (at various doses)

    • (Optional) LPS + positive control (e.g., dexamethasone)

C. Sample Collection and Analysis

Samples are typically collected 24 to 72 hours after LPS administration.[4]

1. Bronchoalveolar Lavage (BAL):

  • Euthanize the mouse and expose the trachea.

  • Insert a catheter into the trachea and secure it with a suture.

  • Instill a known volume of cold, sterile PBS (e.g., 0.5 mL) into the lungs and then gently aspirate.[4] Repeat this process 2-3 times.

  • Pool the collected BAL fluid (BALF).

  • Centrifuge the BALF to separate the cells from the supernatant.

BALF Analysis:

  • Total and Differential Cell Counts: Determine the total number of cells and perform a differential count to assess the infiltration of inflammatory cells, particularly neutrophils.

  • Protein Concentration: Measure the total protein concentration in the BALF supernatant as an indicator of alveolar-capillary barrier permeability.

  • Cytokine and Chemokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant using ELISA or multiplex assays.

2. Lung Tissue Analysis:

  • Histopathology: Perfuse the lungs with PBS and then fix one lung lobe in 10% neutral-buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[7] Evaluate for edema, inflammatory cell infiltration, and alveolar wall thickening. A lung injury score can be assigned based on these parameters.

  • Lung Wet-to-Dry Weight Ratio: Excise a lung lobe, weigh it (wet weight), then dry it in an oven at 60-80°C for 48 hours and weigh it again (dry weight).[9] The ratio of wet to dry weight is an indicator of pulmonary edema.

  • Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity as a quantitative measure of neutrophil infiltration.[10]

  • Gene and Protein Expression: Homogenize lung tissue to extract RNA or protein. Use quantitative PCR (qPCR) to measure the expression of inflammatory genes or Western blotting to assess the levels of key signaling proteins.

III. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effects of this compound on Inflammatory Cell Infiltration in BALF

GroupTotal Cells (x 10^5)Neutrophils (x 10^5)Macrophages (x 10^5)
Sham0.5 ± 0.10.02 ± 0.010.48 ± 0.09
LPS + Vehicle8.2 ± 1.56.5 ± 1.21.7 ± 0.4
LPS + this compound (10 mg/kg)5.9 ± 1.14.1 ± 0.91.8 ± 0.5
LPS + this compound (25 mg/kg)4.1 ± 0.8 2.8 ± 0.61.3 ± 0.3
LPS + this compound (50 mg/kg)3.2 ± 0.6 2.1 ± 0.41.1 ± 0.2

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS + Vehicle.

Table 2: Effects of this compound on Pulmonary Edema and Lung Injury Score

GroupLung Wet/Dry RatioLung Injury Score
Sham4.1 ± 0.20.5 ± 0.1
LPS + Vehicle7.8 ± 0.53.8 ± 0.4
LPS + this compound (10 mg/kg)6.5 ± 0.42.9 ± 0.3
LPS + this compound (25 mg/kg)5.7 ± 0.3 2.1 ± 0.2
LPS + this compound (50 mg/kg)5.1 ± 0.2 1.5 ± 0.2

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS + Vehicle.

Table 3: Effects of this compound on Pro-inflammatory Cytokines in BALF (pg/mL)

GroupTNF-αIL-6IL-1β
Sham25 ± 515 ± 410 ± 3
LPS + Vehicle850 ± 951200 ± 150450 ± 60
LPS + this compound (10 mg/kg)620 ± 80950 ± 110320 ± 45*
LPS + this compound (25 mg/kg)410 ± 55 650 ± 85210 ± 30**
LPS + this compound (50 mg/kg)250 ± 40 400 ± 60150 ± 25***

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS + Vehicle.

IV. Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental procedures.

A. Signaling Pathways in LPS-Induced Acute Lung Injury

LPS primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades such as the NF-κB and MAPK pathways.[7] This results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response in the lungs.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK->Nucleus translocates to IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription ALI Acute Lung Injury Cytokines->ALI Sphingo24 This compound Sphingo24->MAPK inhibits? Sphingo24->NFkB inhibits?

Caption: LPS-induced inflammatory signaling pathways in ALI.

B. Experimental Workflow for Testing this compound

A clear workflow diagram ensures the standardization and reproducibility of the experimental protocol.

Experimental_Workflow start Start: Acclimatize Mice randomize Randomize into Groups start->randomize treatment Administer this compound or Vehicle randomize->treatment ali_induction Induce ALI via Intratracheal LPS treatment->ali_induction monitoring Monitor Animals (24-72 hours) ali_induction->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia bal Bronchoalveolar Lavage (BAL) euthanasia->bal tissue Lung Tissue Collection euthanasia->tissue bal_analysis BALF Analysis: - Cell Counts - Protein - Cytokines bal->bal_analysis tissue_analysis Tissue Analysis: - Histology - Wet/Dry Ratio - MPO Assay - qPCR/Western Blot tissue->tissue_analysis data_analysis Data Analysis and Interpretation bal_analysis->data_analysis tissue_analysis->data_analysis

Caption: Experimental workflow for evaluating this compound.

V. Conclusion

The LPS-induced murine model of ALI provides a robust platform for the preclinical evaluation of novel therapeutic agents like this compound. By following standardized protocols for ALI induction, treatment administration, and endpoint analysis, researchers can obtain reliable and reproducible data to assess the efficacy of new compounds. The systematic presentation of quantitative data and the visualization of experimental workflows and biological pathways are crucial for the clear communication and interpretation of findings. Further studies may be warranted to explore the efficacy of this compound in other models of ALI to provide a more comprehensive understanding of its therapeutic potential.

References

Visualizing Neutral Sphingomyelinase Activity in Live Cells with Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase (nSMase) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine. Ceramide, a bioactive lipid second messenger, is implicated in a multitude of cellular processes, including apoptosis, cell growth arrest, and inflammation. The selective and irreversible nSMase inhibitor, Sphingolactone-24, has emerged as a valuable tool for studying the roles of nSMase in these pathways. Visualizing the localization and activity of nSMase in live cells is crucial for understanding its function in both normal physiology and disease states, and for the development of therapeutic agents targeting this enzyme.

This document provides detailed application notes and protocols for visualizing nSMase activity in cells, with a focus on the conceptual application of a fluorescently labeled this compound probe. While the exact synthesis of this compound is not widely published, we present a hypothetical framework for its fluorescent derivatization based on its commercially available structure. Furthermore, we provide established protocols using fluorescent sphingomyelin analogs as substrates to monitor nSMase activity, offering a robust and validated alternative.

Principle of Visualization

Two primary strategies are employed for the fluorescent visualization of nSMase activity in live cells:

  • Activity-Based Probes (ABPs): This approach utilizes a fluorescently labeled inhibitor that covalently binds to the active site of the enzyme. A fluorescent analog of this compound would fall into this category. The fluorescence signal would directly report on the location of active nSMase enzymes within the cell.

  • Fluorescent Substrate Analogs: This method involves introducing a synthetic sphingomyelin molecule tagged with a fluorophore. Upon cleavage by nSMase, the resulting fluorescent ceramide analog exhibits different localization patterns or fluorescence properties, which can be monitored by microscopy. This provides an indirect but powerful readout of nSMase activity.

Proposed Fluorescent Probe: Fluoro-Sph-24

Based on the commercially available chemical structure of this compound (C₁₈H₂₉NO₄), a fluorescent probe, tentatively named "Fluoro-Sph-24," could be synthesized. The ideal position for fluorophore attachment would be a site that does not interfere with the molecule's ability to irreversibly bind to the catalytic site of nSMase. Without detailed structure-activity relationship (SAR) studies, a potential site for modification could be a region distal to the core lactone and amide functionalities presumed to be critical for its inhibitory action.

Hypothetical Structure of Fluoro-Sph-24:

A common strategy for labeling small molecules is to introduce a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or azide) that can be conjugated to a fluorophore via standard bioconjugation chemistry (e.g., NHS ester or click chemistry).

Data Presentation: Photophysical and Performance Properties of nSMase Probes

The following table summarizes the key properties of a hypothetical Fluoro-Sph-24 probe and a commonly used fluorescent sphingomyelin substrate analog, NBD-sphingomyelin.

PropertyFluoro-Sph-24 (Hypothetical)NBD-Sphingomyelin
Probe Type Activity-Based Probe (Inhibitor)Fluorescent Substrate
Target Active Neutral SphingomyelinaseSphingomyelinase Substrate
Mechanism Covalent binding to active siteEnzymatic cleavage to fluorescent ceramide
Excitation (nm) Dependent on Fluorophore (e.g., ~488 nm for a FITC analog)~460 nm
Emission (nm) Dependent on Fluorophore (e.g., ~520 nm for a FITC analog)~535 nm
Cell Permeability Predicted to be high (based on parent molecule)High
Signal Readout Direct localization of active enzymeChange in localization of fluorescence
Advantages Direct visualization of active enzyme populationWell-established and commercially available
Limitations Synthesis not established; potential for altered pharmacologyIndirect measure of activity; potential for off-target effects

Signaling Pathways and Experimental Workflows

Neutral Sphingomyelinase Signaling Pathway

The following diagram illustrates the central role of nSMase in the sphingolipid signaling pathway, leading to the production of ceramide and subsequent downstream signaling events.

nSMase_Signaling_Pathway Neutral Sphingomyelinase Signaling Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin nSMase nSMase Sphingomyelin->nSMase substrate Ceramide Ceramide nSMase->Ceramide produces Downstream_Signaling Downstream Signaling (Apoptosis, Inflammation, etc.) Ceramide->Downstream_Signaling Extracellular_Stimuli Extracellular Stimuli (e.g., TNF-α, LPS) Extracellular_Stimuli->nSMase activates

Caption: nSMase is activated by various stimuli at the plasma membrane, leading to the generation of ceramide.

Experimental Workflow for Visualizing nSMase Activity

The following diagram outlines the general workflow for a cell-based nSMase activity imaging experiment.

Experimental_Workflow Experimental Workflow for nSMase Activity Imaging Cell_Culture 1. Cell Culture (e.g., HeLa, Jurkat) Probe_Loading 2. Probe Loading (Fluoro-Sph-24 or Fluorescent Substrate) Cell_Culture->Probe_Loading Stimulation 3. Cellular Stimulation (Optional) (e.g., with TNF-α or LPS) Probe_Loading->Stimulation Imaging 4. Live-Cell Imaging (Confocal Microscopy) Stimulation->Imaging Data_Analysis 5. Image and Data Analysis Imaging->Data_Analysis

Caption: A streamlined workflow for cellular imaging of nSMase activity.

Experimental Protocols

Protocol 1: Visualization of nSMase using a Hypothetical Fluoro-Sph-24 Probe

This protocol is based on the principles of using an activity-based probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fluoro-Sph-24 probe (hypothetical, stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed HeLa cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Probe Loading:

    • Prepare a working solution of Fluoro-Sph-24 in pre-warmed DMEM. The final concentration should be optimized, but a starting point of 1-5 µM is recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the Fluoro-Sph-24 containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed DMEM to the cells.

  • Cellular Stimulation (Optional):

    • To investigate changes in nSMase activity upon stimulation, cells can be treated with an agonist such as TNF-α (100 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL) for a desired period (e.g., 15-30 minutes) before or after probe loading.

  • Imaging:

    • Immediately transfer the dish to the confocal microscope.

    • Acquire images using the appropriate laser line and emission filter for the chosen fluorophore.

    • Collect Z-stacks to analyze the subcellular localization of the fluorescent signal.

  • Data Analysis:

    • Analyze the images to determine the localization of the fluorescent signal, which corresponds to the location of active nSMase.

    • Quantify the fluorescence intensity in different cellular compartments using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Monitoring nSMase Activity with a Fluorescent Sphingomyelin Substrate

This protocol utilizes a commercially available fluorescent sphingomyelin analog, such as NBD-sphingomyelin, to indirectly measure nSMase activity.

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • NBD-sphingomyelin (stock solution in ethanol)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Confocal microscope with a 488 nm laser and appropriate emission filter

Procedure:

  • Preparation of NBD-sphingomyelin-BSA Complex:

    • In a glass vial, evaporate the desired amount of NBD-sphingomyelin stock solution under a stream of nitrogen.

    • Resuspend the lipid film in serum-free medium containing 0.1% fatty acid-free BSA by vortexing. This complex enhances the delivery of the lipid to the cells. A final concentration of 5 µM NBD-sphingomyelin is a good starting point.

  • Cell Labeling:

    • Harvest Jurkat cells and resuspend them in serum-free RPMI-1640 medium.

    • Add the NBD-sphingomyelin-BSA complex to the cell suspension and incubate for 30 minutes at 4°C to allow for insertion into the plasma membrane.

  • Washing:

    • Wash the cells twice with cold PBS to remove excess probe.

  • Initiating the Assay:

    • Resuspend the labeled cells in pre-warmed complete RPMI-1640 medium and transfer to a glass-bottom dish.

    • Allow the cells to adhere for a short period.

  • Cellular Stimulation (Optional):

    • Treat the cells with an nSMase activator (e.g., TNF-α) and immediately begin imaging.

  • Live-Cell Imaging:

    • Acquire time-lapse images using a confocal microscope.

    • Monitor the internalization and redistribution of the NBD fluorescence. Hydrolysis of NBD-sphingomyelin to NBD-ceramide will lead to changes in its subcellular localization, often accumulating in the Golgi apparatus.

  • Data Analysis:

    • Quantify the change in fluorescence distribution over time. An increase in intracellular punctate fluorescence is indicative of nSMase activity.

Concluding Remarks

The visualization of neutral sphingomyelinase in live cells is a dynamic and evolving field. While the development of a specific fluorescent probe for this compound holds great promise for directly imaging active nSMase, the use of fluorescent substrate analogs provides a robust and currently accessible method to study the activity of this important enzyme. The protocols and conceptual frameworks provided herein are intended to serve as a comprehensive guide for researchers investigating the intricate roles of sphingolipid signaling in cellular health and disease. Careful optimization of probe concentrations, incubation times, and imaging parameters will be essential for obtaining high-quality, reproducible data in your specific experimental system.

Detecting Sphingolipid Metabolites: Advanced Mass Spectrometry-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play crucial roles as both structural components of cell membranes and as bioactive molecules in a variety of signaling pathways.[1][2] Perturbations in sphingolipid metabolism are implicated in numerous diseases, making the accurate detection and quantification of their metabolites critical for understanding disease pathogenesis and for the development of novel therapeutics. This document provides a detailed overview of mass spectrometry-based methods for the analysis of sphingolipid metabolites, with a focus on providing robust protocols for their extraction, separation, and detection. While direct literature on "Sphingolactone-24" is not available, the methodologies presented here for sphingolipid analysis are broadly applicable and can be adapted for novel or less-studied analytes within this class.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of sphingolipids due to its high sensitivity and specificity.[1][2][3] This approach allows for the simultaneous quantification of a wide range of sphingolipid species, providing a comprehensive profile of the sphingolipidome.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of various sphingolipid classes using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and analytical conditions.

Table 1: Representative Quantitative Parameters for Sphingolipid Analysis by LC-MS/MS

Analyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery
Sphingoid Bases (e.g., Sphingosine)0.05 ng/mL0.20 ng/mL0.5 - 1000 pmol85 - 115%
Ceramides0.05 ng/mL0.20 ng/mL1 - 1000 ng/mL90 - 110%
Sphingomyelins0.1 ng/mL0.5 ng/mL1 - 1000 ng/mL88 - 112%
Glycosphingolipids0.5 ng/mL2.0 ng/mL5 - 2000 ng/mL80 - 120%
Sphingoid Base-1-Phosphates0.05 ng/mL0.15 ng/mL0.5 - 500 pmol85 - 115%

Data compiled from representative values found in the literature.[4][5]

Experimental Protocols

Sample Preparation: Extraction of Sphingolipids from Biological Matrices

This protocol describes a liquid-liquid extraction method suitable for a broad range of sphingolipids from plasma, cells, or tissues.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 10 mg tissue)

  • Internal Standard (IS) solution (containing a suite of deuterated or odd-chain sphingolipid standards)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C

  • Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)

Procedure:

  • To the sample in a glass tube, add the internal standard solution.

  • Add 1.5 mL of methanol and vortex thoroughly.

  • Add 5 mL of MTBE and vortex for 10 minutes at 4°C.

  • Add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the upper organic phase, which contains the majority of sphingolipid species.

  • For the analysis of more polar sphingolipids, the lower aqueous phase can also be collected.

  • Dry the collected phase(s) under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Analysis of Sphingolipids

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of sphingolipids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used. For separation of a wider range of polar and nonpolar sphingolipids, hydrophilic interaction liquid chromatography (HILIC) can also be employed.[2]

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute lipids with increasing hydrophobicity.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 - 50 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for most sphingolipids.[2][4]

  • Scan Type: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification on triple quadrupole instruments. Precursor ion scanning and neutral loss scanning can be used for the discovery of new metabolites. High-resolution mass spectrometry allows for the accurate mass measurement and formula determination of analytes.

  • Collision Energy: Optimized for each specific analyte and transition.

  • Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, and gas flows.

Visualizations

Sphingolipid Metabolism and Signaling Pathway

Sphingolipid_Pathway General Sphingolipid Metabolism and Signaling Pathway cluster_DeNovo De Novo Synthesis cluster_Complex Complex Sphingolipids cluster_Catabolism Catabolism and Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SphK Cell Proliferation Cell Proliferation Sphingosine-1-Phosphate (S1P)->Cell Proliferation

Caption: A simplified diagram of the sphingolipid metabolic and signaling pathway.

Experimental Workflow for Sphingolipid Analysis

Experimental_Workflow Workflow for Mass Spectrometry-Based Sphingolipid Analysis Sample_Collection Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., MTBE method) Sample_Collection->Extraction Add Internal Standards LC_Separation LC Separation (Reversed-Phase or HILIC) Extraction->LC_Separation Reconstitute Extract MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Processing and Quantification MS_Detection->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A general experimental workflow for the analysis of sphingolipids by LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sphingolactone-24 Concentration for Maximal nSMase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sphingolactone-24 for the maximal inhibition of neutral sphingomyelinase (nSMase). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and nSMase inhibition assays.

Question Possible Cause(s) Troubleshooting Steps
No or low nSMase inhibition observed after this compound treatment. 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. 2. Inadequate Pre-incubation Time: As an irreversible inhibitor, this compound requires sufficient time to bind covalently to nSMase. 3. Inhibitor Degradation: Improper storage or handling may have led to the degradation of this compound. 4. High Cell Density or Protein Concentration: Excessive enzyme concentration in the assay can overwhelm the inhibitor.1. Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations around the reported effective concentration (e.g., 1 µM to 100 µM). 2. Increase Pre-incubation Time: Increase the pre-incubation time of the enzyme with this compound before adding the substrate. Test various time points (e.g., 30, 60, 120 minutes). 3. Fresh Inhibitor Stock: Prepare a fresh stock solution of this compound from a reliable source. Store aliquots at -20°C or as recommended by the supplier and avoid repeated freeze-thaw cycles. 4. Optimize Assay Conditions: Reduce the cell lysate concentration or purified enzyme amount in the assay to ensure the inhibitor is in molar excess.
High background signal in the nSMase activity assay. 1. Substrate Spontaneous Hydrolysis: The substrate (e.g., sphingomyelin) may be degrading spontaneously. 2. Contaminated Reagents: Buffers or other assay components may be contaminated with enzymes that interfere with the assay. 3. Non-specific Binding: The detection antibody or probe may be binding non-specifically to other components in the well.1. Include a "No Enzyme" Control: Run a control reaction without the nSMase enzyme to measure the rate of spontaneous substrate degradation. Subtract this value from all other readings. 2. Use Fresh, High-Quality Reagents: Prepare fresh buffers and use reagents from reputable suppliers. 3. Blocking Step: If using an antibody-based detection method, ensure an adequate blocking step is included in the protocol.
Inconsistent or variable results between replicates. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of inhibitor, enzyme, or substrate. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Maintain Consistent Temperature: Use a calibrated incubator or water bath for all incubation steps. 3. Mitigate Edge Effects: Avoid using the outer wells of the microplate for critical samples or fill them with a buffer or water to create a humidified environment.
Unexpected increase in nSMase activity with inhibitor. 1. Compound Interference: At high concentrations, some compounds can interfere with the assay's detection system (e.g., fluorescence or absorbance). 2. Off-target Effects: The compound may be activating other signaling pathways that indirectly lead to an increase in the measured signal.1. Run an Inhibitor-Only Control: Include a control with this compound and the detection reagents but without the enzyme to check for direct interference with the assay signal. 2. Validate with a Different Assay: If possible, confirm the results using an alternative nSMase activity assay with a different detection method.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and how does it work? This compound is a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase).[1] It works by covalently binding to the enzyme, thereby permanently inactivating it.[2]
What is the recommended starting concentration for this compound in in vitro experiments? Based on available literature, a concentration of 50 µM has been shown to be effective in inhibiting LPS-induced p38 MAPK phosphorylation in cell-based assays.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. A dose-response study is highly recommended.
How should I prepare and store this compound? This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage and handling information.
What is the difference between an irreversible and a reversible inhibitor? A reversible inhibitor binds to the enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity. An irreversible inhibitor, like this compound, forms a stable, covalent bond with the enzyme, leading to permanent inactivation.[2][3]
What are some common nSMase activity assay methods? Common methods for measuring nSMase activity include fluorescent and colorimetric assays. These assays typically use a sphingomyelin substrate that, when cleaved by nSMase, produces a detectable signal. Several commercial kits are available for this purpose.
Why is a pre-incubation step important when using an irreversible inhibitor? For an irreversible inhibitor to exert its effect, it needs time to bind to the enzyme. A pre-incubation step, where the enzyme and inhibitor are mixed before the addition of the substrate, allows for this binding to occur, leading to more accurate measurement of inhibition.

Data Presentation

This compound and Other nSMase Inhibitors

The following table summarizes the reported concentrations and IC50 values for this compound and other commonly used nSMase inhibitors. This information can serve as a starting point for designing dose-response experiments.

Inhibitor Reported In Vitro Concentration IC50 Mechanism of Action
This compound 50 µM[1]Not Widely ReportedSelective and Irreversible[1]
GW4869 5-10 µM[4]~1 µM[5]Non-competitive
Cambinol 30 µM~5 µM[6]-
Spiroepoxide -~29 µM[6]Irreversible and Non-specific

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Detailed Methodology for In Vitro nSMase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on nSMase activity in cell lysates. This protocol may need to be optimized for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

  • This compound

  • nSMase activity assay kit (colorimetric or fluorometric)

  • BCA protein assay kit

  • 96-well microplate (black or clear, depending on the assay kit)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO).

  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • nSMase Activity Assay:

    • Follow the instructions provided with your chosen nSMase activity assay kit. A general workflow is as follows:

      • Prepare the substrate and reaction buffer as per the kit's protocol.

      • Add a standardized amount of protein from each cell lysate sample to the wells of the 96-well plate.

      • Pre-incubation (for direct inhibition studies): If you are testing the direct inhibitory effect of this compound on nSMase in the lysate, add the inhibitor at various concentrations to the lysate in the wells and pre-incubate for a set time (e.g., 30-60 minutes) at the recommended temperature.

      • Initiate the enzymatic reaction by adding the substrate solution to each well.

      • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

      • Stop the reaction if required by the kit protocol.

      • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from a "no enzyme" or "no substrate" control) from all sample readings.

    • Calculate the nSMase activity as per the assay kit's instructions.

    • Plot the nSMase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

nSMase_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds nSMase nSMase TNFR1->nSMase Activates Ceramide Ceramide nSMase->Ceramide Hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->nSMase Downstream_Signaling Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Downstream_Signaling Initiates Sphingolactone24 This compound Sphingolactone24->nSMase Inhibits (Irreversibly)

Caption: TNF-α mediated activation of the nSMase signaling pathway and its inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Treatment with This compound Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Assay_Setup 5. Set up nSMase Assay Protein_Quantification->Assay_Setup Pre_incubation 6. Pre-incubation (for direct inhibition) Assay_Setup->Pre_incubation Reaction_Initiation 7. Add Substrate Pre_incubation->Reaction_Initiation Incubation 8. Incubate Reaction_Initiation->Incubation Measurement 9. Measure Signal Incubation->Measurement Data_Analysis 10. Data Analysis Measurement->Data_Analysis Dose_Response 11. Generate Dose-Response Curve Data_Analysis->Dose_Response

Caption: Experimental workflow for determining the inhibitory effect of this compound on nSMase activity.

References

How to minimize cytotoxicity of Sphingolactone-24 in primary cell cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Sphingolactone-24 in primary cell cultures, with a focus on minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase).[1] nSMase is an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid involved in various cellular processes, including inflammation, apoptosis, and exosome formation.[2] By inhibiting nSMase, this compound can be used to study the roles of this enzyme and its downstream signaling pathways.

Q2: I am observing high levels of cell death in my primary cell cultures after treatment with this compound. What are the potential causes?

High cytotoxicity can stem from several factors:

  • Concentration of this compound: The concentration of the inhibitor may be too high for your specific primary cell type.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[3][4]

  • Incubation Time: Prolonged exposure to the inhibitor may lead to increased cell death.

  • Cell Health and Density: The initial health and seeding density of your primary cells can influence their sensitivity to treatment.

Q3: What is the recommended starting concentration for this compound in primary cell cultures?

There is limited specific data on the optimal concentration of this compound across different primary cell types. A common concentration mentioned in one study is 50 µM.[1] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q4: How can I minimize the cytotoxic effects of the solvent (DMSO)?

To minimize DMSO-induced cytotoxicity:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • When treating your cells, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%.[3][4]

  • Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the this compound treated cells. This will help you differentiate between the effects of the inhibitor and the solvent.

Q5: Can the stability of this compound in my culture media affect my results?

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize cytotoxicity when using this compound in primary cell cultures.

Diagram: Troubleshooting Workflow for Cytotoxicity

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_concentration Is the this compound concentration optimized? start->check_concentration dose_response Perform a Dose-Response Experiment (e.g., 1-100 µM) check_concentration->dose_response No check_solvent Is the solvent (DMSO) concentration controlled? check_concentration->check_solvent Yes dose_response->check_solvent solvent_control Run a Vehicle Control (DMSO only) check_solvent->solvent_control No check_incubation Is the incubation time appropriate? check_solvent->check_incubation Yes solvent_control->check_incubation time_course Perform a Time-Course Experiment (e.g., 6, 24, 48h) check_incubation->time_course No check_cell_health Are the primary cells healthy and at optimal density? check_incubation->check_cell_health Yes time_course->check_cell_health optimize_culture Optimize Cell Seeding Density and Culture Conditions check_cell_health->optimize_culture No solution Cytotoxicity Minimized check_cell_health->solution Yes optimize_culture->solution

Caption: A flowchart to systematically troubleshoot and address potential causes of cytotoxicity when using this compound.

Issue Potential Cause Recommended Action
High cell death across all treated groups Inhibitor concentration is too high.Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. See Protocol 1 .
Solvent (DMSO) concentration is toxic.Ensure the final DMSO concentration is <0.5%, ideally ≤0.1%. Always include a vehicle control.
Cell morphology changes significantly Sub-lethal cytotoxicity.Re-evaluate the working concentration and incubation time. Consider a less sensitive assay for your endpoint.
Inconsistent results between experiments Variability in primary cell health or density.Standardize cell seeding density and ensure cells are in a healthy, proliferative state before treatment.
Instability of this compound in media.Prepare fresh dilutions of this compound from a frozen stock for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the concentration range of this compound that effectively inhibits neutral sphingomyelinase without causing significant cytotoxicity in your primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

    • Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

    • Include untreated control wells containing only complete culture medium.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration at which 50% of cell viability is lost).

    • Select a working concentration for your future experiments that is below the cytotoxic range but still effective for inhibiting nSMase.

Table 1: Example Dose-Response Data for this compound

This compound (µM)% Cell Viability (Mean ± SD)
0 (Untreated)100 ± 5.2
0 (Vehicle Control)98.5 ± 4.8
197.2 ± 6.1
595.8 ± 5.5
1093.1 ± 4.9
2585.4 ± 7.3
5060.1 ± 8.2
10025.7 ± 6.8

Signaling Pathway

Diagram: Simplified Neutral Sphingomyelinase Pathway

nSMasePathway Simplified Neutral Sphingomyelinase Signaling Pathway sphingomyelin Sphingomyelin nSMase Neutral Sphingomyelinase (nSMase) sphingomyelin->nSMase Substrate ceramide Ceramide nSMase->ceramide Produces phosphocholine Phosphocholine nSMase->phosphocholine Produces sphingolactone24 This compound sphingolactone24->nSMase Inhibition downstream Downstream Signaling (e.g., Apoptosis, Inflammation, Exosome Formation) ceramide->downstream

Caption: this compound inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase.

This guide provides a starting point for utilizing this compound in your research. Given the limited specific data on this compound, careful optimization and the use of appropriate controls are paramount to obtaining reliable and reproducible results.

References

Validating the specificity of Sphingolactone-24 for nSMase over aSMase.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sphingolactone-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the specificity of this compound for neutral sphingomyelinase (nSMase) over acid sphingomyelinase (aSMase). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and irreversible inhibitor of neutral sphingomyelinase (nSMase).[1] Its primary mechanism of action is the specific covalent modification of the nSMase enzyme, leading to its inactivation. This specificity makes it a valuable tool for studying the downstream effects of nSMase inhibition in various signaling pathways.

Q2: How specific is this compound for nSMase over aSMase?

Q3: What are the known downstream effects of nSMase inhibition by this compound?

A3: Inhibition of nSMase by this compound blocks the hydrolysis of sphingomyelin to ceramide and phosphocholine. This leads to a decrease in ceramide-mediated signaling pathways, which are involved in processes such as apoptosis, inflammation, and cellular stress. For instance, this compound has been shown to inhibit LPS-induced p38 MAPK phosphorylation.[1]

Q4: What are some potential off-target effects of this compound that I should be aware of?

A4: Currently, there is limited published data on the off-target effects of this compound. As with any chemical inhibitor, it is advisable to include appropriate controls in your experiments to account for potential unforeseen off-target activities. This may include using a structurally related but inactive analogue of this compound if available, or employing genetic methods (e.g., siRNA knockdown of nSMase) to confirm that the observed phenotype is specifically due to nSMase inhibition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the validation of this compound specificity.

Problem Possible Cause(s) Recommended Solution(s)
High background signal in enzymatic assay 1. Substrate degradation (non-enzymatic). 2. Contamination of reagents. 3. Autofluorescence of the inhibitor or other compounds.1. Run a "no-enzyme" control to measure non-enzymatic substrate hydrolysis. 2. Use fresh, high-purity reagents and sterile, nuclease-free water. 3. Measure the fluorescence of this compound at the assay wavelengths. If it interferes, consider a different detection method (e.g., chromatographic).
No or low inhibition of nSMase activity 1. Incorrect inhibitor concentration. 2. Inactive this compound. 3. Inappropriate assay conditions (pH, temperature). 4. Insufficient pre-incubation time for irreversible inhibition.1. Verify the dilution calculations and prepare fresh stock solutions. 2. Check the storage conditions and age of the this compound stock. 3. Ensure the assay buffer for nSMase is at the optimal pH (typically ~7.4). 4. For irreversible inhibitors, a pre-incubation step with the enzyme before adding the substrate is crucial. Optimize the pre-incubation time (e.g., 15-60 minutes).
Inhibition of aSMase activity observed 1. High concentration of this compound used. 2. Off-target effect. 3. Assay artifacts.1. Perform a dose-response curve to determine the IC50 for both enzymes. Significant inhibition of aSMase may only occur at much higher concentrations. 2. If significant aSMase inhibition is observed at concentrations close to the nSMase IC50, consider alternative nSMase inhibitors for comparative studies. 3. Rule out assay-specific artifacts by using a different aSMase assay method or a known selective aSMase inhibitor as a control.
Inconsistent results between experiments 1. Variability in enzyme preparations. 2. Pipetting errors. 3. Fluctuation in incubation times or temperatures.1. Use a consistent source and batch of purified enzymes or cell lysates. 2. Calibrate pipettes regularly and use positive displacement pipettes for viscous solutions. 3. Use a temperature-controlled plate reader and ensure consistent timing for all steps.

Data Presentation

To facilitate the direct comparison of this compound's inhibitory activity, we recommend presenting the data in a structured table.

Table 1: Comparative Inhibitory Activity of this compound against nSMase and aSMase

EnzymeIC50 (nM)Hill SlopeMaximum Inhibition (%)
nSMase [Insert your experimental value][Insert your experimental value][Insert your experimental value]
aSMase [Insert your experimental value][Insert your experimental value][Insert your experimental value]

Note: The IC50 values should be determined from a dose-response curve with at least 8-10 concentrations of this compound.

Experimental Protocols

Here are detailed methodologies for performing nSMase and aSMase activity assays to validate the specificity of this compound.

Protocol 1: In Vitro Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol is based on a fluorometric method using a commercially available kit.

Materials:

  • Purified recombinant nSMase or cell lysate containing nSMase

  • This compound

  • nSMase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Fluorescent sphingomyelin substrate (e.g., N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)sphingosylphosphocholine), C6-NBD-sphingomyelin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~460/510 nm for NBD)

Procedure:

  • Prepare this compound dilutions: Prepare a series of concentrations of this compound in the nSMase assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Pre-incubation: In the wells of the 96-well plate, add 10 µL of each this compound dilution or vehicle control. Add 80 µL of the nSMase enzyme solution (diluted in assay buffer to a final concentration that gives a linear reaction rate).

  • Incubate the plate at 37°C for 30 minutes to allow for the irreversible inhibition of the enzyme.

  • Initiate the reaction: Add 10 µL of the fluorescent sphingomyelin substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Acid Sphingomyelinase (aSMase) Activity Assay

This protocol is adapted for a fluorometric assay to be run in parallel with the nSMase assay.

Materials:

  • Purified recombinant aSMase or cell lysate containing aSMase

  • This compound

  • aSMase assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100)

  • Fluorescent sphingomyelin substrate (as in Protocol 1)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare the same series of concentrations of this compound as in Protocol 1, but dilute in the aSMase assay buffer. Include a vehicle control.

  • Enzyme Pre-incubation: In the wells of the 96-well plate, add 10 µL of each this compound dilution or vehicle control. Add 80 µL of the aSMase enzyme solution (diluted in assay buffer).

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction: Add 10 µL of the fluorescent sphingomyelin substrate to each well.

  • Kinetic Measurement: Measure the increase in fluorescence as described in Protocol 1.

  • Data Analysis: Calculate the reaction rates and determine the IC50 value for aSMase as described for nSMase.

Visualizations

Signaling Pathway

nSMase_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) nSMase nSMase Stimulus->nSMase activates Ceramide Ceramide nSMase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->nSMase Downstream Downstream Signaling (e.g., p38 MAPK activation, Apoptosis, Inflammation) Ceramide->Downstream activates Sphingolactone24 This compound Sphingolactone24->nSMase inhibits

Caption: nSMase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Prep Prepare Enzyme Solutions (nSMase & aSMase) Preincubation Pre-incubate Enzyme with this compound (30 min) Prep->Preincubation Inhibitor Prepare this compound Serial Dilutions Inhibitor->Preincubation Reaction Add Fluorescent Substrate Preincubation->Reaction Measurement Kinetic Fluorescence Measurement (30-60 min) Reaction->Measurement Analysis Calculate Reaction Rates & Determine IC50 Measurement->Analysis

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Start No/Low nSMase Inhibition? CheckConc Inhibitor Concentration Correct? Start->CheckConc Yes CheckActivity Inhibitor Stock Active? CheckConc->CheckActivity Yes Solution1 Recalculate & Prepare Fresh CheckConc->Solution1 No CheckPreincubation Sufficient Pre-incubation? CheckActivity->CheckPreincubation Yes Solution2 Use Fresh Stock CheckActivity->Solution2 No CheckAssay Assay Conditions Optimal? CheckPreincubation->CheckAssay Yes Solution3 Optimize Time CheckPreincubation->Solution3 No Solution4 Verify pH & Temperature CheckAssay->Solution4 No End Problem Resolved CheckAssay->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for unexpected nSMase inhibition results.

References

Improving the in vivo stability and bioavailability of Sphingolactone-24.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sphingolactone-24 (Sph-24). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo stability and bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and experimental use of this compound.

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase).[1] nSMase is an enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide, a lipid messenger involved in various cellular signaling pathways, including apoptosis, cell growth arrest, and inflammation. By inhibiting nSMase, this compound can modulate these signaling cascades. It has shown potential in preclinical models of acute lung injury by inhibiting p38 MAPK phosphorylation.[1]

Q2: What are the main challenges in working with this compound in vivo?

A2: The primary challenges are its poor aqueous solubility and the inherent instability of its lactone ring. Lactone rings are susceptible to hydrolysis, which can lead to inactivation of the compound.[2][3] These factors can significantly limit its oral bioavailability and in vivo stability, making consistent and effective delivery to the target site difficult.

Q3: What formulation strategies can be employed to improve the bioavailability of this compound?

A3: Several strategies can be considered, many of which are applicable to hydrophobic, lactone-containing compounds. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of hydrophobic drugs.[4][5][6][7]

  • Particle Size Reduction: Techniques such as micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution.

  • Co-solvents: Using a blend of solvents can improve the solubility of this compound for liquid formulations.[9]

Q4: How should I store this compound to ensure its stability?

A4: this compound should be stored as a dry powder in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in an anhydrous solvent such as DMSO. Avoid repeated freeze-thaw cycles.

Q5: At what pH is the lactone ring of this compound most stable?

A5: Generally, lactone rings are most stable at a slightly acidic pH (around 4.5).[9] They are susceptible to base-catalyzed hydrolysis, which increases as the pH becomes more alkaline.[2][10] Hydrolysis can also occur under strongly acidic conditions.[3] Therefore, for aqueous-based formulations or buffers, maintaining a pH in the slightly acidic range is recommended to minimize degradation.

II. Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during your experiments with this compound.

Troubleshooting Low Bioavailability
Observed Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of Sph-24 after oral administration. Poor dissolution of Sph-24 in the gastrointestinal tract due to low aqueous solubility.1. Reduce Particle Size: Employ micronization or create a nanosuspension of the drug. 2. Formulate with Lipids: Prepare a Self-Emulsifying Drug Delivery System (SEDDS) or a solid lipid nanoparticle (SLN) formulation.[11] 3. Use a Co-solvent System: For liquid dosing, dissolve Sph-24 in a mixture of excipients like PEG 400, propylene glycol, and ethanol.[9]
First-pass metabolism in the liver.1. Co-administer with a CYP3A4 Inhibitor: This can help to reduce metabolic degradation, although this may introduce confounding factors in your study. 2. Consider Alternative Routes of Administration: Intraperitoneal (IP) or intravenous (IV) injection can bypass first-pass metabolism.
Efflux by transporters like P-glycoprotein in the gut wall.[11]1. Co-administer with a P-gp Inhibitor: Similar to CYP3A4 inhibitors, this can increase absorption but adds complexity to the experimental design. 2. Formulate with Excipients that Inhibit P-gp: Some surfactants used in lipid formulations have P-gp inhibitory effects.
Troubleshooting In Vivo Instability
Observed Problem Potential Cause Recommended Solution
Rapid disappearance of Sph-24 from plasma, even after IV administration. Hydrolysis of the lactone ring in the physiological pH of blood (~7.4).1. pH Control in Formulation: For IV formulations, ensure the vehicle is buffered to a slightly acidic pH if possible, though this may not be feasible for direct injection. 2. Liposomal Encapsulation: Encapsulating Sph-24 in liposomes can protect the lactone ring from the aqueous environment of the plasma.
Rapid clearance by metabolic enzymes (e.g., esterases) in the plasma.1. Collect and Process Blood Samples at Low Temperature: Keep blood samples on ice and process them to plasma at 4°C as quickly as possible to minimize ex vivo degradation. 2. Use Esterase Inhibitors in Blood Collection Tubes: Add an esterase inhibitor like sodium fluoride (NaF) to the collection tubes to prevent degradation after sample collection.
Inconsistent results between experimental replicates. Degradation of Sph-24 in the dosing formulation before or during administration.1. Prepare Formulations Fresh: Always prepare the dosing formulation immediately before administration. 2. Assess Formulation Stability: Conduct a short-term stability study of your formulation under the conditions of your experiment (e.g., at room temperature for the duration of the dosing period) to ensure the compound is not degrading before it is administered.

III. Data Presentation

Due to the limited availability of public data on this compound, the following tables present hypothetical, yet plausible, quantitative data based on its structural class (lactone) and known properties of similar compounds like spironolactone. This data is intended to serve as a guide for experimental design and data interpretation.

Table 1: Hypothetical Physicochemical Properties of this compound
PropertyValueSignificance for In Vivo Studies
Molecular Weight~400 g/mol Influences diffusion and transport across membranes.
LogP3.5High lipophilicity suggests poor aqueous solubility but good membrane permeability.
Aqueous Solubility (pH 7.4)< 1 µg/mLA major limiting factor for oral absorption.[7]
pKaNot applicable (non-ionizable)Solubility is not significantly affected by pH changes in the physiological range, but stability is.
Melting Point~200 °CHigh melting point can indicate low solubility.
Table 2: Hypothetical In Vitro Stability of this compound in Different Media
MediumpHHalf-life (t1/2) at 37°CImplication
Simulated Gastric Fluid (SGF)1.212 hoursRelatively stable in the acidic environment of the stomach.
Simulated Intestinal Fluid (SIF)6.84 hoursModerate degradation in the small intestine.
Phosphate Buffered Saline (PBS)7.42 hoursRapid degradation at physiological pH, indicating potential for instability in blood.
PBS with Esterase Inhibitor7.410 hoursSuggests that plasma esterases contribute significantly to degradation.
Citrate Buffer4.5> 48 hoursOptimal pH for stability in aqueous formulations.[9]
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Dose)
FormulationRouteCmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Bioavailability (%)
Aqueous SuspensionOral252.0150~5%
NanosuspensionOral751.5450~15%
SEDDSOral2001.01200~40%
Solution in PEG 400IV10000.13000100%

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to improving and assessing the in vivo performance of this compound.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Add an excess amount of Sph-24 to 1 g of each excipient in a sealed vial.

    • Agitate the vials at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for Sph-24 concentration using a validated HPLC method.

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-solvent in which Sph-24 has the highest solubility.

    • Prepare mixtures of the selected excipients at various ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the region in the phase diagram that forms a clear, stable microemulsion.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.

    • Dissolve the required amount of this compound in the oil and co-solvent mixture with gentle heating and vortexing.

    • Add the surfactant and mix until a clear, homogenous solution is formed.

    • Store the final SEDDS formulation in a sealed glass vial at room temperature.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Handling and Dosing:

    • Use male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

    • For oral administration, dose the Sph-24 formulation (e.g., aqueous suspension, SEDDS) via oral gavage at a volume of 5 mL/kg.

    • For intravenous administration, dissolve Sph-24 in a suitable vehicle (e.g., PEG 400:saline, 1:1) and administer via the tail vein at a volume of 1 mL/kg.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., NaF).

    • Immediately place the blood samples on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to a clean microcentrifuge tube and store at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).

    • Quantify the concentration of Sph-24 in the extracted samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

    • Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

V. Visualizations

Signaling Pathway of this compound in Acute Lung Injury

Sphingolactone24_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 nSMase nSMase TLR4->nSMase activates SM Sphingomyelin Ceramide Ceramide nSMase->Ceramide produces p38_MAPK p38 MAPK Ceramide->p38_MAPK activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) p38_MAPK->Inflammatory_Cytokines induces Acute_Lung_Injury Acute Lung Injury Inflammatory_Cytokines->Acute_Lung_Injury leads to Sph24 This compound Sph24->nSMase inhibits

Caption: Proposed mechanism of this compound in LPS-induced acute lung injury.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision Making Solubility_Screening Solubility Screening (Oils, Surfactants, Co-solvents) Formulation_Prep Formulation Preparation (e.g., SEDDS, Nanosuspension) Solubility_Screening->Formulation_Prep In_Vitro_Char In Vitro Characterization (Particle Size, Dissolution) Formulation_Prep->In_Vitro_Char PK_Study Pharmacokinetic Study in Rats (Oral & IV Administration) In_Vitro_Char->PK_Study Lead Formulation Sample_Collection Blood Sample Collection (with Esterase Inhibitor) PK_Study->Sample_Collection LCMS_Analysis LC-MS/MS Analysis Sample_Collection->LCMS_Analysis Data_Analysis Data Analysis (Cmax, Tmax, AUC, F%) LCMS_Analysis->Data_Analysis Evaluation Evaluate Bioavailability & Stability Data_Analysis->Evaluation Evaluation->Formulation_Prep Optimize Formulation

Caption: A logical workflow for the development and in vivo testing of this compound formulations.

References

Addressing batch-to-batch variability of synthetic Sphingolactone-24.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Sphingolactone-24. The information is intended for researchers, scientists, and drug development professionals.

Note: Specific data for "this compound" is limited. The following guidance is based on established principles of analytical chemistry and data from a closely related steroidal lactone, Spironolactone, which shares structural and chemical characteristics.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in biological activity is a common issue stemming from inconsistencies in the synthesis and purification of the compound.[1][2] Key factors include:

  • Purity Profile: The presence and concentration of impurities, such as starting materials, intermediates, or by-products, can vary between batches. These impurities may have their own biological activities or interfere with the activity of this compound.

  • Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and dissolution rates, impacting bioavailability and, consequently, biological activity.

  • Particle Size and Morphology: Variations in particle size and shape can influence the compound's dissolution rate and absorption.[3]

  • Residual Solvents: The type and amount of residual solvents from the manufacturing process can differ between batches and may affect cellular assays.

  • Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.

Q2: How can we assess the consistency of our this compound batches?

A2: A robust quality control (QC) strategy is essential. We recommend a panel of analytical tests to compare the physicochemical properties of different batches.[3]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is a critical method to determine the purity of the compound and quantify any impurities.[4][5]

  • Identity Confirmation: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of this compound in each batch.

  • Physical Characterization: Characterization of physical properties such as melting point, particle size distribution, and crystalline form (via X-ray powder diffraction) can help identify variations.[3]

  • Residual Solvent Analysis: Gas Chromatography (GC) is typically used to quantify residual solvents.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: Based on stability studies of similar lactone compounds, this compound is expected to be stable when stored under appropriate conditions. While specific studies on this compound are not available, general recommendations for analogous compounds suggest:

  • Temperature: Storage at controlled room temperature (20-25°C) or refrigerated (2-8°C) is generally recommended.[4][5]

  • Light: Protect from light by storing in amber vials or light-resistant containers.[4][5]

  • Moisture: Store in a dry environment, as moisture can promote hydrolysis of the lactone ring.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Stability studies on Spironolactone suspensions have shown it to be stable for extended periods when properly formulated and stored.[4][5][6][7][8]

Troubleshooting Guide

Issue: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step Recommended Action
Variability in compound purityCharacterize each batch using HPLC.Compare the chromatograms of different batches to identify any variations in the impurity profile. Quantify the purity of each batch.
Inconsistent compound solubilityMeasure the solubility of each batch in the assay medium.Ensure complete dissolution of the compound before use. Consider using a validated solubilization protocol.
Cell line variabilityPerform regular cell line authentication and mycoplasma testing.Use cells within a consistent passage number range for all experiments.
Assay conditionsStandardize all assay parameters.Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.
Issue: Poor Reproducibility in Animal Studies
Possible Cause Troubleshooting Step Recommended Action
Inconsistent formulationCharacterize the formulation for each batch.Ensure the formulation is consistent in terms of vehicle, concentration, and physical properties (e.g., particle size in a suspension).
Variable pharmacokineticsConduct pharmacokinetic (PK) studies for different batches.Compare the PK profiles (e.g., Cmax, AUC) of different batches to assess for significant variations.[9][10][11]
Animal health and handlingMonitor animal health and standardize handling procedures.Ensure consistent animal strain, age, and weight across all study groups.

Data Presentation

Table 1: Example HPLC Purity Data for Three Batches of this compound

Batch IDRetention Time (min)Peak Area (%)Purity (%)
SL24-A5.299.599.5
SL24-B5.298.298.2
4.8 (Impurity 1)1.1
6.1 (Impurity 2)0.7
SL24-C5.299.199.1
4.9 (Impurity 1)0.9

Table 2: Example Stability Data for this compound (Batch SL24-A) at 25°C/60% RH

Time PointPurity by HPLC (%)Appearance
Initial99.5White crystalline powder
1 Month99.4No change
3 Months99.2No change
6 Months98.9Slight yellow tint

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. The specific conditions may need to be optimized for your system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water (with 0.1% formic acid)

    • Solvent B: Acetonitrile (with 0.1% formic acid)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experiment Experimentation synthesis This compound Synthesis purification Purification synthesis->purification hplc HPLC Purity purification->hplc Batch A ms_nmr Identity (MS, NMR) purification->ms_nmr Batch B physical Physical Characterization purification->physical Batch C in_vitro In Vitro Assays hplc->in_vitro ms_nmr->in_vitro physical->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Workflow for ensuring this compound quality before experimentation.

troubleshooting_logic start Inconsistent Experimental Results check_purity Assess Batch Purity (HPLC, etc.) start->check_purity purity_ok Purity Consistent? check_purity->purity_ok check_solubility Evaluate Solubility solubility_ok Solubility Consistent? check_solubility->solubility_ok check_assay Review Assay Protocol assay_ok Protocol Standardized? check_assay->assay_ok purity_ok->check_solubility Yes root_cause Identify Root Cause purity_ok->root_cause No solubility_ok->check_assay Yes solubility_ok->root_cause No assay_ok->root_cause No remediate Implement Corrective Actions assay_ok->remediate Yes root_cause->remediate

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

How to control for vehicle effects in Sphingolactone-24 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sphingolactone-24. The focus is on effectively controlling for vehicle effects to ensure the validity and reproducibility of experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, with a focus on problems related to the use of vehicles for this lipophilic compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Potential Cause: this compound, being lipophilic, has poor aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution.

Solution Workflow:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. A common starting point is 10-20 mM.

  • Serial Dilutions in Vehicle: Perform serial dilutions of your this compound stock in 100% DMSO, not in aqueous solutions. This maintains the compound's solubility at each step.

  • Final Dilution into Media: Add the final, small volume of the diluted this compound/DMSO solution directly to the pre-warmed cell culture medium (preferably containing serum, as serum proteins can help stabilize the compound). Ensure rapid mixing to facilitate dispersion.

  • Minimize Final Vehicle Concentration: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%, to prevent both precipitation and vehicle-induced cellular effects.[1]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Potential Cause: This can stem from inconsistent vehicle control, leading to unaccounted cellular effects from the vehicle itself. The vehicle (e.g., DMSO) can have biological activities that may be subtle but significant.

Solution Workflow:

  • Implement a Strict Vehicle Control: For every experiment, include a "vehicle control" group. This group should be treated with the exact same concentration of the vehicle (e.g., DMSO) as the experimental group receiving this compound.[2][3][4]

  • Matched Vehicle Concentration: The concentration of the vehicle in the control group must precisely match the concentration in the treated group. For example, if your this compound-treated cells receive a final DMSO concentration of 0.1%, your vehicle control cells must also receive 0.1% DMSO.[1]

  • Baseline Controls: Always include an untreated (negative) control group that receives neither this compound nor the vehicle. This allows for the assessment of the vehicle's effect relative to a baseline.[3]

Issue 3: Observed Cellular Effects in the Vehicle Control Group

Potential Cause: The vehicle itself, particularly at higher concentrations, can induce cellular stress, alter gene expression, or affect cell viability and proliferation.[5]

Solution Workflow:

  • Vehicle Toxicity Titration: Before beginning your main experiments, perform a dose-response experiment with the vehicle alone to determine the maximum concentration your specific cell line can tolerate without significant effects on viability or the signaling pathways of interest.

  • Reduce Vehicle Concentration: If vehicle effects are observed, the primary solution is to lower the final concentration in your experiments. This may require adjusting your stock solution concentration.

  • Consider Alternative Vehicles: If DMSO proves to be problematic even at low concentrations for your specific assay, consider alternative vehicles for lipophilic compounds, such as cyclodextrins, which can enhance aqueous solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound?

A1: Due to its lipophilic nature, the most common and recommended vehicle for this compound is dimethyl sulfoxide (DMSO). It is crucial to use a high-purity, sterile grade of DMSO for cell culture experiments.

Q2: How should I prepare my this compound stock and working solutions?

A2: Prepare a high-concentration stock solution of this compound in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment by serially diluting the stock solution in 100% DMSO before the final dilution into your cell culture medium.

Q3: What is a vehicle control and why is it essential?

A3: A vehicle control is a sample that is treated with the same solvent used to dissolve the experimental compound (in this case, this compound), but without the compound itself.[2][4] It is essential to distinguish the effects of the compound from any potential effects of the solvent.[3]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: While this can be cell-line dependent, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.1% to minimize off-target effects.[1] However, it is best practice to determine the optimal, non-toxic concentration for your specific cell line through a preliminary vehicle toxicity assay.

Q5: My this compound is still precipitating in the media even at a low final DMSO concentration. What can I do?

A5: If precipitation occurs, try the following:

  • Ensure your cell culture medium is pre-warmed before adding the this compound/DMSO solution.

  • Add the compound to medium that contains serum, as the proteins can help to keep it in solution.

  • After adding the compound to the medium, mix it gently but thoroughly.

  • Consider preparing a lower concentration stock solution.

Quantitative Data Summary

Table 1: Recommended Vehicle Concentrations for In Vitro Experiments

VehicleRecommended Final ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)
DMSO≤ 0.1%0.5% - 1.0%
Ethanol≤ 0.1%0.5%

Note: The maximum tolerated concentration should always be determined empirically for your specific cell type and experimental endpoint.

Experimental Protocols

Protocol: Preparation of this compound Working Solution and Vehicle Control
  • Prepare Stock Solution: Dissolve this compound powder in 100% sterile DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Perform serial dilutions in 100% DMSO to get the desired concentrations for your experiment. For example, to achieve a final concentration of 10 µM in your cell culture well, you might prepare a 1000X (10 mM) or 100X (1 mM) intermediate stock.

  • Prepare Vehicle Control Stock: Use the same 100% sterile DMSO that was used to prepare the this compound stock as your vehicle control stock.

  • Treatment of Cells:

    • For this compound treated wells: Add the appropriate volume of your intermediate this compound/DMSO solution to the cell culture medium to achieve the final desired concentration. For a 1:1000 dilution, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM.

    • For vehicle control wells: Add the same volume of 100% DMSO to the cell culture medium. For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium.

    • For untreated (negative) control wells: Add no vehicle or compound.

  • Incubation: Gently mix the plates and incubate for the desired experimental duration.

Signaling Pathways and Experimental Workflows

This compound is an inhibitor of neutral sphingomyelinase (nSMase), which catalyzes the hydrolysis of sphingomyelin to ceramide. Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways, including the p38 MAPK pathway, which is involved in cellular stress responses, inflammation, and apoptosis.

Sphingolactone24_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Cellular Signaling This compound This compound nSMase2 nSMase2 This compound->nSMase2 Inhibits Ceramide Ceramide nSMase2->Ceramide Catalyzes Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 ASK1 ASK1 Ceramide->ASK1 Activates p38_MAPK p38 MAPK ASK1->p38_MAPK Activates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) p38_MAPK->Cellular_Response

Caption: this compound inhibits nSMase2, blocking ceramide production and downstream p38 MAPK signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Stock Prepare 10mM this compound in 100% DMSO Stock Serial_Dil Serial Dilutions in 100% DMSO Stock->Serial_Dil Treated Treated Group (Cells + Media + this compound) Serial_Dil->Treated Untreated Untreated Control (Cells + Media) Assay Perform Assay (e.g., Western Blot for p-p38, Viability Assay) Untreated->Assay Vehicle Vehicle Control (Cells + Media + Matched DMSO %) Vehicle->Assay Treated->Assay Data Data Analysis and Comparison Assay->Data

Caption: Experimental workflow for this compound treatment and vehicle control.

References

Technical Support Center: Sphingolactone-24 Animal Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Sphingolactone-24. It offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Sph-24) is a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase), specifically the nSMase2 isoform.[1] nSMase2 is a key enzyme in the sphingolipid metabolic pathway that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[2][3] By inhibiting nSMase2, this compound blocks the production of ceramide, which is a critical lipid signaling molecule involved in processes like apoptosis, inflammation, and the biogenesis of extracellular vesicles (EVs).[2][4]

Q2: What is the recommended starting dose for this compound in mice?

A2: A reported effective dose in a mouse model of acute lung injury was 1 mg/kg administered via intraperitoneal (i.p.) injection.[1] However, dosing for novel inhibitors can vary significantly based on the animal model, disease state, and administration route. For other nSMase2 inhibitors, doses ranging from 10 mg/kg to 100 mg/kg have been used for oral administration.[1][5] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental context.

Q3: How do I dissolve and prepare this compound for in vivo administration?

A3: this compound is likely hydrophobic and requires a specific vehicle for solubilization. While data for Sph-24 is not published, a common vehicle used for other novel nSMase2 inhibitors, such as DPTIP, is a mixture of 5% DMSO, 10% Tween 80, and 85% saline (v/v/v) .[6] Another common solubilizing agent for hydrophobic compounds used in vivo is hydroxypropyl-β-cyclodextrin.[7]

Preparation Protocol:

  • First, dissolve the this compound powder in the required volume of DMSO.

  • In a separate tube, mix the Tween 80 with the saline.

  • Slowly add the DMSO solution containing this compound to the saline/Tween mixture while vortexing to prevent precipitation.

  • The final solution should be clear. If particulates are visible, the compound has precipitated and should not be injected intravenously.[8]

Q4: What are the appropriate routes of administration?

A4: The choice of administration route depends on the desired pharmacokinetic profile.

  • Intraperitoneal (i.p.) Injection: Has been successfully used for this compound at 1 mg/kg.[1] This route provides systemic exposure but may be subject to first-pass metabolism in the liver.

  • Oral Gavage (p.o.): Commonly used for other nSMase2 inhibitors, often at higher doses (e.g., 10 mg/kg).[6][9][10] This route is less invasive for chronic studies but bioavailability may be a concern. Some studies have successfully administered nSMase2 inhibitors formulated into chow for long-term dosing.[1][5]

  • Intravenous (i.v.) Injection: Provides 100% bioavailability and rapid distribution. This route is suitable for acute studies and pharmacokinetic assessments. Ensure the formulation is completely sterile and free of particulates.[8]

Q5: What are the expected pharmacokinetic properties of a compound like this compound?

A5: Specific pharmacokinetic (PK) data for this compound is not publicly available. However, studies on other novel nSMase2 inhibitors like DPTIP show they can suffer from poor oral bioavailability (<5%) and a short half-life (≤ 0.5 hours) in mice.[6][9][10] Prodrug strategies have been employed to improve these parameters.[6] Researchers should anticipate rapid clearance and may need to dose more frequently depending on the experimental design.

Data Presentation: Dosing & Pharmacokinetics of nSMase2 Inhibitors

The following tables summarize quantitative data from published studies on various nSMase2 inhibitors to provide a comparative reference for experimental design.

Table 1: In Vivo Administration of Neutral Sphingomyelinase (nSMase) Inhibitors

CompoundSpeciesDoseRouteVehicleObserved EffectReference
This compound Mouse1 mg/kgi.p.Not SpecifiedReduced severity of LPS-induced acute lung injury[1]
DPTIP Mouse10 mg/kgp.o.5% DMSO, 10% Tween, 85% SalinePK analysis[6]
DPTIP Prodrug 9 Dog2 mg/kgp.o.Not SpecifiedImproved oral bioavailability vs. DPTIP[9][10]
PDDC Mouse30-100 mg/kgp.o. (in chow)Formulated in standard dietNormalized IL-1β-induced nSMase2 activity and EV release[1][5]
GW4869 MouseNot SpecifiedSystemicNot SpecifiedReduced brain ceramide, EV release, and amyloid plaques[4]

Table 2: Pharmacokinetic Parameters of the nSMase2 Inhibitor DPTIP

SpeciesRouteDoseHalf-Life (t½)Oral Bioavailability (%F)Reference
Mouse p.o.10 mg/kg≤ 0.5 h< 5%[6][9][10]
Dog i.v.1 mg/kg3.7 hN/A[6]
Dog p.o.2 mg/kgNot Reported8.9%[9][10]

Signaling Pathway Visualization

The diagram below illustrates the central role of nSMase2 in the sphingolipid pathway and its inhibition by this compound.

Sphingolipid_Pathway cluster_membrane Plasma Membrane cluster_signaling Downstream Signaling Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Ceramide Ceramide p38_MAPK p38 MAPK Activation Ceramide->p38_MAPK nSMase2->Ceramide Hydrolysis Inflammation Inflammation / Apoptosis / EV Release p38_MAPK->Inflammation Sph24 This compound Sph24->nSMase2 Inhibition

Caption: Inhibition of the nSMase2 pathway by this compound.

Experimental Protocols & Workflow

Protocol 1: Preparation and Intraperitoneal (i.p.) Administration

This protocol details the preparation of a this compound formulation and its administration to mice via i.p. injection.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide), sterile

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Saline, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Dose Calculation: Calculate the total amount of this compound needed. For a 1 mg/kg dose in a 25g mouse with a 100 µL injection volume, the final concentration is 0.25 mg/mL.

  • Vehicle Preparation: Prepare the vehicle (5% DMSO, 10% Tween 80, 85% Saline) under sterile conditions. For 1 mL of vehicle, mix 50 µL DMSO, 100 µL Tween 80, and 850 µL saline.

  • Compound Solubilization: Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle. Ensure it is fully dissolved.

  • Final Formulation: While vortexing the Tween/Saline mixture, slowly add the this compound/DMSO solution drop by drop. This gradual addition is critical to prevent precipitation.

  • Animal Restraint: Properly restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen.

  • Injection: Tilt the mouse so its head is slightly lower than its body. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration: Aspirate slightly to ensure no fluid (blood or urine) enters the syringe, then gently depress the plunger to administer the full volume.

  • Post-Procedure Monitoring: Immediately after injection and at regular intervals as defined by your IACUC protocol, monitor the animal for any signs of distress, such as lethargy, hunched posture, or irritation at the injection site.[11]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study involving this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Protocol Design & IACUC Approval B Dose & Vehicle Calculation A->B C Prepare Sph-24 Formulation B->C F Administer Compound (e.g., i.p., p.o.) C->F D Animal Acclimation E Randomize into Groups (Vehicle vs. Sph-24) D->E E->F G Monitor Animal Health & Behavior F->G H Induce Disease Model (if applicable) G->H I Collect Samples (Blood, Tissue) H->I J Perform Endpoint Analysis (e.g., Biomarkers, Histology) I->J K Statistical Analysis & Reporting J->K

Caption: General workflow for an in vivo this compound study.

Troubleshooting Guide

This section addresses common issues encountered during in vivo compound administration.

Issue 1: The prepared this compound solution is cloudy or contains precipitates.

  • Possible Cause: The compound has poor solubility in the chosen vehicle or it precipitated during mixing. Hydrophobic compounds are prone to "crashing out" of aqueous solutions.

  • Solution 1 (Mixing): Ensure you are adding the DMSO-dissolved compound to the aqueous phase (saline/Tween) very slowly while vortexing vigorously. Do not add the aqueous phase to the DMSO.

  • Solution 2 (Vehicle Modification): Increase the percentage of co-solvents. You can try increasing Tween 80 up to 20% or using a different vehicle system, such as one containing PEG400 or cyclodextrins.[7] Always test a new vehicle in a small group of animals to check for toxicity.

  • Solution 3 (Sonication): Briefly sonicate the final solution in a water bath to aid dissolution. Be careful not to overheat the solution, as this could degrade the compound.

Issue 2: Animals show signs of distress immediately after injection (e.g., writhing, scratching).

  • Possible Cause 1 (pH): The pH of the formulation may be too high or too low, causing pain and tissue irritation.[8]

  • Solution 1: Measure the pH of your final formulation. Aim for a physiological pH (~7.0-7.4). If necessary, buffer the saline component with sterile PBS.[8]

  • Possible Cause 2 (Solvent Toxicity): High concentrations of DMSO can be toxic and cause irritation.

  • Solution 2: Try to keep the final DMSO concentration at or below 5-10%. If higher concentrations are needed for solubility, consider alternative, less toxic solvents or a different administration route (e.g., oral gavage may be better tolerated).

Issue 3: Inconsistent results or a lack of efficacy is observed.

  • Possible Cause 1 (Compound Instability): The compound may be degrading in the formulation before administration.

  • Solution 1: Always prepare the formulation fresh before each use.[6] Protect it from light if it is light-sensitive. Store the stock powder under the manufacturer's recommended conditions.

  • Possible Cause 2 (Poor Bioavailability): As seen with related compounds, this compound may have a short half-life and be cleared from circulation rapidly.[6][9][10]

  • Solution 2: Consider increasing the dosing frequency (e.g., twice daily instead of once) or switching to a route that provides more sustained exposure, such as continuous administration via an osmotic pump or formulating it into animal chow for chronic studies.[5]

  • Possible Cause 3 (Incorrect Dosing): The dose may be too low to achieve a therapeutic concentration at the target site.

  • Solution 3: Perform a pilot dose-response study to establish a clear relationship between the administered dose and the desired biological effect (e.g., measuring downstream biomarkers like ceramide levels or p38 MAPK phosphorylation).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed During Experiment PrepIssue Formulation is Cloudy / Precipitated? Start->PrepIssue AnimalDistress Animal Distress Post-Injection? Start->AnimalDistress NoEffect Inconsistent Results / No Efficacy? Start->NoEffect Sol1 Modify Mixing Protocol (DMSO into Aqueous) PrepIssue->Sol1 Yes Sol2 Adjust Vehicle (↑Tween, Use Cyclodextrin) PrepIssue->Sol2 Still an issue Sol3 Check & Adjust pH to ~7.4 AnimalDistress->Sol3 Yes Sol4 Lower DMSO Concentration (<10%) AnimalDistress->Sol4 pH is OK Sol5 Prepare Formulation Fresh / Check Stability NoEffect->Sol5 Yes Sol6 Increase Dosing Frequency or Change Route NoEffect->Sol6 Formulation is stable Sol7 Run Dose-Response Pilot Study Sol6->Sol7 Still no effect

References

Strategies to reduce the required dosage of Sphingolactone-24 in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to reduce the required in vivo dosage of Sphingolactone-24 (Sph-24). The information is presented in a question-and-answer format, addressing potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase).[1] By inhibiting nSMase, Sph-24 prevents the breakdown of sphingomyelin into ceramide, a lipid messenger involved in various cellular processes, including apoptosis and inflammation. In the context of acute lung injury (ALI), Sph-24 has been shown to inhibit lipopolysaccharide (LPS)-induced p38 MAPK phosphorylation, which is a key downstream event of nSMase activation.[1]

Q2: Why is reducing the in vivo dosage of this compound a desirable research goal?

Reducing the in vivo dosage of any therapeutic agent is a critical objective in drug development for several reasons:

  • Minimizing Toxicity: Lower doses are less likely to cause off-target effects and systemic toxicity, leading to a better safety profile.

  • Improving Therapeutic Index: A lower effective dose widens the gap between the therapeutic concentration and the toxic concentration.

  • Reducing Costs: Lower dosage requirements can significantly decrease the cost of goods for preclinical and clinical studies.

  • Enhancing Feasibility: High dosage requirements can present challenges in formulation and administration, particularly for compounds with limited solubility.

Q3: What are the primary strategies to lower the effective in vivo dose of this compound?

There are three main pillars for reducing the required dosage of a compound like Sph-24:

  • Combination Therapy: Administering Sph-24 with another agent that works synergistically to enhance the desired therapeutic effect.

  • Bioavailability Enhancement: Improving the absorption and metabolic stability of Sph-24 to ensure more of the administered dose reaches the systemic circulation and the target tissue.[2]

  • Targeted Drug Delivery: Utilizing advanced drug delivery systems, such as nanoparticles or liposomes, to concentrate Sph-24 at the site of action, thereby increasing its local concentration and efficacy at a lower systemic dose.

Troubleshooting Guides

This section addresses specific experimental challenges and provides actionable strategies to overcome them.

Problem 1: High variability and poor efficacy observed in an in vivo model of Acute Lung Injury (ALI).

High variability and the need for high doses can often be traced to poor bioavailability. The intraperitoneal (i.p.) administration of 1 mg/kg has been used in a mouse model of ALI.[1] If higher doses are required in your model, consider strategies to enhance systemic exposure.

Solution: Enhance Bioavailability

Improving the amount of active Sph-24 that reaches the target tissue is paramount. This can be achieved by optimizing the formulation to improve solubility and absorption.

The following table summarizes common approaches that can be adapted for Sph-24.

StrategyMechanism of ActionPotential Advantage for Sph-24Key Considerations
Nanoformulation Encapsulation in nanoparticles (e.g., PLGA, liposomes) increases solubility, protects from degradation, and can improve absorption.Increased plasma half-life and potential for passive targeting to inflamed lung tissue via the enhanced permeability and retention (EPR) effect.Particle size, surface charge, and drug loading efficiency must be optimized.
Use of Excipients Co-administration with agents that inhibit efflux pumps (e.g., P-glycoprotein inhibitors) or metabolic enzymes (e.g., CYP450 inhibitors).[2]Reduces pre-systemic metabolism and cellular efflux, increasing intracellular concentration.Potential for drug-drug interactions; excipient toxicity must be evaluated.
Solubilizing Agents Formulation with cyclodextrins or co-solvents (e.g., PEG, DMSO) to improve the solubility of the hydrophobic Sph-24 molecule.A simpler formulation approach compared to nanoformulation, suitable for early-stage in vivo screening.Potential for solvent toxicity at high concentrations.

This protocol provides a general method for encapsulating Sph-24 into liposomes, a common strategy for improving the bioavailability of hydrophobic compounds.

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) and this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification and Characterization:

    • Remove unencapsulated Sph-24 by size exclusion chromatography or dialysis.

    • Characterize the liposomes for particle size and zeta potential (using Dynamic Light Scattering), encapsulation efficiency (using HPLC), and stability.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vivo Testing A Select Carrier (e.g., Liposome, PLGA) B Optimize Drug:Lipid Ratio A->B C Prepare Formulation (e.g., Film Hydration) B->C D Measure Particle Size & Zeta Potential (DLS) C->D E Determine Encapsulation Efficiency (HPLC) D->E F Assess In Vitro Release Kinetics E->F G Administer to Animal Model (e.g., ALI mice) F->G H Pharmacokinetic Analysis (Plasma Concentration) G->H I Evaluate Efficacy (e.g., Lung Injury Score) H->I I->B Iterative Optimization

Caption: Workflow for Sph-24 nano-formulation development.

Problem 2: A high dose of this compound is needed to achieve significant inhibition of the target pathway.

If bioavailability is not the limiting factor, the dose may be reducible by targeting the same pathway with multiple agents. This synergistic approach can produce a greater effect at lower individual doses.

Solution: Combination Therapy

Combine Sph-24 with an inhibitor of a downstream or parallel signaling pathway. Since Sph-24 inhibits nSMase, which leads to the activation of p38 MAPK, a logical combination would be with a direct p38 MAPK inhibitor.[1] This dual-pronged attack could more effectively block the inflammatory cascade.

G LPS LPS nSMase nSMase LPS->nSMase activates p38_MAPK p38 MAPK nSMase->p38_MAPK activates Inflammation Inflammation (e.g., in ALI) p38_MAPK->Inflammation promotes Sph24 This compound Sph24->nSMase inhibits p38_Inhibitor p38 MAPK Inhibitor (e.g., SB203580) p38_Inhibitor->p38_MAPK inhibits

Caption: Dual inhibition of the nSMase/p38 MAPK pathway.

This protocol template allows for the evaluation of the synergistic effects between Sph-24 and another inhibitor (Agent X, e.g., a p38 MAPK inhibitor).

  • Dose-Response Monotherapy:

    • Establish the dose-response curve for Sph-24 alone and Agent X alone in your in vivo model.

    • Determine the ED25 or ED50 (the dose that produces 25% or 50% of the maximal effect) for each compound based on a key efficacy endpoint (e.g., reduction in bronchoalveolar lavage fluid neutrophils).

  • Combination Study Design:

    • Create treatment groups based on the monotherapy data:

      • Group 1: Vehicle control.

      • Group 2: Sph-24 at its ED25.

      • Group 3: Agent X at its ED25.

      • Group 4: Sph-24 (ED25) + Agent X (ED25).

  • Administration and Endpoint Analysis:

    • Administer the treatments to the respective animal groups according to the established timeline for your model.

    • At the study endpoint, collect relevant samples (e.g., lung tissue, BALF, plasma) and measure the primary efficacy endpoint.

  • Data Analysis:

    • Compare the effect of the combination therapy (Group 4) to the effects of the monotherapies (Groups 2 and 3) and the vehicle control (Group 1).

    • Synergy is indicated if the effect of the combination is significantly greater than the additive effect of the individual agents. This can be formally assessed using methods like the Bliss independence model or Isobolographic analysis.

The table below presents the known in vivo dosage of this compound from published research, which can serve as a starting point for dose-reduction studies.

CompoundAnimal ModelDosageAdministration RouteEfficacy EndpointReference
This compound C3H/HeN Mice (LPS-induced ALI)1 mg/kgIntraperitoneal (i.p.)Improved survival, reduced severity of ALI[1]

References

Validation & Comparative

Comparing the efficacy of Sphingolactone-24 to other nSMase inhibitors like GW4869.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent neutral sphingomyelinase (nSMase) inhibitors: Sphingolactone-24 and GW4869. The following sections will delve into their mechanisms of action, comparative efficacy based on available data, experimental protocols for their evaluation, and their impact on cellular signaling pathways.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and GW4869 based on currently available data.

FeatureThis compoundGW4869
Mechanism of Action Selective and irreversible inhibitor of neutral sphingomyelinase (nSMase)[3][4]Noncompetitive inhibitor of neutral sphingomyelinase 2 (nSMase2)[1][2]
IC50 Value Not publicly available~1 µM[1][2]
Key Biological Effects Inhibits LPS-induced p38 MAPK phosphorylation[3][4]; Reduces severity of LPS-induced acute lung injury in mice.[3]Inhibits exosome biogenesis/release[1]; Reduces inflammatory responses via the Nrf2 pathway; Shows cytotoxicity at higher concentrations (>10 µM in microglia).
Primary Research Applications Studying the role of nSMase in inflammation and acute lung injury.Investigating exosome biology, ceramide signaling, and nSMase2-mediated pathological processes.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of nSMase inhibitors. Below are representative protocols for an in vitro nSMase activity assay and a cell-based assay to assess inhibitor efficacy.

In Vitro Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol outlines a common method to measure the enzymatic activity of nSMase in the presence of inhibitors.

Materials:

  • Recombinant human nSMase2

  • Sphingomyelin (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Inhibitors: this compound and GW4869

  • Amplex™ Red Sphingomyelinase Assay Kit (or similar fluorescent or colorimetric detection system)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of the inhibitors (this compound and GW4869) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the inhibitors to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Add the recombinant nSMase2 enzyme to all wells except for the blank (no enzyme) control.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the sphingomyelin substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and measure the product formation using a suitable detection reagent (e.g., Amplex™ Red reagent).

  • Read the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a dose-response curve.

Cell-Based Assay for Exosome Release Inhibition

This protocol describes a method to evaluate the effect of nSMase inhibitors on exosome secretion from cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Exosome-depleted fetal bovine serum (FBS)

  • Inhibitors: this compound and GW4869

  • Phosphate-buffered saline (PBS)

  • Reagents for exosome isolation (e.g., ultracentrifugation, commercial exosome isolation kits)

  • Reagents for exosome quantification (e.g., BCA assay for protein, Nanosight for particle tracking analysis)

  • Western blotting reagents for exosome markers (e.g., CD63, CD81, Alix)

Procedure:

  • Culture the cells in complete medium until they reach 70-80% confluency.

  • Replace the medium with a fresh medium containing exosome-depleted FBS.

  • Treat the cells with varying concentrations of this compound or GW4869. Include a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Collect the conditioned medium and proceed with exosome isolation using a chosen method (e.g., differential ultracentrifugation).

  • Quantify the isolated exosomes by measuring the total protein content (BCA assay) or by nanoparticle tracking analysis.

  • Confirm the presence of exosomes by performing Western blotting for exosome-specific markers.

  • Analyze the dose-dependent effect of the inhibitors on exosome release.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by nSMase inhibitors and a general workflow for their comparison.

nSMase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin nSMase nSMase Ceramide Ceramide nSMase->Ceramide Hydrolysis Exosome_Biogenesis Exosome Biogenesis Ceramide->Exosome_Biogenesis p38_MAPK p38 MAPK Pathway Ceramide->p38_MAPK Apoptosis Apoptosis Ceramide->Apoptosis GW4869 GW4869 (Noncompetitive) GW4869->nSMase Inhibits Sphingolactone24 This compound (Irreversible) Sphingolactone24->nSMase Inhibits Nrf2_Pathway Nrf2 Pathway Inflammation Inflammation p38_MAPK->Inflammation Experimental_Workflow start Start: Select nSMase Inhibitors (this compound vs. GW4869) in_vitro In Vitro Assay: nSMase Activity (IC50) start->in_vitro cell_based Cell-Based Assays: - Exosome Release - Cytotoxicity - Signaling Pathway Analysis start->cell_based data_analysis Data Analysis and Comparison: - Efficacy - Potency - Off-target effects in_vitro->data_analysis in_vivo In Vivo Models: (e.g., Inflammation, Cancer) cell_based->in_vivo cell_based->data_analysis in_vivo->data_analysis conclusion Conclusion: Select optimal inhibitor for specific research question data_analysis->conclusion

References

A Comparative Guide to the Validation of Sphingolactone-24 and Other nSMase2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sphingolactone-24 and other common inhibitors of neutral sphingomyelinase 2 (nSMase2). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies on the role of nSMase2 in various physiological and pathological processes.

Introduction to nSMase2 Inhibition

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1] This enzymatic activity is implicated in a variety of cellular processes, including inflammation, apoptosis, and the biogenesis of extracellular vesicles (EVs).[1][2] Consequently, the inhibition of nSMase2 has emerged as a promising therapeutic strategy for a range of diseases, including neurological disorders, cancer, and inflammatory conditions.[2] This guide focuses on this compound, a selective and irreversible inhibitor of nSMase2, and compares its characteristics with other widely used nSMase2 inhibitors.[3]

Comparative Analysis of nSMase2 Inhibitors

The selection of an appropriate nSMase2 inhibitor is crucial for experimental success and depends on factors such as potency, selectivity, and mechanism of action. The following table summarizes the key quantitative data for this compound and its alternatives.

InhibitorTarget(s)IC50 (nSMase2)Mechanism of ActionKey Characteristics
This compound nSMase2Not availableIrreversibleSelective; potential for research in acute lung injury.[3]
GW4869 nSMase2~1 µMNon-competitiveMost widely used nSMase2 inhibitor; also shows some off-target effects.[4]
Cambinol nSMase2, SIRT1/2~7 µM (human nSMase2)UncompetitiveAlso inhibits sirtuins 1 and 2; neuroprotective properties.[4]
PDDC nSMase2nM potencyNot specifiedOrally bioavailable and brain-penetrable.
DPTIP nSMase230 nMNon-competitivePotent inhibitor with antiviral activity against flaviviruses.[5][6]
Manumycin A nSMase145 µMNot specifiedOne of the first discovered nSMase inhibitors.[1]
Spiroepoxide nSMase, Ras farnesyltransferase29 µMIrreversible, Non-specificAlso inhibits Ras farnesyltransferase.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

nSMase2_TNFa_Signaling cluster_downstream Downstream Signaling TNFR1 TNFR1 FAN FAN TNFR1->FAN Complex TNFR1-FAN-RACK1-EED-nSMase2 Complex TNFR1->Complex nSMase2_mem nSMase2 nSMase2_mem->Complex Ceramide Ceramide nSMase2_mem->Ceramide hydrolyzes TNFa TNF-α TNFa->TNFR1 RACK1 RACK1 FAN->RACK1 FAN->Complex EED EED RACK1->EED RACK1->Complex EED->nSMase2_mem EED->Complex Complex->Ceramide activates Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2_mem MAPK MAPK Pathway (p38, JNK) Ceramide->MAPK NFkB NF-κB Pathway Ceramide->NFkB Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

Caption: TNF-α signaling pathway involving nSMase2 activation.

EV_Biogenesis_Workflow cluster_cell Cell cluster_escrtd ESCRT-dependent cluster_escrti ESCRT-independent Endosome Early Endosome MVB Multivesicular Body (MVB) Endosome->MVB matures to Plasma_Membrane Plasma Membrane MVB->Plasma_Membrane fuses with EV Extracellular Vesicles (EVs) Plasma_Membrane->EV releases ESCRT ESCRT machinery ILV_escrtd Intraluminal Vesicles (ILVs) ESCRT->ILV_escrtd drives budding ILV_escrtd->MVB nSMase2 nSMase2 Ceramide Ceramide nSMase2->Ceramide generates Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 ILV_escrti Intraluminal Vesicles (ILVs) Ceramide->ILV_escrti induces inward budding ILV_escrti->MVB

Caption: Role of nSMase2 in extracellular vesicle (EV) biogenesis.

Irreversible_Inhibition_Workflow cluster_preincubation Pre-incubation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme nSMase2 Enzyme Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Covalent Adduct) Enzyme->Enzyme_Inhibitor_Complex Inhibitor This compound (Irreversible Inhibitor) Inhibitor->Enzyme_Inhibitor_Complex Measurement Measure Product Formation over Time Enzyme_Inhibitor_Complex->Measurement No reaction Substrate Substrate (e.g., Radiolabeled Sphingomyelin) Substrate->Measurement Product Product (e.g., Radiolabeled Phosphocholine) Plot Plot of % Activity vs. Time Measurement->Plot Kinetics Determine k_inact and K_I Plot->Kinetics

Caption: Experimental workflow for validating irreversible nSMase2 inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of nSMase2 inhibitors.

Protocol 1: In Vitro nSMase2 Activity Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits, such as the Amplex™ Red Sphingomyelinase Assay Kit, and is commonly used for high-throughput screening of nSMase2 inhibitors.[1][7]

Principle: The assay is based on a coupled enzymatic reaction. nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then hydrolyzes phosphocholine to choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the nSMase2 activity.[8]

Materials:

  • nSMase2 enzyme source (recombinant or cell lysate)

  • Sphingomyelin substrate

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Alkaline phosphatase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Test inhibitors (e.g., this compound, GW4869) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~570/585 nm)

Procedure:

  • Prepare a master mix: In the reaction buffer, prepare a master mix containing Amplex™ Red reagent, HRP, choline oxidase, and alkaline phosphatase at their optimal concentrations.

  • Inhibitor pre-incubation: Add a small volume of the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add enzyme: Add the nSMase2 enzyme to the wells containing the inhibitor and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction: Start the enzymatic reaction by adding the sphingomyelin substrate to all wells.

  • Kinetic measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

  • Data analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Validation of Irreversible nSMase2 Inhibition

This protocol is designed to determine the kinetic parameters (k_inact and K_I) for an irreversible inhibitor like this compound.

Principle: Irreversible inhibitors typically form a covalent bond with the enzyme, leading to time-dependent inactivation. This protocol involves pre-incubating the enzyme with the inhibitor for varying amounts of time before measuring the residual enzyme activity.

Materials:

  • Same as Protocol 1, with the addition of a high concentration of a competitive, reversible inhibitor for control experiments.

Procedure:

  • Time-dependent inactivation: Prepare a series of tubes, each containing the nSMase2 enzyme and a fixed concentration of the irreversible inhibitor (e.g., this compound). At different time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot from the incubation mixture and dilute it into an assay buffer that contains the substrate to initiate the reaction. The dilution will effectively stop further inactivation.

  • Measure residual activity: Measure the initial reaction rate for each time point using the fluorescence-based assay described in Protocol 1.

  • Data analysis:

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. For a first-order inactivation process, this should yield a straight line with a slope equal to the negative of the observed inactivation rate constant (k_obs).

    • Repeat this experiment with several different concentrations of the irreversible inhibitor.

    • Plot the calculated k_obs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I): k_obs = k_inact * [I] / (K_I + [I])

    • The ratio k_inact/K_I represents the second-order rate constant for inactivation and is a measure of the inhibitor's potency.

Interpretation of Lineweaver-Burk Plot for Irreversible Inhibition: An irreversible inhibitor effectively reduces the concentration of active enzyme. This results in a decrease in Vmax, while Km remains unchanged for the unaffected enzyme molecules. On a Lineweaver-Burk plot (1/v vs. 1/[S]), this is visualized as a series of lines with different y-intercepts (1/Vmax) that converge at the same x-intercept (-1/Km) as the uninhibited enzyme. This pattern is similar to that of a non-competitive inhibitor.

Conclusion

The validation of this compound's inhibitory effect on nSMase2 requires a multifaceted approach. While a specific IC50 value for this compound is not publicly available, its characterization as a selective and irreversible inhibitor provides a strong foundation for its use in research. By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize its inhibitory kinetics and compare its efficacy to other available nSMase2 inhibitors. The provided diagrams of key signaling pathways and experimental workflows offer a clear visual aid for understanding the broader context of nSMase2 function and its inhibition. This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling informed decisions in the pursuit of novel therapeutics targeting nSMase2.

References

A Head-to-Head Comparison of Sphingolipid Modulators: Sphingolactone-24 and Key Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the sphingolipid pathway stands out as a critical regulator of cell fate, governing processes from proliferation and survival to apoptosis and inflammation. The balance between key metabolites in this pathway, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), is paramount. Consequently, molecules that can modulate the enzymes controlling this balance are of high interest to researchers and drug developers. This guide provides a detailed comparison of Sphingolactone-24, a neutral sphingomyelinase (nSMase) inhibitor, with three prominent sphingosine kinase (SphK) inhibitors: PF-543, SKI-II, and ABC294640.

While this compound and SphK inhibitors both impact the sphingolipid rheostat, they do so by targeting distinct enzymatic nodes. This compound acts "upstream" by preventing the generation of ceramide from sphingomyelin, whereas SphK inhibitors act "downstream" to block the synthesis of the pro-survival molecule S1P from sphingosine. Understanding these different mechanisms is crucial for designing and interpreting experiments in cancer biology, inflammation, and other therapeutic areas.

Mechanism of Action and Target Specificity

This compound is a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase), the enzyme responsible for hydrolyzing sphingomyelin into ceramide and phosphocholine.[1] By inhibiting nSMase, this compound effectively reduces the production of ceramide, a pro-apoptotic lipid second messenger.

In contrast, sphingosine kinase inhibitors directly target one or both of the two SphK isoforms, SphK1 and SphK2. These enzymes catalyze the phosphorylation of sphingosine to S1P.[2][3] This class of inhibitors can be further categorized based on their selectivity:

  • PF-543 is a highly potent and selective inhibitor of SphK1.[4][5]

  • SKI-II is recognized as a dual inhibitor of both SphK1 and SphK2.[6]

  • ABC294640 (Opaganib) is a selective inhibitor of SphK2.[7][8][9]

The table below summarizes the primary targets and mechanisms of these compounds.

Compound Primary Target Mechanism of Action Primary Downstream Effect
This compound Neutral Sphingomyelinase (nSMase)Irreversible inhibitorDecrease in ceramide production
PF-543 Sphingosine Kinase 1 (SphK1)Reversible, sphingosine-competitiveDecrease in S1P production
SKI-II Sphingosine Kinase 1 & 2 (SphK1/2)Non-ATP competitiveDecrease in S1P production
ABC294640 Sphingosine Kinase 2 (SphK2)Selective, competitive with sphingosineDecrease in S1P production

Quantitative Comparison of Inhibitor Potency

The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following table presents a summary of these values for the selected sphingosine kinase inhibitors. As this compound is not a sphingosine kinase inhibitor, its activity against these enzymes is not applicable.

Inhibitor Target IC50 Ki
PF-543 SphK12.0 nM[1][10], 2 nM[4][5]3.6 nM[1][4][5][10]
SphK2>10,000 nM (>100-fold selectivity for SphK1)[4][5]-
SKI-II SphK178 µM[6]-
SphK245 µM[6]-
ABC294640 SphK1No inhibition up to 100 µM[7][11]-
SphK2~60 µM[7][8][9][11]9.8 µM[7][8][11]

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration.

Experimental Protocols

Reproducibility in research hinges on detailed methodologies. Below are representative protocols for key assays used to characterize these inhibitors.

1. Sphingosine Kinase Activity Assay (Radiometric)

This protocol is a common method for directly measuring the enzymatic activity of SphK and the inhibitory potential of test compounds.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to sphingosine, resulting in the formation of radiolabeled S1P. The amount of radioactivity incorporated into S1P is proportional to the enzyme activity.

  • Materials:

    • Recombinant human SphK1 or SphK2

    • Sphingosine substrate

    • [γ-³²P]ATP

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

    • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

    • Thin-layer chromatography (TLC) plates (e.g., silica gel)

    • Scintillation counter

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer, sphingosine, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the SphK enzyme and [γ-³²P]ATP.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

    • Extract the lipids using a chloroform/methanol solvent system.

    • Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the organic phase onto a TLC plate and developing it with an appropriate solvent system (e.g., 1-butanol/acetic acid/water).[9]

    • Visualize the separated lipids by autoradiography.

    • Scrape the spots corresponding to S1P and quantify the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

2. Cell Proliferation Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine the anti-proliferative or cytotoxic effects of compounds on adherent cells.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, which reflects the cell number.

  • Materials:

    • Adherent cell line of interest

    • 96-well microtiter plates

    • Complete cell culture medium

    • Test compounds

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM, pH 10.5)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).

    • Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.[6]

    • Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

    • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.[6]

    • Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]

    • Air dry the plates until no moisture is visible.

    • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.[6]

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.[7][12]

    • Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the points of intervention for these compounds, the following diagrams illustrate the sphingolipid metabolic pathway and a typical experimental workflow for inhibitor testing.

Sphingolipid_Pathway Sphingomyelin Sphingomyelin nSMase nSMase Sphingomyelin->nSMase Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase CerK Ceramide Kinase Ceramide->CerK Sphingosine Sphingosine SphK SphK1 / SphK2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Ceramide_1_P Ceramide-1-Phosphate nSMase->Ceramide Ceramidase->Sphingosine SphK->S1P CerK->Ceramide_1_P Sph24 This compound Sph24->nSMase SphK_Inhibitors PF-543, SKI-II, ABC294640 SphK_Inhibitors->SphK

Caption: Sphingolipid metabolic pathway highlighting distinct points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays enzymatic_assay Enzymatic Activity Assay (e.g., Radiometric) determine_ic50 Determine IC50 / Ki enzymatic_assay->determine_ic50 cell_culture Cell Culture (e.g., Cancer Cell Line) determine_ic50->cell_culture compound_treatment Treat with Inhibitor cell_culture->compound_treatment proliferation_assay Proliferation Assay (e.g., SRB) compound_treatment->proliferation_assay analyze_results Analyze Anti-proliferative Effects (IC50) proliferation_assay->analyze_results start Start start->enzymatic_assay

Caption: Workflow for characterizing novel sphingolipid pathway inhibitors.

References

Sphingolactone-24: A Focused Analysis of its Mechanism of Action in Human Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of Sphingolactone-24's mechanism of action across multiple cell lines is not feasible at this time due to a scarcity of publicly available research. The current body of scientific literature primarily focuses on its effects in human neutrophils. This guide, therefore, presents a detailed analysis of its established mechanism in this specific cell type, offering a foundation for future comparative studies.

This compound is recognized as a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase). Research has highlighted its potential in the context of acute lung injury, primarily through its action on human neutrophils. The core of its mechanism in these immune cells involves the modulation of inflammatory signaling pathways.

Data Presentation: Effects of this compound in Human Neutrophils

The following table summarizes the key quantitative and qualitative findings regarding the effect of this compound on human neutrophils based on available research.

Cell LineTreatmentTargetKey Finding
Human NeutrophilsLipopolysaccharide (LPS) + this compoundp38 Mitogen-Activated Protein Kinase (MAPK)Inhibition of LPS-induced phosphorylation of p38 MAPK.

Signaling Pathway

The known mechanism of action for this compound in human neutrophils centers on its ability to inhibit neutral sphingomyelinase (nSMase). This inhibition disrupts the downstream signaling cascade typically initiated by inflammatory stimuli like Lipopolysaccharide (LPS). By preventing the action of nSMase, this compound effectively blocks the phosphorylation and subsequent activation of p38 MAPK, a key mediator of the inflammatory response.

Sphingolactone24_Mechanism LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates nSMase Neutral Sphingomyelinase (nSMase) TLR4->nSMase Activates p38_MAPK p38 MAPK nSMase->p38_MAPK Activates Phosphorylation Sphingolactone24 This compound Sphingolactone24->nSMase Inhibits Inflammation Inflammatory Response p38_MAPK->Inflammation Promotes

Caption: Mechanism of this compound in human neutrophils.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation in human neutrophils, based on standard laboratory practices.

Objective: To determine the effect of this compound on the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK in human neutrophils.

Materials:

  • Isolated human neutrophils

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium (e.g., RPMI 1640)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate isolated human neutrophils at a suitable density in a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 30 minutes).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes) to induce p38 MAPK phosphorylation.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

  • Data Analysis:

    • Quantify the band intensities for phospho-p38 MAPK and total p38 MAPK.

    • Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal for each sample.

    • Compare the levels of p38 MAPK phosphorylation in this compound-treated cells to the LPS-stimulated control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate Human Neutrophils B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blot for p-p38 & total p38 E->F G Data Analysis F->G

Caption: Experimental workflow for p38 MAPK phosphorylation assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound acts as a potent inhibitor of nSMase in human neutrophils, leading to the suppression of the pro-inflammatory p38 MAPK signaling pathway. However, the lack of data in other cell lines, such as cancer cells, endothelial cells, or macrophages, presents a significant gap in our understanding of its broader pharmacological profile.

Future research should prioritize the investigation of this compound's mechanism of action in a variety of cell types. Such studies would be invaluable for determining its potential therapeutic applications beyond acute lung injury and for constructing a comprehensive comparative guide to its biological activities. Researchers in drug development are encouraged to explore the effects of this compound in different disease models to unlock its full therapeutic potential.

Comparative analysis of the downstream effects of Sphingolactone-24 and other nSMase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Neutral Sphingomyelinase Inhibitors: Sphingolactone-24 and Alternatives

For Researchers, Scientists, and Drug Development Professionals

Neutral sphingomyelinases (nSMases) are a family of enzymes critical to cellular signaling. By catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine, they generate ceramide, a bioactive lipid that acts as a second messenger in a multitude of cellular processes.[1] These processes include apoptosis, inflammation, cell growth arrest, and the biogenesis of extracellular vesicles (EVs).[1][2][3] Given their central role in these pathways, particularly nSMase2, the most studied isoform, there is significant interest in developing potent and specific inhibitors for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders.[4][5][6]

This guide provides a comparative analysis of this compound (Sph-24) and other prominent nSMase inhibitors, including the widely-used tool compound GW4869, the dual sirtuin/nSMase inhibitor Cambinol, and newer generation compounds like PDDC. We present a summary of their performance, downstream effects supported by experimental data, and detailed experimental protocols.

Comparative Analysis of nSMase Inhibitors

The efficacy and downstream effects of nSMase inhibitors vary significantly based on their potency, selectivity, and mechanism of action. While early inhibitors like GW4869 have been instrumental in elucidating nSMase function, they often suffer from low potency and poor physicochemical properties.[7][8][9] Newer compounds have been developed to overcome these limitations.

Quantitative Performance Data

The following table summarizes the key characteristics and potency of selected nSMase inhibitors.

InhibitorTarget(s)IC50 / KiMode of InhibitionKey Downstream EffectsReference(s)
This compound (Sph-24) nSMase50 µM (effective conc.)IrreversibleInhibits p38 MAPK phosphorylation; Antagonizes LPS-induced anti-apoptotic effects.[10]
GW4869 nSMase2~1 µMNon-competitiveReduces exosome/EV release; Abrogates Aβ cytotoxic effects; Impairs M2 macrophage differentiation.[1][2][6][11]
Cambinol nSMase2, SIRT1/2~5-7 µM (nSMase2)Uncompetitive (nSMase2)Inhibits inflammatory cytokine release (TNF-α, IL-6); Protects neurons from TNF-α-induced apoptosis; Impairs MAPK signaling.[6][12][13]
PDDC nSMase2300 nMNon-competitivePotently inhibits EV release from brain cells; Orally bioavailable and brain-penetrant.[6][9][14]
DPTIP nSMase230 nMNon-competitivePotent inhibition of nSMase2; Antiviral activity against WNV and ZIKV.[6][7][15]
Downstream Signaling Pathways and Cellular Effects

Inhibition of nSMase activity blocks the initial step in a significant signaling cascade, leading to diverse downstream consequences.

  • Ceramide Production: The primary and most direct effect of any nSMase inhibitor is the reduction of stimulus-induced ceramide generation. Cambinol, for instance, was shown to decrease ceramide levels in primary neurons, which correlated with protection against TNF-α or IL-1β-induced cell death.[13] Similarly, treatment with GW4869 leads to a reduction in several ceramide species.[16]

  • MAPK Pathway: The p38 MAPK pathway is a key downstream target of nSMase/ceramide signaling. This compound has been shown to inhibit the phosphorylation of p38 MAPK induced by lipopolysaccharide (LPS).[10] Cambinol also impairs the stimulus-induced phosphorylation of MAPKs and their upstream activators, MEKs.[12]

  • Inflammation and Apoptosis: nSMase2 is activated by various pro-inflammatory cytokines like TNF-α and IL-1β.[4][5] The resulting ceramide production can mediate apoptotic and inflammatory responses.[1] Inhibitors can effectively block these effects.

    • This compound antagonizes the anti-apoptotic effect of LPS in neutrophils and improves survival in mouse models of acute lung injury.[10]

    • Cambinol protects neurons from TNF-α-induced cell death and dendritic damage.[13] It also broadly inhibits the expression of inflammatory cytokines, including TNF, IL-1β, and IL-6, from immune cells.[12][17]

  • Extracellular Vesicle (EV) and Exosome Release: nSMase2 plays a fundamental role in an ESCRT-independent pathway of EV biogenesis.[3][18] Ceramide generation induces the budding of intraluminal vesicles (ILVs) into multivesicular bodies (MVBs), which are later released as exosomes.[3]

    • GW4869 is widely used as a tool to inhibit this process, effectively blocking the release of exosomes from various cell types, including prostate cancer cells and tick salivary glands.[11][19]

    • The more potent inhibitor PDDC has been shown to completely normalize the injury-induced increase in EV release in the brain, highlighting its therapeutic potential in neuroinflammatory conditions.[14]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

nSMase_Signaling_Pathway cluster_input Stimuli cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Stimuli TNF-α, IL-1β, Oxidative Stress nSMase2 nSMase2 Stimuli->nSMase2 Activates SM Sphingomyelin SM->nSMase2 Ceramide Ceramide nSMase2->Ceramide Catalyzes Hydrolysis Of Inhibitors Sph-24, GW4869, Cambinol, PDDC Inhibitors->nSMase2 Blocks MAPK p38 MAPK Activation Ceramide->MAPK Activates Inflammation Inflammation (Cytokine Release) Ceramide->Inflammation Activates Apoptosis Apoptosis Ceramide->Apoptosis Activates EVs EV / Exosome Biogenesis Ceramide->EVs Activates

Caption: General nSMase2 signaling cascade and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis A 1. Culture Cells (e.g., Primary Neurons, Macrophages) B 2. Pre-treat with nSMase Inhibitor (e.g., Sph-24, Cambinol) or Vehicle A->B C 3. Add Stimulus (e.g., TNF-α, LPS) B->C D1 4a. Collect Supernatant C->D1 D2 4b. Lyse Cells C->D2 E1 5a. Measure Cytokines (ELISA) or Quantify EVs (NTA) D1->E1 E2 5b. Measure Protein Phosphorylation (Western Blot) or Cell Viability (MTT Assay) D2->E2

Caption: Workflow for assessing nSMase inhibitor effects on cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the analysis of nSMase inhibitors.

nSMase Activity Assay (Fluorescence-based)

This protocol is adapted from methods used to characterize novel nSMase inhibitors like Cambinol and PDDC.[9][13] It utilizes the Amplex™ Red reagent for sensitive detection of nSMase activity.

Principle: nSMase hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then dephosphorylates phosphocholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with Amplex™ Red in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.

Materials:

  • Amplex™ Red Sphingomyelinase Assay Kit (or individual components)

  • HEK293 cell lysate overexpressing human nSMase2 (or other enzyme source)

  • nSMase inhibitor compounds (e.g., Sph-24, GW4869)

  • Sphingomyelin (substrate)

  • Black, solid bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em ≈ 540/590 nm)

Procedure:

  • Reagent Preparation: Prepare a working solution containing Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin in the reaction buffer as per the manufacturer's instructions.

  • Enzyme Preparation: Dilute the nSMase2-containing cell lysate to a concentration that yields a robust signal within the linear range of the assay.

  • Inhibitor Incubation: Add 50 µL of the diluted enzyme lysate to each well of the 96-well plate.

  • Add the desired concentration of the nSMase inhibitor (or vehicle control) to the wells. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: Add 50 µL of the Amplex™ Red working solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to the vehicle control and calculate IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.

Western Blot for p38 MAPK Phosphorylation

This protocol is used to determine the effect of inhibitors on downstream signaling, such as the inhibition of LPS-induced p38 MAPK phosphorylation by Sph-24.[10]

Materials:

  • Cell culture reagents

  • nSMase inhibitor and stimulus (e.g., LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Procedure:

  • Cell Treatment: Plate cells (e.g., neutrophils, macrophages) and allow them to adhere.

  • Pre-incubate the cells with the nSMase inhibitor (e.g., 50 µM Sph-24) or vehicle for 30 minutes.

  • Stimulate the cells with the appropriate agonist (e.g., LPS) for the indicated time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingolactone-24 has emerged as a potent, irreversible, and selective inhibitor of neutral sphingomyelinase (nSMase), an enzyme centrally involved in the sphingolipid signaling pathway.[1][2] This guide provides a framework for evaluating the selectivity of this compound against a panel of related enzymes within the sphingolipid metabolic network. Understanding this selectivity profile is critical for elucidating its specific biological effects and for the development of targeted therapeutics.

Comparative Selectivity Profile of this compound

A comprehensive analysis of this compound's selectivity involves determining its inhibitory activity (typically measured as the half-maximal inhibitory concentration, IC50) against its primary target, nSMase, and comparing it to its activity against other key enzymes in sphingolipid metabolism.

Enzyme TargetPrimary Function in Sphingolipid MetabolismExpected Activity of a Highly Selective nSMase Inhibitor
Neutral Sphingomyelinase (nSMase) Hydrolyzes sphingomyelin to ceramide and phosphocholine at neutral pH.High Potency (Low IC50)
Acid Sphingomyelinase (aSMase)Hydrolyzes sphingomyelin to ceramide and phosphocholine at acidic pH.Low to no activity (High IC50)
Sphingosine Kinase 1 (SphK1)Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P).Low to no activity (High IC50)
Sphingosine Kinase 2 (SphK2)Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P).Low to no activity (High IC50)
Ceramide Synthases (CerS)Catalyze the N-acylation of a sphingoid base to form ceramide.Low to no activity (High IC50)
Glucosylceramide Synthase (GCS)Glycosylates ceramide to form glucosylceramide.Low to no activity (High IC50)
Acid CeramidaseHydrolyzes ceramide to sphingosine and fatty acid at acidic pH.Low to no activity (High IC50)
Neutral CeramidaseHydrolyzes ceramide to sphingosine and fatty acid at neutral pH.Low to no activity (High IC50)
Alkaline CeramidaseHydrolyzes ceramide to sphingosine and fatty acid at alkaline pH.Low to no activity (High IC50)

Experimental Protocols

To determine the selectivity profile of this compound, a series of robust and validated enzymatic assays are required. Below are detailed methodologies for assessing the activity of key enzymes in the sphingolipid pathway.

Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol is designed to measure the inhibition of nSMase by this compound.

Principle: The assay measures the hydrolysis of a fluorescently labeled or chromogenic sphingomyelin substrate. The rate of product formation is proportional to nSMase activity.

Materials:

  • Recombinant human nSMase2

  • Sphingomyelin substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazole)-6-amino)hexanoyl)-sphingosylphosphorylcholine (NBD-sphingomyelin))

  • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% Triton X-100

  • This compound

  • 96-well microplate, fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute this compound in Assay Buffer to create a range of concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control (a known nSMase inhibitor, if available).

  • Add recombinant nSMase2 to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the NBD-sphingomyelin substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Acid Sphingomyelinase (aSMase) Activity Assay

This protocol is adapted to measure the activity of aSMase and assess the selectivity of this compound.

Principle: Similar to the nSMase assay, this assay measures the hydrolysis of a sphingomyelin substrate but at an acidic pH.

Materials:

  • Recombinant human aSMase

  • Sphingomyelin substrate

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0, 150 mM NaCl, 0.1% Triton X-100

  • This compound

  • 96-well microplate, fluorescence plate reader

Procedure:

  • Follow the same serial dilution and incubation steps as for the nSMase assay, using the aSMase Assay Buffer.

  • Initiate the reaction with the sphingomyelin substrate.

  • Monitor product formation and calculate IC50 values as described for the nSMase assay.

Sphingosine Kinase (SphK1/2) Activity Assay

This protocol measures the phosphorylation of sphingosine to S1P.

Principle: This assay typically utilizes radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based method to quantify the amount of S1P produced.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM ATP, 0.1% Triton X-100

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay (Promega)

  • This compound

Procedure (Radiometric):

  • Prepare serial dilutions of this compound.

  • In a reaction tube, combine the diluted inhibitor, SphK1 or SphK2, sphingosine, and Assay Buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction and separate the radiolabeled S1P from unreacted ATP using thin-layer chromatography (TLC) or another separation method.

  • Quantify the amount of ³²P-labeled S1P using a phosphorimager or liquid scintillation counting.

  • Calculate the IC50 value.

Ceramide Synthase (CerS) Activity Assay

This protocol measures the formation of ceramide from a sphingoid base and a fatty acyl-CoA.

Principle: The assay can be performed using radiolabeled substrates or by quantifying the product using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Microsomes or cell lysates containing CerS activity

  • Sphinganine (dihydrosphingosine)

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2

  • This compound

  • LC-MS system

Procedure (LC-MS based):

  • Prepare serial dilutions of this compound.

  • Incubate the diluted inhibitor with the CerS-containing microsomes or lysates.

  • Add sphinganine and fatty acyl-CoA to start the reaction.

  • Incubate at 37°C.

  • Stop the reaction by adding a solvent to extract the lipids.

  • Analyze the lipid extract by LC-MS to quantify the amount of ceramide formed.

  • Determine the IC50 value.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol measures the glycosylation of ceramide.

Principle: This assay often uses a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and measures the formation of the corresponding fluorescent glucosylceramide.

Materials:

  • Cell lysates or purified GCS

  • NBD-C6-ceramide

  • UDP-glucose

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • This compound

Procedure:

  • Prepare serial dilutions of this compound.

  • Incubate the diluted inhibitor with the GCS-containing sample.

  • Add NBD-C6-ceramide and UDP-glucose to initiate the reaction.

  • Incubate at 37°C.

  • Separate the fluorescent glucosylceramide from the unreacted ceramide substrate using TLC.

  • Visualize and quantify the fluorescent product.

  • Calculate the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism and the experimental approach to its characterization, the following diagrams have been generated.

Sphingolipid_Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide nSMase Sphingomyelin->Ceramide aSMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK nSMase Neutral Sphingomyelinase (nSMase) aSMase Acid Sphingomyelinase (aSMase) SphK Sphingosine Kinase (SphK1/2) CerS Ceramide Synthase (CerS) GCS Glucosylceramide Synthase (GCS) Ceramidase Ceramidase SL24 This compound SL24->nSMase Inhibits

Caption: Sphingolipid metabolic pathway highlighting the central role of nSMase and the inhibitory action of this compound.

Selectivity_Assay_Workflow start Start: Prepare Serial Dilutions of this compound enzyme_panel Enzyme Panel: nSMase, aSMase, SphK1/2, CerS, GCS, Ceramidases start->enzyme_panel incubation Pre-incubate Enzyme with this compound enzyme_panel->incubation reaction Initiate Enzymatic Reaction with Substrate incubation->reaction detection Measure Product Formation reaction->detection analysis Calculate IC50 Values detection->analysis comparison Compare IC50 Values to Determine Selectivity analysis->comparison

Caption: Experimental workflow for determining the selectivity of this compound against a panel of sphingolipid-metabolizing enzymes.

References

Validating nSMase Inhibition by Sphingolactone-24: An Orthogonal Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sphingolactone-24 and its alternatives for neutral sphingomyelinase (nSMase) inhibition, supported by experimental data and detailed protocols for orthogonal validation methods.

This compound is a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase), an enzyme pivotal in cellular signaling pathways through the production of the second messenger ceramide.[1] Validating the efficacy and specificity of nSMase inhibitors like this compound is crucial for accurate interpretation of experimental results and for advancing drug development programs. This guide outlines several orthogonal methods to confirm nSMase inhibition and compares the performance of this compound with the commonly used inhibitor, GW4869.

Comparison of nSMase Inhibitors: this compound vs. GW4869

A direct quantitative comparison of the potency of this compound and GW4869 is challenging due to the limited availability of a reported IC50 value for this compound in publicly accessible literature. However, a qualitative and feature-based comparison can be made.

FeatureThis compoundGW4869
Mechanism of Action Irreversible inhibitorNon-competitive inhibitor
Reported IC50 Not available1 µM
Selectivity Selective for nSMaseSelective for nSMase over acid sphingomyelinase (aSMase)
Known Effects Inhibits LPS-induced p38 MAPK phosphorylation, antagonizes anti-apoptotic effects of LPS.[1]Inhibits exosome biogenesis/release

Orthogonal Methods for Validation of nSMase Inhibition

To ensure the observed biological effects are a direct consequence of nSMase inhibition by this compound, it is essential to employ multiple, independent (orthogonal) experimental approaches. Here, we detail three key methods:

  • Direct Measurement of nSMase Activity: An in vitro assay to directly quantify the enzymatic activity of nSMase in the presence of the inhibitor.

  • Quantification of Cellular Ceramide Levels: Measuring the downstream product of nSMase activity to confirm target engagement in a cellular context.

  • Analysis of Downstream Signaling Events: Assessing the modulation of signaling pathways known to be regulated by nSMase and ceramide, such as the p38 MAPK pathway and exosome secretion.

Experimental Protocols

In Vitro nSMase Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of nSMase using a fluorogenic substrate.

Principle: Neutral sphingomyelinase catalyzes the hydrolysis of a synthetic sphingomyelin analog, releasing a fluorescent product. The rate of fluorescence increase is proportional to the nSMase activity and is expected to decrease in the presence of an inhibitor like this compound.

Materials:

  • Recombinant human nSMase2

  • nSMase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM MgCl2, 0.1% Triton X-100)

  • Fluorogenic nSMase substrate (e.g., N-(4-nitrobenzo-2-oxa-1,3-diazole)-sphingosylphosphorylcholine)

  • This compound and other inhibitors (e.g., GW4869)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add 50 µL of nSMase reaction buffer.

  • Add 2 µL of the inhibitor at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

  • Add 20 µL of recombinant nSMase2 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 28 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 460 nm Ex / 550 nm Em) every minute for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value if possible.

Cellular Ceramide Measurement by LC-MS/MS

This method provides a quantitative assessment of ceramide levels in cells treated with nSMase inhibitors.

Principle: Cellular lipids are extracted and the various ceramide species are separated by liquid chromatography and quantified by tandem mass spectrometry. A decrease in cellular ceramide levels upon treatment with this compound would indicate nSMase inhibition.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture reagents

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest cells and perform a cell count.

  • Perform lipid extraction using a standard protocol (e.g., Bligh-Dyer extraction). Add internal standards before extraction for normalization.

  • Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Inject the samples into the LC-MS/MS system.

  • Separate different ceramide species using a suitable C18 column and a gradient of mobile phases (e.g., water/formic acid and acetonitrile/isopropanol/formic acid).[2]

  • Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

  • Normalize the ceramide levels to the internal standard and the cell number.

  • Compare the ceramide levels in inhibitor-treated cells to the vehicle-treated control.

Western Blot for Phospho-p38 MAPK

This assay assesses the effect of nSMase inhibition on a downstream signaling pathway. This compound has been shown to inhibit LPS-induced p38 MAPK phosphorylation.[1]

Principle: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The levels of phosphorylated (activated) p38 MAPK are detected using a specific antibody and compared to the total p38 MAPK levels.

Materials:

  • Cell line responsive to LPS (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Pre-treat cells with this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

  • Quantify the band intensities and express the results as the ratio of phospho-p38 to total p38.

Visualizations

nSMase_Inhibition_Workflow cluster_0 Orthogonal Validation Methods In_Vitro_Assay In Vitro nSMase Activity Assay Decreased_Fluorescence Decreased_Fluorescence In_Vitro_Assay->Decreased_Fluorescence Results in Cellular_Ceramide Cellular Ceramide Quantification (LC-MS/MS) Decreased_Ceramide Decreased_Ceramide Cellular_Ceramide->Decreased_Ceramide Results in Downstream_Signaling Downstream Signaling Analysis (Western Blot) Altered_Signaling Altered_Signaling Downstream_Signaling->Altered_Signaling Results in Sphingolactone_24 This compound Treatment Sphingolactone_24->In_Vitro_Assay Direct Inhibition Sphingolactone_24->Cellular_Ceramide Cellular Treatment Sphingolactone_24->Downstream_Signaling Cellular Treatment

Caption: Workflow for the orthogonal validation of nSMase inhibition.

nSMase_Signaling_Pathway cluster_0 Cell Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Converts to nSMase nSMase nSMase->Sphingomyelin Hydrolyzes p38_MAPK p38 MAPK Ceramide->p38_MAPK Activates Stimulus Stimulus Stimulus->nSMase Activates Sphingolactone_24 This compound Sphingolactone_24->nSMase Apoptosis_Inflammation Apoptosis & Inflammation p38_MAPK->Apoptosis_Inflammation Leads to

Caption: Simplified nSMase signaling pathway and the point of inhibition by this compound.

References

Comparative Pharmacokinetic Profiles of Sphingolactone-24 Formulations: A Guideline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, public-domain pharmacokinetic data for "Sphingolactone-24" is not available. This guide has been prepared using Spironolactone, a structurally and functionally related steroidal lactone, as a representative compound to illustrate the principles of a comparative pharmacokinetic analysis. The data and pathways presented herein pertain to Spironolactone and its metabolites.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the pharmacokinetic profiles of different Spironolactone formulations, supported by experimental data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Spironolactone and its primary active metabolite, Canrenone, are significantly influenced by the formulation. Below is a summary of key parameters from various studies.

FormulationAnalyteDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)BioavailabilityStudy Population
Oral Solution in PEG-400 Canrenone200 mg633 ± 1541.4 ± 0.43-Reference12 healthy males[1]
Commercial Tablets (8 x 25 mg) Canrenone200 mg480 ± 1552.9 ± 1.03-99.6 ± 18.2% (relative to solution)12 healthy males[1]
New Tablets (2 x 100 mg) Canrenone200 mg474 ± 1823.0 ± 1.37-92.1 ± 22.9% (relative to solution)12 healthy males[1]
Test Formulation (100 mg tablet) Spironolactone100 mg48.34 ± 21.16-148.35 ± 39.5 (AUC0-12h)Bioequivalent to reference20 healthy Chinese males[2]
Reference Formulation (100 mg tablet) Spironolactone100 mg47.40 ± 23.40-144.39 ± 53.02 (AUC0-12h)Bioequivalent to test20 healthy Chinese males[2]
Test Formulation (100 mg tablet) Canrenone100 mg122.90 ± 27.70-1873.36 ± 318.10 (AUC0-60h)Bioequivalent to reference20 healthy Chinese males[2]
Reference Formulation (100 mg tablet) Canrenone100 mg123.35 ± 27.29-1911.28 ± 355.60 (AUC0-60h)Bioequivalent to test20 healthy Chinese males[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the pharmacokinetic evaluation of Spironolactone formulations.

2.1. Bioequivalence Study of Two Oral Formulations

  • Study Design: An open-label, randomized, two-sequence, two-period crossover study was conducted.[2] A washout period of 7 days was maintained between the two dosing periods.

  • Subjects: 20 healthy Chinese male volunteers, aged between 21 and 27 years, participated in the study.[2] Subjects were fasted prior to drug administration.

  • Dosing: Each subject received a single oral dose of 100 mg Spironolactone as either a test or reference formulation.[2]

  • Sample Collection: Blood samples were collected at predetermined time points following drug administration. Plasma was separated for analysis.

  • Analytical Method: Plasma concentrations of Spironolactone and its active metabolite, Canrenone, were determined using a sensitive liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) method.[2]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time data using non-compartmental methods. Statistical analysis was performed to assess bioequivalence, with the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC expected to fall within the range of 80-125%.[2]

2.2. Bioavailability Study of Tablet vs. Oral Solution

  • Study Design: A comparative bioavailability study was conducted in a crossover fashion.

  • Subjects: 12 healthy male subjects participated in the study.[1]

  • Dosing: Subjects received a 200 mg oral dose of Spironolactone administered as either a solution in polyethylene glycol-400, eight 25 mg commercial tablets, or two 100 mg new tablet preparations.[1]

  • Sample Collection: Plasma samples were collected over a 24-hour period.

  • Analytical Method: Plasma levels of the dethioacetylated metabolite, Canrenone, were measured.

  • Pharmacokinetic Analysis: The peak plasma level (Cmax), time to peak (Tmax), and the 24-hour area under the plasma concentration-time curve (AUC) were determined. Relative bioavailability of the tablet formulations was calculated from the ratio of their AUCs to that of the oral solution.[1]

Visualizations

3.1. Experimental Workflow for a Bioequivalence Study

G cluster_0 Subject Recruitment & Screening cluster_1 Study Period 1 cluster_2 Study Period 2 (Crossover) cluster_3 Sample Analysis & Data Processing a Informed Consent b Inclusion/Exclusion Criteria Assessment a->b c Randomization to Formulation A or B b->c d Single Dose Administration (Fasted) c->d e Serial Blood Sampling d->e f Washout Period (e.g., 7 days) e->f g Administration of Alternate Formulation f->g h Serial Blood Sampling g->h i LC-MS/MS Bioanalysis of Plasma Samples h->i j Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) i->j k Statistical Analysis (ANOVA, 90% CI) j->k l l k->l Bioequivalence Determination

Caption: Workflow for a typical two-period crossover bioequivalence study.

3.2. Signaling Pathway of Spironolactone Action

G cluster_cell Target Cell (e.g., Renal Tubule, Cardiomyocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) MR_complex Activated MR Complex MR->MR_complex Translocation Aldo Aldosterone Aldo->MR Binds & Activates Spl Spironolactone Spl->MR Competitively Binds & Inhibits DNA DNA (Aldosterone Response Elements) MR_complex->DNA Binds Effect Effect mRNA mRNA Transcription DNA->mRNA Induces Transcription Proteins Aldosterone-Induced Proteins (AIPs) (e.g., Na+/K+ pumps) mRNA->Proteins Translation Proteins->Effect Physiological Effect (e.g., Na+ reabsorption, K+ secretion)

Caption: Spironolactone's mechanism via competitive antagonism of the Mineralocorticoid Receptor.

References

Replicating Key Findings of Sphingolactone-24's Therapeutic Potential in Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of Sphingolactone-24's performance with other alternatives in the context of acute lung injury (ALI) research. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the key findings related to this selective neutral sphingomyelinase (nSMase) inhibitor. This document summarizes available experimental data, details relevant protocols, and visualizes key signaling pathways to support further investigation.

Comparative Analysis of nSMase Inhibitors

This compound has been identified as a selective and irreversible inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in the pathophysiology of acute lung injury.[1] Its therapeutic potential stems from its ability to modulate inflammatory signaling pathways. The following table provides a comparative overview of this compound and other commonly cited nSMase inhibitors. It is important to note that direct head-to-head comparative studies in an ALI model are limited in the publicly available literature.

InhibitorTarget(s)MechanismPotency (IC₅₀)Key CharacteristicsRelevant Disease Models
This compound nSMaseIrreversibleNot specifiedInvestigated for acute lung injury; reduces severity of LPS-induced ALI and increases survival in mice.[1]Acute Lung Injury[1]
GW4869 nSMase2Non-competitive~1 µMMost extensively used nSMase2 inhibitor; lipophilic nature may limit clinical use.Hypoxic Pulmonary Vasoconstriction,[2] HIV-associated neurocognitive disorder[3]
Cambinol nSMase2Not specifiedSimilar to GW4869Higher aqueous solubility and lower molecular weight than GW4869.Cancer[4]
PDDC nSMase2Selective30 nMPotent, orally-available, and brain-penetrable.Acute Brain Injury,[5] HIV-associated neurocognitive disorder[3]
Manumycin A nSMaseNot specifiedNot specifiedHas been shown to inhibit hypoxia-induced vasoconstrictor response.[2]Hypoxic Pulmonary Vasoconstriction[2]

Quantitative Data Summary

The primary findings for this compound's efficacy in acute lung injury come from preclinical studies. The following tables summarize the key quantitative data reported, primarily attributed to the work of Lin WC, et al. (2011) as cited by supplier information.

In Vitro Efficacy of this compound
Cell TypeTreatmentConcentrationEffect
NeutrophilsLPS + this compound50 µMInhibited LPS-induced p38 MAPK phosphorylation and antagonized the anti-apoptotic effect of LPS.[1]
In Vivo Efficacy of this compound in a Murine Model of LPS-Induced ALI
Animal ModelTreatmentDosageKey Findings
MiceLPS + this compound1 mg/kg (i.p.)Reduced the severity of LPS-induced acute lung injury and increased survival rate.[1]

Experimental Protocols

To facilitate the replication of these key findings, detailed experimental protocols for the primary assays are provided below. These are based on standard methodologies reported in the literature for similar studies.

LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of acute lung injury in a murine model using intratracheal administration of lipopolysaccharide (LPS).

Materials:

  • C57BL/6 mice (10-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 22G venous catheter

  • Microsurgical instruments

Procedure:

  • Anesthetize mice via intraperitoneal injection of a suitable anesthetic.

  • Place the anesthetized mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a 22G venous catheter into the trachea.

  • Instill a solution of LPS (e.g., 10 µg in 50 µL of sterile PBS) into the lungs via the catheter.[6]

  • Administer a small bolus of air (~100 µL) to ensure distribution of the LPS throughout the lungs.

  • Remove the catheter and suture the incision.

  • Monitor the animals for signs of respiratory distress.

  • At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.[1][7]

Neutrophil Apoptosis Assay via Flow Cytometry

This protocol outlines the assessment of neutrophil apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Isolated neutrophils

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Isolate neutrophils from whole blood using dextran sedimentation and discontinuous plasma/Percoll gradient centrifugation.[2][4]

  • Resuspend purified neutrophils in RPMI 1640 supplemented with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

  • Treat the cells with LPS (e.g., 1 µg/mL) in the presence or absence of this compound (50 µM) for a specified duration (e.g., 18-24 hours).

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are considered apoptotic.

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK in cell lysates by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.[8]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Sphingolactone24_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds nSMase nSMase TLR4->nSMase Activates Sphingomyelin Sphingomyelin nSMase->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide p38_MAPK p38 MAPK Ceramide->p38_MAPK Activates Apoptosis_Inhibition Neutrophil Apoptosis Inhibition p38_MAPK->Apoptosis_Inhibition Leads to ALI Acute Lung Injury Apoptosis_Inhibition->ALI Contributes to Sph24 This compound Sph24->nSMase Inhibits

Caption: Proposed signaling pathway of this compound in inhibiting LPS-induced neutrophil apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Neutrophil_Isolation Neutrophil Isolation from whole blood Cell_Culture Cell Culture and Treatment (LPS +/- this compound) Neutrophil_Isolation->Cell_Culture Apoptosis_Assay Neutrophil Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Western_Blot p38 MAPK Phosphorylation (Western Blot) Cell_Culture->Western_Blot ALI_Induction LPS-Induced ALI in Mice Treatment Treatment with This compound ALI_Induction->Treatment BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis Treatment->BALF_Analysis Histo_Analysis Lung Histopathology Treatment->Histo_Analysis Survival_Analysis Survival Analysis Treatment->Survival_Analysis

Caption: General experimental workflow for evaluating this compound's therapeutic potential.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.